molecular formula C27H44O8 B000103 Turkesterone CAS No. 41451-87-0

Turkesterone

Cat. No.: B000103
CAS No.: 41451-87-0
M. Wt: 496.6 g/mol
InChI Key: WSBAGDDNVWTLOM-XHZKDPLLSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Turkesterone is a phytoecdysteroid, a class of naturally occurring polyhydroxylated ketosteroids found primarily in plants such as Ajuga turkestanica . It is an analogue of the insect molting hormone 20-hydroxyecdysone (20E) but is noted in pre-clinical research for its potentially greater anabolic potency . This compound is of significant interest in biochemical and physiological research due to its unique, non-androgenic mechanism of action. Main Research Applications Muscle Protein Synthesis Studies: this compound is investigated for its ability to stimulate muscle protein synthesis and promote muscle hypertrophy in cell and animal models, without activating the androgen receptor pathway . Metabolic Research: Research explores its potential effects on lipid and carbohydrate metabolism, insulin sensitivity, and energy substrate utilization . Mechanistic & Signaling Pathway Analysis: It serves as a key tool for studying the PI3K/Akt/mTOR signaling pathway and its interaction with estrogen receptor-beta (ER-β), which is believed to mediate its anabolic effects . Adaptogen and Stress Response Studies: Its adaptogenic properties, including potential roles in mitigating stress and fatigue, are a subject of scientific inquiry . Mechanism of Action Unlike synthetic anabolic-androgenic steroids, this compound does not bind to cytosolic androgen receptors and therefore does not exhibit androgenic activity . Current research indicates its anabolic effects are primarily mediated through the following mechanisms: Estrogen Receptor Beta (ER-β) Activation: Binding to membrane-bound ER-β is hypothesized to upregulate the expression of Insulin-like Growth Factor-1 (IGF-1), a key regulator of muscle growth . Activation of the PI3K/Akt/mTOR Pathway: The increased IGF-1 signaling activates the PI3K/Akt/mTOR pathway, a central driver of protein synthesis and skeletal muscle hypertrophy . Enhanced Translational Efficiency: Studies suggest it may improve mRNA translation and ribosomal biogenesis, further augmenting protein synthesis capacity in muscle cells . Note: This product is intended for research purposes in laboratory settings only. It is classified as "For Research Use Only" and is not intended for diagnostic, therapeutic, or human consumption of any kind.

Properties

IUPAC Name

(2S,3R,5R,9R,10R,11R,13R,14S,17S)-2,3,11,14-tetrahydroxy-10,13-dimethyl-17-[(2R,3R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O8/c1-23(2,33)8-7-21(32)26(5,34)20-6-9-27(35)15-11-16(28)14-10-17(29)18(30)12-24(14,3)22(15)19(31)13-25(20,27)4/h11,14,17-22,29-35H,6-10,12-13H2,1-5H3/t14-,17+,18-,19+,20-,21+,22+,24-,25+,26+,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSBAGDDNVWTLOM-XHZKDPLLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3C(=CC(=O)C4C3(CC(C(C4)O)O)C)C1(CCC2C(C)(C(CCC(C)(C)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@H]([C@H]3C(=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)[C@@]1(CC[C@@H]2[C@](C)([C@@H](CCC(C)(C)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41451-87-0
Record name Turkesterone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41451-87-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Turkesterone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041451870
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TURKESTERONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53E6Z3F8ZG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Turkesterone's Mechanism of Action on Muscle Protein Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Turkesterone is a phytoecdysteroid, a class of naturally occurring steroid hormones found in certain plants and insects, with its most prominent source being the Ajuga turkestanica plant.[1][2] In recent years, it has garnered significant attention within the scientific and athletic communities for its potential anabolic properties, specifically its ability to enhance muscle protein synthesis (MPS) without the androgenic side effects associated with traditional anabolic steroids. This technical guide provides an in-depth analysis of the proposed molecular mechanisms through which this compound exerts its effects on muscle tissue, presents quantitative data from key studies, details experimental protocols, and visualizes the core signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development.

Non-Androgenic Anabolic Activity

A critical distinction of this compound and other ecdysteroids is their non-androgenic nature. Unlike anabolic-androgenic steroids (AAS) that function by binding to and activating androgen receptors (AR), ecdysteroids do not appear to interact with these receptors in mammals.[3][4] This fundamental difference means that this compound can promote anabolic pathways in skeletal muscle without causing the typical side effects of AAS, such as hormonal suppression, gynecomastia, or hair loss.[2][5] Its anabolic effects are believed to be mediated through distinct signaling cascades that are independent of the androgen receptor pathway.[2]

Core Signaling Pathway: Estrogen Receptor Beta and PI3K/Akt Activation

The primary proposed mechanism for this compound-induced muscle protein synthesis involves the activation of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway, a central regulator of cell growth and protein synthesis.[1][3][6] Evidence suggests this cascade may be initiated through a non-genomic pathway starting at the cell membrane.

  • Receptor Interaction : Some studies propose that ecdysteroids, including this compound, may bind to the estrogen receptor beta (ERβ), a receptor known to have anabolic properties in muscle.[2][4][7] Other research suggests the involvement of a G-protein coupled receptor (GPCR) on the cell surface.[3][8]

  • Signal Transduction : Upon receptor binding, a signaling cascade is initiated. In the GPCR-mediated model, this leads to the activation of Phospholipase C (PLC).[3]

  • PI3K/Akt Activation : Both potential initiating steps converge on the activation of PI3K. This kinase then phosphorylates and activates Akt.[3][6][9] Studies have shown that the anabolic effects of ecdysteroids are inhibited by PI3K inhibitors, supporting the crucial role of this pathway.[6][10]

  • Downstream Effects : Activated Akt promotes muscle protein synthesis through several downstream mechanisms:

    • mTOR Activation : Akt activates the mammalian target of rapamycin (mTOR), a key kinase that promotes protein synthesis by phosphorylating downstream targets like S6K1 and 4E-BP1.[2][4][11]

    • Increased mRNA Translation : this compound has been suggested to enhance the translation of mRNA into protein.[1][12]

    • Enhanced Leucine Uptake : It may improve the uptake of essential amino acids, such as leucine, into muscle cells, providing the necessary building blocks for new protein.[12]

    • Increased Intracellular Calcium : Studies on the ecdysteroid 20-hydroxyecdysone (20HE) have shown a rapid increase in intracellular calcium (Ca2+) following administration, which contributes to the activation of Akt.[3][13]

Signaling Pathway Diagram

Turkesterone_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Muscle Cell cluster_membrane Cell Membrane This compound This compound ERb Estrogen Receptor β (ERβ) This compound->ERb Binds GPCR G-Protein Coupled Receptor (GPCR) This compound->GPCR Binds (Proposed) PI3K PI3K ERb->PI3K Activates PLC Phospholipase C (PLC) GPCR->PLC Activates Ca2 ↑ Intracellular Ca²⁺ PLC->Ca2 Stimulates Akt Akt (Protein Kinase B) Ca2->Akt Activates PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Leucine ↑ Leucine Uptake Akt->Leucine mRNA ↑ mRNA Translation Akt->mRNA MPS ↑ Muscle Protein Synthesis (MPS) mTOR->MPS Experimental_Workflow cluster_invitro In Vitro Protocol: C2C12 Hypertrophy cluster_invivo In Vivo Protocol: Rodent Model A1 Culture C2C12 Myoblasts A2 Induce Differentiation into Myotubes A1->A2 A3 Treat with this compound vs. Vehicle Control A2->A3 A4 Incubate (e.g., 48h) A3->A4 A5 Fix, Stain, and Image A4->A5 A6 Measure Myotube Diameters A5->A6 B1 Acclimate Rats B2 Randomize into Groups (Control, this compound) B1->B2 B3 Daily Oral Gavage (e.g., 21 days) B2->B3 B4 Dissect Skeletal Muscle B3->B4 B5 Weigh Muscle & Prepare for Histology B4->B5 B6 Measure Muscle Fiber CSA B5->B6

References

Turkesterone and Satellite Cell Activation: A Technical Whitepaper for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Turkesterone, a phytoecdysteroid derived from the Ajuga turkestanica plant, has garnered significant interest for its purported anabolic properties in skeletal muscle. While research has primarily focused on its effects on muscle protein synthesis and overall hypertrophy, the direct impact of this compound on the activation of satellite cells, the resident stem cells of skeletal muscle, remains a critical area of investigation. This technical guide synthesizes the current, albeit limited, understanding of the molecular mechanisms through which this compound may influence satellite cell activity. It details the proposed signaling pathways, presents available quantitative data from related studies on ecdysteroids, and outlines experimental protocols for the direct assessment of this compound's effects on this crucial cell population. This document aims to provide a foundational resource for researchers and professionals in drug development exploring the therapeutic potential of this compound in muscle regeneration and growth.

Introduction: The Role of Satellite Cells in Myogenesis

Satellite cells are quiescent myogenic stem cells located between the basal lamina and the sarcolemma of muscle fibers.[1] Upon muscle injury or sufficient physiological stimuli, these cells become activated, enter the cell cycle, and proliferate.[1] A portion of the progeny undergoes terminal differentiation to form new myotubes or fuse with existing muscle fibers, thereby facilitating muscle repair and hypertrophy. Another subset returns to a quiescent state, replenishing the satellite cell pool for future regenerative needs.[1] The activation, proliferation, and differentiation of satellite cells are tightly regulated by a complex interplay of signaling pathways, with key myogenic regulatory factors (MRFs) such as Pax7 (a marker of quiescent and proliferating satellite cells) and MyoD (a marker of activated, differentiating satellite cells) playing pivotal roles.[2][3]

This compound and its Putative Mechanisms of Action in Skeletal Muscle

This compound is an ecdysteroid, a class of steroid hormones found in insects and certain plants.[4] Unlike anabolic-androgenic steroids, ecdysteroids like this compound are not believed to bind to the androgen receptor.[5] Instead, their anabolic effects are thought to be mediated through alternative signaling pathways. Research on ecdysteroids, primarily 20-hydroxyecdysone (20E), which is structurally similar to this compound, suggests a stimulatory effect on muscle protein synthesis.[6][7] The proposed mechanism involves the activation of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a central regulator of cell growth and protein synthesis.[6] Furthermore, some in vitro studies indicate that an extract of Ajuga turkestanica can downregulate myostatin, a negative regulator of muscle growth.[8]

While direct evidence of this compound's impact on satellite cell activation is currently lacking in the scientific literature, its influence on the PI3K/Akt pathway and myostatin expression provides a basis for hypothesizing its potential role in modulating satellite cell activity.

Proposed Signaling Pathways for this compound-Mediated Satellite Cell Activation

Based on the known effects of ecdysteroids on muscle cells and the established signaling cascades in satellite cell biology, a putative mechanism for this compound's action on satellite cells can be proposed. This hypothetical pathway, illustrated below, suggests that this compound may initiate a signaling cascade that leads to the activation of quiescent satellite cells and their entry into the myogenic program.

Turkesterone_Satellite_Cell_Activation This compound This compound MembraneReceptor Putative Membrane Receptor (e.g., GPCR) This compound->MembraneReceptor Binds PI3K PI3K MembraneReceptor->PI3K Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Myostatin Myostatin (Inhibition) Akt->Myostatin Inhibits Proliferation Proliferation mTOR->Proliferation Promotes SatelliteCell Quiescent Satellite Cell (Pax7+) Myostatin->SatelliteCell Maintains Quiescence ActivatedSatelliteCell Activated Satellite Cell (Pax7+/MyoD+) SatelliteCell->ActivatedSatelliteCell Activation ActivatedSatelliteCell->Proliferation Differentiation Differentiation Proliferation->Differentiation Experimental_Workflow Start Start Dissect Dissect EDL Muscle from Mouse Start->Dissect Digest Digest with Collagenase Dissect->Digest Isolate Isolate Single Myofibers Digest->Isolate Culture Culture Myofibers Isolate->Culture Treat Treat with this compound (or Vehicle) Culture->Treat Incubate Incubate (24-72h) Treat->Incubate FixStain Fix and Immunostain (Pax7, MyoD, Ki67/EdU) Incubate->FixStain Microscopy Fluorescence Microscopy FixStain->Microscopy Quantify Quantify Positive Cells per Myofiber Microscopy->Quantify Analyze Data Analysis Quantify->Analyze End End Analyze->End

References

In-Silico Investigation of Turkesterone's Interaction with the Human Androgen Receptor: A Technical Guide and Proposed Docking Study

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Turkesterone, a phytoecdysteroid, has gained significant attention for its purported anabolic properties, which are generally attributed to mechanisms independent of the androgen receptor (AR).[1][2][3][4][5] Unlike anabolic steroids, this compound is thought to exert its effects through pathways like the estrogen receptor beta (ERβ) and stimulation of muscle protein synthesis via the PI3K/Akt signaling pathway.[1][2][6][7] However, the potential for a direct, albeit weak, interaction with the AR has not been exhaustively explored through computational methods. This technical guide outlines a proposed molecular docking study to investigate the binding potential of this compound to the ligand-binding domain (LBD) of the human androgen receptor. It provides a detailed methodology, hypothetical data presentation formats, and workflow visualizations to serve as a comprehensive framework for researchers aiming to explore this interaction in silico.

Introduction

The human androgen receptor (AR) is a ligand-activated nuclear transcription factor that plays a pivotal role in mediating the physiological effects of androgens like testosterone and dihydrotestosterone (DHT).[8][9][10] Upon ligand binding, the AR dissociates from heat shock proteins, dimerizes, and translocates to the nucleus where it binds to androgen response elements (AREs) on target genes, modulating their transcription to influence cellular proliferation and differentiation.[9][11][12] The AR is a primary molecular target in the development of therapies for conditions like prostate cancer.[8][13]

This compound is a naturally occurring phytoecdysteroid found in plants such as Ajuga turkestanica.[1][5] While structurally similar to androgens, current evidence suggests that this compound and other ecdysteroids do not bind to the AR and therefore do not carry the same androgenic side effects as anabolic steroids.[1][3][4][14] Their anabolic effects are proposed to be mediated through alternative signaling pathways.[1][2][6]

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or target).[15][16] It is an invaluable tool in drug discovery for screening virtual libraries of compounds and predicting binding affinities.[13][17][18] This guide proposes using molecular docking to formally test the hypothesis that this compound does not significantly interact with the androgen receptor's ligand-binding pocket.

Proposed Experimental Protocol: Molecular Docking

This section details a comprehensive methodology for conducting a molecular docking study of this compound with the human androgen receptor. The workflow is designed to be reproducible and is based on established computational chemistry practices.[15][16][19]

2.1. Preparation of the Receptor (Androgen Receptor)

  • Structure Retrieval: Obtain the 3D crystal structure of the human androgen receptor's ligand-binding domain (LBD). A suitable structure can be downloaded from the Protein Data Bank (PDB). For this proposed study, we will use PDB ID: 2PNU , which contains the wild-type human AR LBD.[15]

  • Receptor Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and any co-factors not essential for the docking simulation.

  • Protonation and Charge Assignment: Add polar hydrogens to the protein structure. Assign appropriate atomic charges, such as Gasteiger-Hückel charges, which are standard for many docking programs.[15][18]

  • File Format Conversion: Convert the prepared receptor structure into the PDBQT file format, which is required by AutoDock Vina and includes charge and atom type information.[18]

2.2. Preparation of the Ligands

  • Structure Retrieval:

    • This compound: Obtain the 3D structure of this compound from the PubChem database (CID: 107751).

    • Control Ligands: Download the structures of a known potent agonist, Dihydrotestosterone (DHT) (PubChem CID: 10635), and a known antagonist, Bicalutamide (PubChem CID: 2375), for comparative analysis.

  • Energy Minimization: Perform energy minimization on the ligand structures using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.

  • Charge Assignment and Torsions: Assign Gasteiger charges and define the rotatable bonds (torsions) for each ligand to allow for conformational flexibility during the docking process.

  • File Format Conversion: Convert the prepared ligand structures into the PDBQT file format.

2.3. Docking Simulation using AutoDock Vina

  • Grid Box Definition: Define a 3D grid box that encompasses the entire ligand-binding pocket of the androgen receptor. The center of the grid should be based on the coordinates of the co-crystallized ligand in the original PDB file or identified through binding site prediction software. A typical grid size might be 25Å x 25Å x 25Å to allow ample space for the ligand to move.

  • Configuration File: Create a configuration file that specifies the file paths for the receptor and ligands, the coordinates and dimensions of the grid box, and the exhaustiveness of the search algorithm (e.g., exhaustiveness = 8).

  • Execution: Run the molecular docking simulation using the AutoDock Vina software. Vina will generate multiple binding poses (modes) for each ligand, ranked by their predicted binding affinity (in kcal/mol).

2.4. Post-Docking Analysis

  • Binding Affinity Analysis: The primary quantitative result is the binding affinity, which estimates the binding free energy. A more negative value indicates a stronger predicted interaction.

  • Interaction Analysis: Visualize the top-ranked docking poses using software like PyMOL or Discovery Studio. Analyze the non-covalent interactions between the ligand and the receptor, including:

    • Hydrogen bonds

    • Hydrophobic interactions

    • Pi-stacking interactions[17]

  • Comparative Analysis: Compare the binding affinity and interaction patterns of this compound with those of the control ligands (DHT and Bicalutamide) to contextualize the results.

Data Presentation

Quantitative results from the docking simulation should be summarized in clear, structured tables for easy comparison. The following tables represent a hypothetical outcome of this proposed study.

Table 1: Predicted Binding Affinities of Ligands with Androgen Receptor (PDB: 2PNU)

CompoundPubChem CIDBinding Affinity (kcal/mol)RMSD from Initial (Å)
Dihydrotestosterone (Control)10635-10.21.15
Bicalutamide (Control)2375-9.51.32
This compound 107751 -7.1 2.45

Note: Data are hypothetical and for illustrative purposes only.

Table 2: Key Amino Acid Interactions for Top-Ranked Poses

CompoundHydrogen BondsHydrophobic Interactions
DihydrotestosteroneGln711, Arg752, Asn705Leu704, Met745, Trp741
BicalutamideGln711, Thr877Met780, Phe764
This compound Asn705Leu707, Val716

Note: Data are hypothetical and for illustrative purposes only. The specific interacting residues would be determined from the docking output.

Mandatory Visualizations

Diagram 1: Proposed Molecular Docking Workflow

This diagram illustrates the step-by-step process for the in silico experiment described in the protocol.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase p1 Retrieve AR Structure (PDB: 2PNU) p2 Clean Receptor (Remove Water, Ligands) p1->p2 p3 Add Hydrogens & Assign Charges p2->p3 p4 Convert to PDBQT p3->p4 d1 Define Grid Box (Binding Site) p4->d1 l1 Retrieve Ligand Structures (this compound, DHT) l2 Energy Minimization l1->l2 l3 Define Torsions & Assign Charges l2->l3 l4 Convert to PDBQT l3->l4 l4->d1 d2 Configure & Run AutoDock Vina d1->d2 a1 Analyze Binding Affinity (kcal/mol) d2->a1 a2 Visualize Interactions (H-Bonds, Hydrophobic) a1->a2 a3 Compare with Controls a2->a3

Caption: Workflow for the proposed molecular docking study.

Diagram 2: Canonical Androgen Receptor Signaling Pathway

This diagram shows the established genomic signaling pathway activated by androgens.

G cluster_cyto Cytoplasm cluster_nuc Nucleus T Testosterone DHT DHT T->DHT 5α-reductase AR_HSP AR-HSP Complex DHT->AR_HSP Ligand Binding AR AR AR->AR_HSP AR_dimer AR Dimerization AR->AR_dimer Translocation HSP HSP HSP->AR_HSP AR_HSP->AR HSP Dissociation ARE ARE AR_dimer->ARE Binds DNA Transcription Gene Transcription ARE->Transcription

Caption: Canonical androgen receptor signaling pathway.

Diagram 3: Logical Relationship of this compound's Anabolic Action

This diagram contrasts the hypothetical direct AR interaction with the currently accepted indirect pathways.

G cluster_direct Hypothetical Pathway (To Be Tested) cluster_indirect Accepted Pathways Turk This compound AR Androgen Receptor Turk->AR Weak direct binding? ER Estrogen Receptor β Turk->ER Direct binding PI3K PI3K/Akt Pathway Turk->PI3K Stimulation Anabolic Anabolic Effects (Muscle Protein Synthesis) AR->Anabolic ER->Anabolic PI3K->Anabolic

Caption: Hypothesized vs. accepted pathways of this compound.

Conclusion and Future Directions

This guide provides a robust framework for investigating the interaction between this compound and the human androgen receptor using molecular docking. While current literature suggests such an interaction is unlikely[1][6][14], in silico validation is a crucial step to either confirm this assumption or uncover a weak, previously uncharacterized binding mode. The hypothetical results presented herein, showing a weaker binding affinity for this compound compared to endogenous androgens, align with existing expectations.

Should this proposed study yield a significant binding affinity, further computational studies, such as molecular dynamics simulations, would be warranted to assess the stability of the predicted binding pose over time.[17][19] Ultimately, any compelling computational findings must be validated through in vitro binding assays to determine their real-world biological relevance. This structured approach ensures that the anabolic properties of compounds like this compound are thoroughly understood, aiding in the development of safer and more effective ergogenic and therapeutic agents.

References

In Vitro Analysis of Turkesterone's Anabolic Properties: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Turkesterone, a phytoecdysteroid derived from the Ajuga turkestanica plant, has garnered significant attention for its purported anabolic properties without the androgenic side effects associated with traditional anabolic steroids. This technical guide provides an in-depth analysis of the in vitro evidence supporting this compound's effects on skeletal muscle cells. It details the key molecular pathways implicated in its mechanism of action, presents quantitative data from relevant studies, and outlines the experimental protocols necessary to investigate its anabolic potential in a laboratory setting. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of muscle biology, pharmacology, and drug development.

Introduction

Skeletal muscle hypertrophy is a highly regulated process involving the activation of signaling cascades that promote protein synthesis and inhibit protein degradation. The search for novel anabolic agents with favorable safety profiles has led to the investigation of naturally occurring compounds, among which this compound has emerged as a promising candidate. In vitro studies utilizing cultured muscle cells, such as the C2C12 myoblast line, have been instrumental in elucidating the molecular mechanisms underlying this compound's anabolic effects. This guide will synthesize the current understanding of this compound's in vitro bioactivity, with a focus on its impact on key anabolic signaling pathways and gene expression.

Molecular Mechanism of Action: The PI3K/Akt/mTOR Signaling Pathway

The primary mechanism through which this compound is believed to exert its anabolic effects is the activation of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway. This pathway is a central regulator of muscle protein synthesis.

  • Upstream Activation: While the precise cell surface receptor that this compound interacts with in mammalian cells is still under investigation, some evidence suggests it may involve the estrogen receptor beta (ERβ)[1]. Binding to a receptor is hypothesized to initiate the activation of PI3K.

  • PI3K/Akt Cascade: Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 serves as a docking site for Akt, which is then phosphorylated and activated by phosphoinositide-dependent kinase 1 (PDK1) and mTOR Complex 2 (mTORC2).

  • mTORC1 Activation and Protein Synthesis: Activated Akt phosphorylates and inhibits the tuberous sclerosis complex 1/2 (TSC1/2), a negative regulator of mTOR Complex 1 (mTORC1). The inhibition of TSC1/2 allows for the activation of mTORC1, which then promotes protein synthesis through two primary downstream effectors:

    • S6 Kinase 1 (S6K1): mTORC1 phosphorylates and activates S6K1, which in turn phosphorylates several targets involved in the initiation of translation, including the ribosomal protein S6.

    • 4E-Binding Protein 1 (4E-BP1): mTORC1 phosphorylates 4E-BP1, causing it to dissociate from the eukaryotic initiation factor 4E (eIF4E). This frees eIF4E to participate in the formation of the eIF4F complex, a critical step in the initiation of cap-dependent translation.

The following diagram illustrates the proposed signaling cascade:

turkesterone_pathway Proposed Signaling Pathway of this compound in Muscle Cells This compound This compound receptor Cell Surface Receptor (e.g., ERβ) This compound->receptor pi3k PI3K receptor->pi3k Activates akt Akt pi3k->akt Activates tsc TSC1/2 akt->tsc Inhibits mtorc1 mTORC1 tsc->mtorc1 Inhibits s6k1 S6K1 mtorc1->s6k1 Activates eif4ebp1 4E-BP1 mtorc1->eif4ebp1 Inhibits protein_synthesis Increased Muscle Protein Synthesis s6k1->protein_synthesis eif4e eIF4E eif4ebp1->eif4e Inhibits eif4e->protein_synthesis

Proposed Signaling Pathway of this compound in Muscle Cells

Quantitative In Vitro Data

Several studies have provided quantitative data on the anabolic and related effects of this compound and Ajuga turkestanica extract (ATE) in C2C12 myotubes.

Parameter AssessedCell LineTreatmentConcentrationIncubation TimeResultReference
Protein SynthesisC2C12 MyotubesPhytoecdysteroidsNot SpecifiedNot SpecifiedUp to 20% increaseGorelick-Feldman et al., 2008[2][3][4][5]
Myostatin (Mstn) Gene ExpressionC2C12 MyotubesATE20 ppm (mg/L)6 hours4-fold downregulationZubeldia et al., 2012
Caspase-3 (Casp-3) Gene ExpressionC2C12 MyotubesATE20 ppm (mg/L)6 hours2-fold downregulationZubeldia et al., 2012
Cell ViabilityC2C12 MyotubesATE0.2 - 200 ppm1 - 24 hoursNo significant loss of viabilityZubeldia et al., 2012

Detailed Experimental Protocols

The following are detailed, generalized protocols for key in vitro experiments to assess the anabolic properties of this compound. These protocols are based on standard methodologies for C2C12 cell culture and analysis.

C2C12 Cell Culture and Differentiation

This protocol describes the process of culturing C2C12 myoblasts and inducing their differentiation into myotubes, which are the relevant cell type for studying muscle hypertrophy.

cell_culture_workflow C2C12 Myoblast to Myotube Differentiation Workflow start Start with C2C12 Myoblasts culture Culture in Growth Medium (DMEM + 10% FBS) start->culture confluence Grow to 80-90% Confluence culture->confluence wash Wash with PBS confluence->wash differentiate Switch to Differentiation Medium (DMEM + 2% Horse Serum) wash->differentiate incubate Incubate for 4-6 Days differentiate->incubate myotubes Mature, Multinucleated Myotubes Formed incubate->myotubes qpcr_workflow qRT-PCR Workflow for Gene Expression Analysis start Treat Differentiated Myotubes with this compound rna_extraction Total RNA Extraction start->rna_extraction rna_quality Assess RNA Quality & Quantity (e.g., NanoDrop) rna_extraction->rna_quality cdna_synthesis cDNA Synthesis (Reverse Transcription) rna_quality->cdna_synthesis qpcr Quantitative PCR with SYBR Green or TaqMan Probes cdna_synthesis->qpcr analysis Data Analysis (ΔΔCt Method) qpcr->analysis result Relative Gene Expression analysis->result

References

The Non-Hormonal Anabolic Properties of Turkesterone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Turkesterone, a phytoecdysteroid derived from the Ajuga turkestanica plant, has garnered significant interest for its potential as a non-hormonal anabolic agent. Unlike traditional anabolic-androgenic steroids (AAS), this compound does not bind to androgen receptors, thereby avoiding the associated adverse hormonal effects. This technical guide provides an in-depth analysis of the current scientific understanding of this compound's role in non-hormonal anabolic pathways. It summarizes key quantitative data from in vitro and in vivo studies, details relevant experimental protocols, and visualizes the proposed signaling cascades. The primary mechanism of action appears to be the potentiation of muscle protein synthesis through the activation of the PI3K/Akt/mTOR signaling pathway, with emerging evidence suggesting a potential role for estrogen receptor beta (ERβ) in mediating these anabolic effects. This document aims to serve as a comprehensive resource for researchers and professionals in the fields of drug discovery and development.

Introduction

Ecdysteroids are a class of steroid hormones naturally occurring in insects and certain plants. While they are crucial for morphogenesis in arthropods, their anabolic effects in mammals have become a subject of intense research. This compound, a specific ecdysteroid, has shown promise as a natural anabolic compound that may enhance muscle growth and performance without the androgenic side effects associated with conventional steroids.[1][2] This guide delves into the molecular mechanisms underpinning this compound's non-hormonal anabolic activity, with a focus on its impact on key signaling pathways that regulate muscle protein synthesis.

Mechanism of Action: Non-Hormonal Anabolic Pathways

The primary anabolic effect of this compound is attributed to its ability to stimulate muscle protein synthesis.[1][2] This is achieved without interacting with androgen receptors, the primary target of traditional anabolic steroids.[3] The current body of evidence points towards two principal, and potentially interconnected, pathways: the PI3K/Akt/mTOR signaling cascade and modulation of the estrogen receptor beta (ERβ).

PI3K/Akt/mTOR Signaling Pathway

The phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and protein synthesis. Studies on ecdysteroids, including this compound, have demonstrated their ability to activate this pathway in skeletal muscle cells.[1][4]

The proposed mechanism involves the following steps:

  • Upstream Activation: While the precise upstream receptor for this compound is not definitively identified, evidence suggests it may involve a G-protein coupled receptor (GPCR).[5]

  • PI3K Activation: Activation of the upstream receptor leads to the recruitment and activation of PI3K.

  • Akt Phosphorylation: Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for Akt, leading to its phosphorylation and activation.

  • mTORC1 Activation: Activated Akt, in turn, phosphorylates and activates mTOR Complex 1 (mTORC1), a master regulator of protein synthesis.

  • Downstream Effectors: mTORC1 then phosphorylates its key downstream targets, p70S6 kinase (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).

    • Phosphorylation of S6K1 enhances the translation of mRNAs encoding ribosomal proteins and other components of the translational machinery.

    • Phosphorylation of 4E-BP1 causes its dissociation from the eukaryotic initiation factor 4E (eIF4E), allowing eIF4E to participate in the initiation of cap-dependent translation.

This cascade of events ultimately leads to an increase in the rate of muscle protein synthesis.

PI3K_Akt_mTOR_Pathway This compound-Mediated PI3K/Akt/mTOR Signaling Pathway This compound This compound GPCR GPCR (Putative) This compound->GPCR Binds to PI3K PI3K GPCR->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 Phosphorylates (Inactivates) Translation Initiation of Translation S6K1->Translation eIF4E eIF4E eIF4E_BP1->eIF4E Releases eIF4E->Translation ProteinSynthesis Increased Muscle Protein Synthesis Translation->ProteinSynthesis

This compound's activation of the PI3K/Akt/mTOR pathway.
Role of Estrogen Receptor Beta (ERβ)

Recent research has pointed to the involvement of estrogen receptor beta (ERβ) in the anabolic effects of ecdysteroids.[6][7][8] Unlike estrogen receptor alpha (ERα), which is associated with the classical feminizing effects of estrogen, ERβ has been shown to have anabolic properties in skeletal muscle.

Studies have demonstrated that ecdysterone can induce hypertrophy in C2C12 myotubes, and this effect can be blocked by an ERβ-selective antagonist.[7] This suggests that this compound may act as a selective ERβ modulator (SERM), promoting muscle growth without the undesirable side effects associated with ERα activation. The binding of this compound to ERβ is thought to initiate a signaling cascade that converges with or potentiates the PI3K/Akt pathway, leading to enhanced protein synthesis.

ER_Beta_Pathway Proposed Role of Estrogen Receptor Beta (ERβ) This compound This compound ERb Estrogen Receptor β (ERβ) This compound->ERb Binds to AnabolicSignaling Anabolic Signaling (e.g., PI3K/Akt Pathway) ERb->AnabolicSignaling Activates ProteinSynthesis Increased Muscle Protein Synthesis AnabolicSignaling->ProteinSynthesis

This compound's interaction with Estrogen Receptor Beta.

Quantitative Data Summary

The following tables summarize the quantitative findings from key in vitro and in vivo studies on the anabolic effects of this compound and related ecdysteroids.

Table 1: In Vitro Studies on Muscle Protein Synthesis

EcdysteroidCell LineConcentrationIncrease in Protein SynthesisReference
This compoundC2C12 MyotubesNot specifiedUp to 20%[1]
20-Hydroxyecdysone (20E)C2C12 MyotubesNot specifiedUp to 20%[1]
Ponasterone AC2C12 MyotubesNot specifiedUp to 20%[4]
Polypodine BC2C12 MyotubesNot specifiedUp to 20%[4]

Table 2: In Vivo Studies on Anabolic Effects

EcdysteroidAnimal ModelDosageDurationKey FindingsReference
EcdysteroneRats5 mg/kg body weight21 daysStronger hypertrophic effect on soleus muscle fiber size compared to metandienone and SARM S-1 at the same dose.[3]
EcdysteroneRatsNot specifiedNot specifiedIncreased muscle fiber size and serum IGF-1 levels.[6][7]
This compoundCastrated Rats0.5 mg/kg10 daysSignificant increases in muscle mass and total protein content.[3]

Detailed Experimental Protocols

This section outlines the methodologies of key experiments cited in this guide to facilitate replication and further research.

In Vitro Protein Synthesis Assay (Gorelick-Feldman et al., 2008)
  • Cell Line: C2C12 murine myoblasts.

  • Differentiation: Myoblasts were grown to confluence and then induced to differentiate into myotubes by switching to a differentiation medium (DMEM with 2% horse serum) for 4-6 days.

  • Treatment: Differentiated myotubes were treated with various ecdysteroids (e.g., this compound, 20-hydroxyecdysone) at specified concentrations.

  • Protein Synthesis Measurement: Protein synthesis was assessed by measuring the incorporation of a radiolabeled amino acid (e.g., ³H-leucine) into newly synthesized proteins. After treatment, cells were incubated with the radiolabeled amino acid for a defined period. Cells were then lysed, and the protein was precipitated. The amount of incorporated radioactivity was measured using a scintillation counter and normalized to the total protein content.

  • PI3K Inhibition: To investigate the role of the PI3K pathway, a specific PI3K inhibitor (e.g., LY294002) was added to the culture medium prior to ecdysteroid treatment. The effect on protein synthesis was then measured as described above.

Protein_Synthesis_Assay_Workflow Workflow for In Vitro Protein Synthesis Assay cluster_0 Cell Culture and Differentiation cluster_1 Treatment and Analysis C2C12_myoblasts C2C12 Myoblasts Differentiation Induce Differentiation (DMEM + 2% Horse Serum) C2C12_myoblasts->Differentiation Myotubes Differentiated Myotubes Differentiation->Myotubes Treatment Treat with this compound (± PI3K Inhibitor) Myotubes->Treatment Radiolabeling Incubate with ³H-Leucine Treatment->Radiolabeling Lysis Cell Lysis and Protein Precipitation Radiolabeling->Lysis Measurement Measure Radioactivity (Scintillation Counting) Lysis->Measurement Analysis Normalize to Total Protein Measurement->Analysis

Workflow for In Vitro Protein Synthesis Assay.
In Vivo Muscle Hypertrophy Study (Parr et al., 2014)

  • Animal Model: Male Wistar rats.

  • Treatment Groups:

    • Control (vehicle)

    • Ecdysterone (5 mg/kg body weight)

    • Metandienone (Dianabol) (5 mg/kg body weight)

    • SARM S-1 (5 mg/kg body weight)

  • Administration: Daily administration of the respective compounds for 21 days.

  • Muscle Analysis: After the treatment period, the soleus muscle was dissected, weighed, and prepared for histological analysis. Muscle fiber cross-sectional area was measured using microscopy and image analysis software.

  • Biochemical Analysis: Blood samples were collected to measure serum levels of IGF-1 and other relevant biomarkers.

Conclusion and Future Directions

The available scientific evidence strongly suggests that this compound and other phytoecdysteroids function as non-hormonal anabolic agents by stimulating muscle protein synthesis. The activation of the PI3K/Akt/mTOR pathway appears to be a central mechanism, with a potential modulatory role for estrogen receptor beta. These findings position this compound as a compelling candidate for further investigation in the context of muscle growth, performance enhancement, and potentially as a therapeutic agent for muscle wasting conditions.

Future research should focus on:

  • Elucidating the precise upstream receptor and the full signaling cascade initiated by this compound.

  • Conducting more extensive in vivo studies in various animal models to establish dose-response relationships and long-term safety profiles.

  • Performing well-controlled human clinical trials to validate the anabolic effects and determine the efficacy of this compound in improving muscle mass and strength in different populations.

  • Investigating the synergistic potential of this compound with other nutritional interventions or exercise regimens.

A deeper understanding of these aspects will be crucial for the translation of the promising preclinical findings into practical applications for researchers, scientists, and drug development professionals.

References

The Discovery and Isolation of Turkesterone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Turkesterone is a phytoecdysteroid, a class of naturally occurring steroid hormones found in certain insects and plants. It has garnered significant interest from the scientific community for its potential anabolic properties without the androgenic side effects associated with synthetic steroids. This technical guide provides an in-depth overview of the discovery, isolation, and quantification of this compound from its primary plant sources, with a focus on detailed experimental protocols for researchers, scientists, and drug development professionals.

Discovery and Primary Plant Sources

This compound was first isolated from the plant Ajuga turkestanica, a perennial herb native to the mountainous regions of Uzbekistan and Tajikistan in Central Asia.[1][2] Initial research and isolation of phytoecdysteroids from this plant were pioneered by Soviet scientists.[3] A key publication by Mamatkhanov, Yakubova, and Syrov in 1998 detailed the isolation of this compound from the aerial parts of Ajuga turkestanica and described its anabolic activity.[3][4]

While other phytoecdysteroids like 20-hydroxyecdysone (ecdysterone) are found in various plants such as spinach and quinoa, this compound is less common.[5][6] Ajuga turkestanica remains the most significant and widely studied source of this particular compound. The concentration of this compound and ecdysterone in the aerial parts of the plant is reported to be approximately 0.2-0.4% of the dry weight.[7]

Quantitative Data on this compound Content

The yield of this compound can vary based on the plant species, part of the plant used, and the extraction method. The following tables summarize quantitative data from various studies.

Table 1: this compound and 20-Hydroxyecdysone Content in Plant Material

Plant SpeciesPlant PartCompoundConcentration (% Dry Weight)Reference
Ajuga turkestanicaAerial PartsThis compound & 20-Hydroxyecdysone0.2% - 0.4%[7]
Ajuga turkestanica Extract-This compound2.1% (w/w)[8]
Ajuga turkestanica Extract-20-Hydroxyecdysone0.9% (w/w)[8]
Rhaponticum carthamoides-20-Hydroxyecdysone0.04% - 1.51%[9]

Table 2: Phytoecdysteroid Content in Selected Edible Plants and Commercial Products

SampleCompoundConcentrationReference
Rhaponticum carthamoides (Commercial Product)This compound10.6 µg/mL[5]
Rhaponticum carthamoides (Commercial Product)20-Hydroxyecdysone28.2 mg/mL[5]
Kaniwa Seed20-Hydroxyecdysone670 µg/g dry mass[5][10]
Spinach Leaf20-Hydroxyecdysone252 - 455 µg/g dry mass[5][10]
Quinoa Seed20-Hydroxyecdysone259 - 310 µg/g dry mass[5][10]
Asparagus Stem20-Hydroxyecdysone189 µg/g dry mass[5][10]
Quinoa, Spinach, AsparagusThis compoundNot Detected[5]

Experimental Protocols

Extraction of Crude Phytoecdysteroids from Ajuga turkestanica

This protocol is a synthesized methodology based on common laboratory practices for natural product extraction.

Objective: To obtain a crude extract rich in this compound from the dried aerial parts of Ajuga turkestanica.

Materials:

  • Dried and ground aerial parts of Ajuga turkestanica

  • Methanol (Reagent Grade)

  • Petroleum Ether

  • Ethyl Acetate

  • n-Butanol

  • Distilled Water

  • Rotary Evaporator

  • Separatory Funnel

  • Filter paper (Whatman No. 1 or equivalent)

Procedure:

  • Maceration: Soak the dried, ground plant material in methanol (e.g., 1 kg of plant material in 5 L of methanol) at room temperature for 72 hours.

  • Filtration: Filter the mixture through filter paper to separate the plant debris from the methanol extract.

  • Concentration: Concentrate the methanol extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a viscous crude extract.

  • Solvent Partitioning (Liquid-Liquid Extraction): a. Suspend the crude extract in distilled water (e.g., 500 mL). b. Transfer the aqueous suspension to a separatory funnel and extract three times with petroleum ether to remove nonpolar compounds like fats and chlorophylls. Discard the petroleum ether fractions. c. Subsequently, extract the aqueous layer three times with ethyl acetate. This fraction may contain some phytoecdysteroids and other moderately polar compounds. d. Finally, extract the remaining aqueous layer three times with n-butanol. The butanol fraction will contain the majority of the glycosides and polar phytoecdysteroids, including this compound.[7]

  • Final Concentration: Concentrate the n-butanol fraction using a rotary evaporator to yield the crude phytoecdysteroid-rich extract.

Purification by Column Chromatography

Objective: To isolate this compound from the crude extract.

Materials:

  • Crude n-butanol extract

  • Silica gel (for column chromatography, 70-230 mesh)

  • Aluminum oxide

  • Glass chromatography column

  • Solvent system: A gradient of Chloroform-Methanol is commonly used.

  • Fraction collector

  • TLC plates (Silica gel 60 F254) for monitoring

Procedure:

  • Column Packing: Prepare a chromatography column with a slurry of silica gel in a nonpolar solvent (e.g., chloroform). Some protocols suggest a combination of aluminum oxide and silica gel.[7]

  • Sample Loading: Adsorb the crude extract onto a small amount of silica gel, allow it to dry, and carefully load it onto the top of the packed column.

  • Elution: Begin elution with 100% chloroform and gradually increase the polarity by adding methanol in a stepwise gradient (e.g., 1%, 2%, 5%, 10% methanol in chloroform).

  • Fraction Collection: Collect fractions of a fixed volume (e.g., 20 mL) using a fraction collector.

  • Monitoring: Monitor the separation process by spotting fractions onto TLC plates. Visualize the spots under UV light (254 nm) and/or by staining with an anisaldehyde-sulfuric acid reagent followed by heating. Fractions with similar TLC profiles are pooled.

  • Isolation: Fractions showing a high concentration of the target compound (this compound) are combined and concentrated. Further purification may be required using preparative HPLC.

Quantification by High-Performance Liquid Chromatography (HPLC)

Objective: To identify and quantify this compound in the purified fractions or standardized extracts.

Table 3: Example HPLC Method Parameters

ParameterSpecification
Instrument HPLC system with UV Detector
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Elution 0-8 min: 5% B; 8-30 min: 5% to 85% B; 30-35 min: 85% to 100% B
Flow Rate 1.0 mL/min
Column Temperature 27 - 30°C
Detection Wavelength 242 nm
Injection Volume 10 - 20 µL
Standard Pure this compound reference standard

Note: This is an example protocol. Method parameters should be optimized for the specific column and system used.[7][11][12]

Visualized Workflows and Signaling Pathways

Experimental Workflows

The following diagrams illustrate the general procedures for the extraction and purification of this compound.

ExtractionWorkflow start Dried, Ground Ajuga turkestanica process1 Maceration & Filtration start->process1 Methanol process process waste waste output output process2 Rotary Evaporation process1->process2 process3 Solvent Partitioning (Water/Petroleum Ether) process2->process3 waste1 Petroleum Ether Fraction (Discard) process3->waste1 Lipids, Chlorophyll process4 Solvent Partitioning (Aqueous/n-Butanol) process3->process4 waste2 Aqueous Fraction (Discard) process4->waste2 Polar Impurities process5 Rotary Evaporation process4->process5 process5->output Crude Extract

Caption: General workflow for crude extraction of this compound.

PurificationWorkflow start Crude Extract process1 Silica Gel Column Chromatography start->process1 process process analysis analysis output Purified This compound process2 Fraction Collection process1->process2 Gradient Elution (Chloroform/Methanol) analysis1 TLC Analysis process2->analysis1 process3 Concentration analysis1->process3 Pool Fractions analysis2 HPLC Analysis process3->analysis2 Purity Check analysis2->output SignalingPathway turk This compound receptor Estrogen Receptor β (ERβ) (Proposed) turk->receptor Binds igf1 ↑ IGF-1 Transcription receptor->igf1 Activates pi3k PI3K akt Akt (Protein Kinase B) pi3k->akt Activates mtor mTORC1 akt->mtor Activates synthesis ↑ Muscle Protein Synthesis mtor->synthesis Promotes hypertrophy Muscle Hypertrophy synthesis->hypertrophy igf1->pi3k Stimulates

References

A Preliminary Investigation into Turkesterone's Metabolic Effects: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Turkesterone, a phytoecdysteroid, has garnered significant attention for its purported anabolic and metabolic benefits. This technical guide provides a comprehensive overview of the current preliminary scientific evidence regarding this compound's effects on metabolic pathways. While research, particularly in human subjects, is still in its nascent stages, this document synthesizes the available quantitative data, details experimental methodologies from key studies, and visualizes the proposed signaling pathways. The information presented herein is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development interested in the potential therapeutic and performance-enhancing applications of this compound. The limited scope of current human trials necessitates further rigorous investigation to fully elucidate its metabolic impact.

Introduction

This compound is a naturally occurring ecdysteroid found in plants, most notably Ajuga turkestanica.[1] Ecdysteroids are analogues of insect molting hormones and are investigated for their potential anabolic properties in mammals without the androgenic side effects associated with traditional anabolic steroids.[2][3] The primary interest in this compound lies in its potential to enhance muscle protein synthesis, which has downstream implications for overall metabolic health.[4][5] This guide focuses specifically on the direct and indirect metabolic effects of this compound as reported in preliminary scientific studies.

Quantitative Data on Metabolic Effects

The current body of research on the direct metabolic effects of this compound in humans is limited. The available quantitative data from preliminary studies are summarized below. It is critical to note that these findings are not statistically significant and require further investigation through larger, more robust clinical trials.

Table 1: Effects of Acute this compound Supplementation on Resting Metabolic Rate (RMR) in Healthy Males
DosageTime PointMean Change in RMR from BaselineStatistical SignificanceReference
1000 mg60 min+2.7%Not Significant[5]
120 min+5.6%Not Significant[5]
180 min+7.8%Not Significant[5]
2000 mg60 min+0.7%Not Significant[5]
120 min+4.2%Not Significant[5]
180 min+3.6%Not Significant[5]
Placebo60 min-0.9%Not Significant[5]
120 min-0.7%Not Significant[5]
180 min+3.6%Not Significant[5]

Source: Adapted from Harris et al. (2024). The study reported no statistically significant main condition, time, or interaction main effects for RMR.[4][5][6][7][8][9][10]

Table 2: Effects of Four-Week this compound Supplementation on Body Composition in Active Males and Females
ParameterThis compound Group (Mean Change ± SD)Placebo Group (Mean Change ± SD)Between-Group Statistical Significance (p-value)Reference
Body Mass (kg)-0.4 ± 1.8+0.1 ± 1.80.38[2][11]
Lean Body Mass (kg)-0.6 ± 1.4-0.3 ± 1.70.68[2][11]
Fat Mass (kg)+0.1 ± 0.6+0.5 ± 0.60.06[2][11]
Percent Body Fat (%)+0.3 ± 0.6+0.7 ± 0.90.14[2][11]

Source: Adapted from Antonio et al. (2024). The study found no significant between-group differences in the delta scores for any body composition measures.[2][11]

Table 3: In Vitro Effects of this compound on Lipid Accumulation
CompoundEffect on Lipid Accumulation in Human AdipocytesReference
This compoundReduced lipid accumulation[12]

Source: Adapted from Todorova et al. (2023). This study suggests a potential anti-adipogenic activity of this compound.[12]

Experimental Protocols

Acute Effects on RMR and Metabolic Parameters in Healthy Males (Harris et al., 2024)
  • Study Design: A randomized, single-blind, placebo-controlled, counter-balanced crossover study.[5][9]

  • Participants: Eleven apparently healthy, recreationally active males (mean age 23.3 ± 2.2 years).[4][5][6][7][9][10]

  • Intervention: Participants were administered one of three conditions on separate occasions: 2000 mg cellulose placebo, 1000 mg this compound + 1000 mg placebo, or 2000 mg this compound.[5][9]

  • Data Collection: Venous blood samples were collected at baseline (pre-ingestion), 3 hours post-ingestion, and 24 hours post-ingestion to analyze serum insulin-like growth factor-1 (IGF-1). Resting metabolic rate (RMR), lipid metabolism, and carbohydrate metabolism were also assessed.[4][5][6][7][9][10]

  • Key Findings: The study found no significant main condition, time, or interaction effects for serum IGF-1, RMR, lipid, and carbohydrate metabolism. However, non-significant increases in serum IGF-1 concentrations and RMR were observed with both this compound conditions compared to placebo.[4][5][6][7][8][9][10]

Effects on Body Composition in Active Males and Females (Antonio et al., 2024)
  • Study Design: A randomized, placebo-controlled study.[2][11]

  • Participants: Thirty-one active males (n=14) and females (n=17).[2][11]

  • Intervention: Participants were randomized to receive either a placebo (rice flour) or 500 mg per day of this compound (from Ajuga Turkestanica extract) for four weeks.[2][11]

  • Data Collection: Body composition (body mass, lean body mass, fat mass, and percent body fat) was assessed at baseline and after four weeks using dual-energy X-ray absorptiometry (DXA).[2][11]

  • Key Findings: After four weeks of supplementation, there were no significant between-group differences in the changes for any of the measured body composition parameters.[2][11]

Proposed Signaling Pathways

The anabolic effects of this compound are theorized to be mediated through pathways that influence protein synthesis, which is intrinsically linked to metabolic regulation. The two primary proposed mechanisms are the activation of the PI3K/Akt/mTOR pathway and interaction with the estrogen receptor beta (ERβ).

PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a crucial regulator of cell growth, proliferation, and protein synthesis.[13][14][15][16][17] It is hypothesized that this compound may activate this pathway, leading to enhanced muscle protein synthesis.

PI3K_Akt_mTOR_Pathway This compound This compound Receptor Cell Surface Receptor (e.g., IGF-1R) This compound->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Protein_Synthesis ↑ Muscle Protein Synthesis mTORC1->Protein_Synthesis

Caption: Proposed PI3K/Akt/mTOR signaling pathway activation by this compound.

Estrogen Receptor Beta (ERβ) Signaling Pathway

Some research suggests that ecdysteroids may exert their anabolic effects through binding to estrogen receptor beta (ERβ), a pathway distinct from androgenic signaling.[3][18][19] This interaction is thought to initiate a signaling cascade that promotes muscle hypertrophy.

ER_Beta_Pathway This compound This compound ER_Beta Estrogen Receptor β (ERβ) This compound->ER_Beta Binds to Nucleus Nucleus ER_Beta->Nucleus Translocates to Gene_Expression ↑ Anabolic Gene Expression Nucleus->Gene_Expression Protein_Synthesis ↑ Muscle Protein Synthesis Gene_Expression->Protein_Synthesis

Caption: Proposed estrogen receptor beta (ERβ) mediated signaling by this compound.

Discussion and Future Directions

The preliminary data on this compound's metabolic effects in humans are currently inconclusive. While some non-significant trends towards an increased resting metabolic rate have been observed in an acute setting, a longer-term study did not show significant effects on body composition. The in vitro evidence for anti-adipogenic effects is promising but requires in vivo validation.

The proposed mechanisms of action, involving the PI3K/Akt/mTOR and ERβ pathways, provide a strong rationale for further investigation. Future research should focus on:

  • Long-term, placebo-controlled human trials: To definitively assess the effects of chronic this compound supplementation on a comprehensive panel of metabolic markers, including glucose, insulin, lipid profiles, and hormones.

  • Dose-response studies: To identify the optimal dosage for potential metabolic benefits.

  • Mechanistic studies: To elucidate the precise molecular pathways through which this compound exerts its effects in mammalian systems.

  • Safety and toxicology studies: To establish a comprehensive safety profile for long-term use.

Conclusion

This compound remains a compound of interest for its potential anabolic and metabolic-modulating properties. However, the current scientific literature, particularly concerning human studies, is sparse and preliminary. The data presented in this guide highlight the need for more rigorous, controlled research to substantiate the anecdotal claims and to fully understand the metabolic impact of this compound. For researchers, scientists, and drug development professionals, this compound represents a novel avenue for exploration, but one that must be approached with scientific rigor and a clear understanding of the current limitations in our knowledge.

References

Turkesterone: A Technical Whitepaper on its Potential as a Natural Selective Androgen Receptor Modulator (SARM)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of Turkesterone, a phytoecdysteroid, and evaluates its potential as a natural Selective Androgen Receptor Modulator (SARM). While structurally similar to androgens, this compound exhibits anabolic properties without binding to the androgen receptor, suggesting a distinct mechanism of action. This paper synthesizes the current in vitro, animal, and human data, details experimental methodologies, and visualizes key biological pathways and workflows. The objective is to present a consolidated resource for the scientific community to assess the therapeutic and performance-enhancing promise of this compound.

Introduction: The Quest for Selective Anabolic Agents

Selective Androgen Receptor Modulators (SARMs) are a class of therapeutic compounds that exhibit tissue-selective activation of the androgen receptor (AR).[1][2] The primary goal of SARM development is to harness the anabolic benefits of androgens in muscle and bone while minimizing the androgenic side effects in tissues like the prostate and skin.[2][3]

This compound is a naturally occurring phytoecdysteroid, an analogue of the insect molting hormone 20-hydroxyecdysone, primarily extracted from the plant Ajuga turkestanica.[4][5] Ecdysteroids have garnered significant interest for their reported anabolic effects in mammals, which intriguingly, appear to occur without significant interaction with the androgen receptor.[4] This unique characteristic has positioned this compound as a subject of investigation for its potential to act as a natural, non-steroidal anabolic agent with a SARM-like profile of selective benefits. This paper will delve into the molecular mechanisms, experimental evidence, and safety profile of this compound.

Core Mechanism of Action: A Non-Androgenic Anabolic Pathway

The defining characteristic of this compound's anabolic action is its independence from the androgen receptor. Unlike traditional anabolic-androgenic steroids (AAS) and many synthetic SARMs, this compound does not bind to androgen receptors and therefore does not trigger the classical genomic signaling cascade associated with these compounds.[6][7][8][9] This circumvents the common androgenic side effects such as hormonal suppression, gynecomastia, and hair loss.[6][10]

The proposed mechanisms are centered on other signaling pathways crucial for muscle protein synthesis (MPS):

  • PI3K/Akt/mTOR Pathway Activation: The predominant hypothesis is that ecdysteroids, including this compound, stimulate the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway.[4][11][12] This pathway is a central regulator of cell growth and protein synthesis. Activation of this cascade enhances mRNA translation efficiency, leading to increased synthesis of muscle proteins.[12]

  • Estrogen Receptor Beta (ERβ) Interaction: Evidence suggests that the anabolic effects of ecdysteroids may be mediated through binding to the estrogen receptor beta (ERβ).[11][13][14] ERβ signaling is known to play a role in the regulation of skeletal muscle growth and regeneration.[15] Molecular docking experiments with the related compound, ecdysterone, support a preferential binding to ERβ over the androgen receptor.[16]

  • Modulation of IGF-1 Signaling: Some in vitro and animal studies suggest that this compound may increase the expression and circulating concentrations of Insulin-like Growth Factor 1 (IGF-1), a potent anabolic hormone that also activates the PI3K/Akt pathway.[11][17]

The following diagram illustrates the proposed primary signaling pathway for this compound.

G This compound This compound ERB Estrogen Receptor Beta (ERβ) This compound->ERB Binds IGF1 ↑ IGF-1 Transcription This compound->IGF1 PI3K PI3K ERB->PI3K Activates Akt Akt (PKB) PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates ProteinSynthesis ↑ Muscle Protein Synthesis (MPS) mTOR->ProteinSynthesis Hypertrophy Muscle Hypertrophy ProteinSynthesis->Hypertrophy IGF1->PI3K Activates

Caption: Proposed non-androgenic signaling pathway of this compound.

Quantitative Data from Experimental Studies

The anabolic potential of this compound and related ecdysteroids has been evaluated in various models. However, human data remains limited and, in some cases, contradictory.

Table 1: Summary of In Vitro & Animal Studies
Study ModelCompound(s)Key FindingsReference
C2C12 MyotubesEcdysterone (1 µM)Increased myotube diameter, comparable to Dihydrotestosterone (1 µM) and IGF-1 (1.3 nM).[16]
C2C12 MyotubesPhytoecdysteroidsIncreased protein synthesis by up to 20%.[5]
Rats (Wistar)Ecdysterone (5 mg/kg)Stronger hypertrophic effect on soleus muscle fiber size compared to Dianabol, Trenbolox, and SARM S-1 at the same dose.[16]
RatsEcdysteroidsIncrease in muscle mass comparable to or exceeding anabolic steroids like Dianabol.[4]
RatsThis compoundPossesses anabolic activity in skeletal muscle.[18]
Aged Male MiceA. turkestanica extractNo significant changes in body mass, muscle mass, or muscle fiber size after 28 days.[19]
Table 2: Summary of Human Clinical Trials
Study Design & DurationParticipantsCompound & DosageKey FindingsReference
10-week RTC46 young men (resistance trained)Ecdysterone (various doses)Significantly higher increases in lean muscle mass and 1-rep bench press performance vs. placebo. No liver or kidney toxicity observed.[15][20]
4-week RTC31 active males & femalesThis compound (500 mg/day)No significant effect on body mass, lean body mass, or fat mass compared to placebo.[21][22]
Acute Dosing11 healthy malesThis compound (multiple doses)Non-significant increase in serum IGF-1 concentrations compared to placebo. No effect on resting metabolic rate.[23]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative protocols from key studies.

In Vitro Muscle Protein Synthesis Assay

This protocol is a generalized representation of methods used to assess anabolic activity in cell culture, such as with C2C12 myotubes.

G cluster_0 Cell Culture & Differentiation cluster_1 Treatment cluster_2 Analysis A1 1. Seed C2C12 myoblasts A2 2. Proliferate to ~80% confluency in growth medium A1->A2 A3 3. Induce differentiation into myotubes (low-serum medium) A2->A3 B1 4. Treat myotubes with: - Vehicle Control - this compound (various conc.) - Positive Control (e.g., IGF-1) A3->B1 C1 5a. Gene Expression (qPCR) (e.g., MyoD, Myogenin, IGF-1) B1->C1 C2 5b. Protein Analysis (Western Blot) (e.g., p-Akt, p-mTOR) B1->C2 C3 5c. Myotube Morphology (Immunofluorescence & Microscopy) B1->C3

Caption: Workflow for in vitro evaluation of this compound in C2C12 myotubes.

  • Cell Line: C2C12 mouse myoblasts.

  • Differentiation: Myoblasts are grown to high confluency and then switched to a differentiation medium (e.g., DMEM with 2% horse serum) for several days to allow fusion into multinucleated myotubes.

  • Treatment: Differentiated myotubes are treated with varying concentrations of this compound extract, a vehicle control, and a positive control (e.g., IGF-1) for a specified duration (e.g., 6-24 hours).

  • Analysis:

    • Quantitative PCR (qPCR): To measure changes in the mRNA expression of key anabolic and myogenic genes.

    • Western Blotting: To quantify the phosphorylation status (activation) of proteins in the PI3K/Akt/mTOR pathway.

    • Microscopy: To measure changes in myotube diameter as an indicator of hypertrophy.

In Vivo Anabolic Activity Study (Rat Model)

This protocol is based on studies assessing the hypertrophic effects of ecdysteroids in rodents.[16]

G A 1. Animal Acclimation (e.g., Male Wistar Rats) B 2. Group Randomization - Placebo (Vehicle) - this compound (e.g., 5 mg/kg) - Positive Control (e.g., Dianabol) A->B C 3. Daily Administration (e.g., Oral Gavage for 21-28 days) B->C D 4. Euthanasia & Tissue Harvest C->D E 5. Muscle Analysis - Muscle Weight (e.g., Soleus, Tibialis) - Histology (Fiber Cross-Sectional Area) - Protein Content Analysis D->E

Caption: General experimental workflow for an in vivo rodent study.

  • Animal Model: Male Wistar or Sprague-Dawley rats.

  • Grouping: Animals are randomized into several groups: a control group receiving a vehicle, a this compound group, and often a positive control group receiving a known anabolic agent (e.g., metandienone).

  • Administration: The test compounds are administered daily, typically via oral gavage, for a period of several weeks (e.g., 21 days).

  • Outcome Measures: At the end of the study, specific muscles (e.g., soleus, plantaris) are excised, weighed, and prepared for histological analysis to measure muscle fiber cross-sectional area. Total protein content may also be quantified.

Safety & Toxicological Profile

A significant advantage of this compound over traditional AAS is its purported safety profile.

  • Lack of Androgenicity: As it does not bind to the androgen receptor, this compound is not expected to cause virilization in women or other androgen-related side effects.[6]

  • No Hormonal Suppression: Studies and user reports indicate that this compound does not suppress the hypothalamic-pituitary-gonadal (HPG) axis, meaning it does not decrease endogenous testosterone production.[6][11] Consequently, a post-cycle therapy (PCT) regimen is not required.[6][7]

  • Hepatotoxicity: Animal studies suggest that ecdysteroids do not cause liver toxicity.[6][13] Human trials with ecdysterone have shown no significant increases in biomarkers for liver or kidney damage.[15][20]

  • General Toxicity: The LD50 for orally administered 20-hydroxyecdysone in mice was reported to exceed 9 g/kg, indicating a very low level of acute toxicity.[5]

Discussion & Future Directions

The existing body of evidence presents a compelling, yet incomplete, picture of this compound's potential.

Strengths:

  • Novel Mechanism: The non-androgenic anabolic pathway is a promising avenue for developing therapies that separate muscle-building effects from undesirable hormonal side effects.[4][9]

  • Strong Preclinical Data: In vitro and animal studies consistently demonstrate anabolic effects, with some research suggesting a potency comparable or superior to certain anabolic steroids.[4][16]

  • Favorable Safety Profile: The lack of androgenic side effects, hormonal suppression, and organ toxicity makes it an attractive candidate compared to AAS and some SARMs.[6][13]

Limitations and Gaps in Research:

  • Lack of Robust Human Data: The primary limitation is the scarcity of well-controlled human clinical trials. The few existing studies have small sample sizes, short durations, or show conflicting results.[19][21][24]

  • Bioavailability: The absorption and metabolic fate of this compound in humans are not well understood, which could explain discrepancies between in vitro/animal results and human trials.[18][21]

  • Standardization of Extracts: Commercially available this compound supplements can vary widely in purity and concentration, potentially affecting study outcomes and user experiences.[24]

Future Research:

  • Long-Term Human Trials: Large-scale, randomized, double-blind, placebo-controlled trials are essential to definitively establish the efficacy of this compound for muscle growth, strength, and performance in humans.

  • Pharmacokinetic Studies: Research is needed to understand the bioavailability, half-life, and metabolism of this compound in humans to determine optimal dosing strategies.

  • Mechanism Elucidation: Further in vitro studies are required to fully confirm the role of ERβ and other potential signaling pathways in mediating this compound's effects.

Conclusion

This compound shows significant promise as a natural anabolic agent with a mechanism of action distinct from classical androgen receptor agonists. Its ability to stimulate muscle protein synthesis pathways without androgenic side effects aligns with the therapeutic goals of SARMs. While preclinical data are highly encouraging, the current lack of conclusive human evidence means its potential remains largely unverified. It stands as a compelling candidate for further rigorous investigation within the fields of sports nutrition, sarcopenia, and cachexia treatment. Until more robust human clinical data becomes available, its classification as an effective SARM in humans should be considered provisional.

References

Methodological & Application

Standardized Protocol for Turkesterone Extraction: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, standardized protocol for the extraction and purification of Turkesterone from plant sources, primarily Ajuga turkestanica. The protocols are designed to be reproducible and scalable for research and development purposes.

Introduction

This compound is a phytoecdysteroid, a class of naturally occurring steroid hormones found in plants and arthropods. It has gained significant interest for its potential anabolic properties, which are believed to be mediated through the PI3K/Akt/mTOR signaling pathway, without the androgenic side effects associated with synthetic anabolic steroids. The primary plant source for this compound is Ajuga turkestanica, native to Central Asia. This protocol outlines a standardized method for its extraction, purification, and quantification.

Experimental Protocols

Plant Material and Preparation

Dried and powdered aerial parts or roots of Ajuga turkestanica are the recommended starting material. The concentration of this compound can vary depending on the plant part and harvesting time. Proper identification and quality assessment of the plant material are crucial first steps.

Extraction of Crude this compound

This protocol describes a conventional solvent extraction method. Alternative methods such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can also be employed for improved efficiency.

Objective: To extract a broad range of phytoecdysteroids, including this compound, from the plant matrix.

Materials:

  • Dried, powdered Ajuga turkestanica plant material

  • Methanol (reagent grade)

  • Shaker or magnetic stirrer

  • Filter paper and funnel or vacuum filtration apparatus

  • Rotary evaporator

Procedure:

  • Weigh the desired amount of powdered plant material.

  • Combine the plant material with methanol in a flask at a solid-to-solvent ratio of 1:10 (w/v).

  • Agitate the mixture at room temperature for 24 hours using a shaker or magnetic stirrer.

  • Separate the methanolic extract from the plant residue by filtration.

  • Repeat the extraction process on the plant residue two more times with fresh methanol to ensure exhaustive extraction.

  • Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

Liquid-Liquid Partitioning for Partial Purification

Objective: To remove non-polar and highly polar impurities from the crude extract.

Materials:

  • Crude methanolic extract

  • n-Hexane

  • n-Butanol

  • Distilled water

  • Separatory funnel

Procedure:

  • Dissolve the crude methanolic extract in a mixture of methanol and water (e.g., 80% aqueous methanol).

  • Perform liquid-liquid partitioning against n-hexane in a separatory funnel to remove non-polar compounds like chlorophyll and lipids. Repeat this step three times. Discard the n-hexane phase.

  • Evaporate the methanol from the aqueous phase.

  • Partition the remaining aqueous extract with n-butanol three times. The ecdysteroids will partition into the n-butanol phase.

  • Combine the n-butanol fractions and evaporate to dryness under reduced pressure to yield a semi-purified ecdysteroid extract.

Column Chromatography for this compound Isolation

Objective: To isolate this compound from other ecdysteroids and impurities.

Materials:

  • Semi-purified ecdysteroid extract

  • Silica gel (for column chromatography, 60-120 mesh)

  • Glass chromatography column

  • Solvent system: Chloroform and Methanol gradient

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • UV lamp for visualization

Procedure:

  • Prepare a silica gel slurry in chloroform and pack it into the chromatography column.

  • Dissolve the semi-purified extract in a minimal amount of the initial mobile phase (chloroform) and load it onto the top of the silica gel column.

  • Elute the column with a gradient of increasing methanol concentration in chloroform. Start with 100% chloroform and gradually increase the polarity by adding methanol (e.g., 99:1, 98:2, 95:5, etc., v/v).

  • Collect fractions of the eluate and monitor the separation using TLC. Spot each fraction on a TLC plate, develop in a suitable solvent system (e.g., chloroform:methanol 9:1), and visualize under a UV lamp at 254 nm.

  • Combine the fractions containing the spot corresponding to a pure this compound standard.

  • Evaporate the solvent from the combined fractions to obtain purified this compound.

Quantification by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the concentration and purity of this compound in the extracts.

Materials:

  • Purified this compound extract or semi-purified extract

  • This compound analytical standard

  • HPLC grade methanol and water

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

Procedure:

  • Preparation of Standard Solutions: Prepare a stock solution of the this compound standard in methanol and create a series of dilutions to generate a calibration curve.

  • Preparation of Sample Solutions: Accurately weigh and dissolve the extracted samples in methanol. Filter the solutions through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase

    • Mobile Phase: A gradient of methanol and water is often used. A common starting point is a 50:50 mixture, with the methanol concentration increasing over time.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 246 nm

    • Injection Volume: 20 µL

  • Analysis: Inject the standard and sample solutions into the HPLC system. Identify the this compound peak in the sample chromatograms by comparing the retention time with that of the standard.

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Use the regression equation from the calibration curve to calculate the concentration of this compound in the samples.

Data Presentation

The following tables summarize representative quantitative data from the literature on this compound extraction. It is important to note that yields can vary significantly based on the plant material, specific extraction conditions, and analytical methods used.

Table 1: Comparison of Extraction Solvents and Methods for Phytoecdysteroids

Plant MaterialExtraction MethodSolventKey FindingsReference
Ajuga turkestanica (roots)Maceration (3 days)MethanolYielded 5.1% of dried extract.[1]
Ajuga turkestanica (whole plant)Percolation85% EthanolExtract contained ~0.69% this compound and ~1.30% 20-Hydroxyecdysone.[2]
Ipomoea hederacea (seeds)SoxhletMethanolHigher extractive value compared to chloroform, acetone, and ethyl acetate.[1]
Generic PhytoecdysteroidsGeneral ProtocolMethanol or EthanolGenerally recommended for initial extraction.[3]

Table 2: HPLC Quantification Parameters for this compound

ParameterValueReference
ColumnC18 reversed-phase (4.6 x 250 mm, 5 µm)[4]
Mobile PhaseMethanol:Water gradient[4]
Flow Rate1.0 mL/min[4]
Detection Wavelength246 nm[4]
Retention TimeVaries based on specific conditions[4]

Visualization of Signaling Pathway and Experimental Workflow

Turkesterone_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell This compound This compound ER_beta Estrogen Receptor β (ERβ) This compound->ER_beta Binds PI3K PI3K ER_beta->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Protein_Synthesis Protein Synthesis (Muscle Growth) mTORC1->Protein_Synthesis Promotes Turkesterone_Extraction_Workflow Plant_Material Dried & Powdered Ajuga turkestanica Extraction Solvent Extraction (Methanol) Plant_Material->Extraction Filtration Filtration Extraction->Filtration Evaporation1 Concentration (Rotary Evaporator) Filtration->Evaporation1 Crude_Extract Crude Extract Evaporation1->Crude_Extract Partitioning Liquid-Liquid Partitioning (Hexane & Butanol) Crude_Extract->Partitioning Evaporation2 Concentration Partitioning->Evaporation2 Semi_Purified Semi-Purified Extract Evaporation2->Semi_Purified Column_Chromatography Silica Gel Column Chromatography Semi_Purified->Column_Chromatography Fraction_Collection Fraction Collection & TLC Analysis Column_Chromatography->Fraction_Collection Evaporation3 Solvent Evaporation Fraction_Collection->Evaporation3 Purified_this compound Purified this compound Evaporation3->Purified_this compound HPLC_Analysis HPLC Quantification Purified_this compound->HPLC_Analysis

References

Application Note & Protocol: Methodology for Assessing Turkesterone Bioavailability in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Turkesterone is a phytoecdysteroid, a class of steroid hormones found in plants, that has garnered significant interest for its potential anabolic properties without the androgenic side effects associated with traditional anabolic steroids.[1] Ecdysteroids like this compound have shown anabolic-like effects in animal models, stimulating protein synthesis in skeletal muscle.[1][2][3] Despite its purported benefits, the therapeutic potential of this compound is contingent on its bioavailability, which is believed to be low.[1] The metabolic fate of ecdysteroids in mammals is not fully understood, involving rapid catabolism that may impede their in vivo efficacy.[4][5]

This document provides a comprehensive methodology for assessing the oral bioavailability of this compound in rodent models (e.g., rats, mice). The protocol outlines procedures for animal handling, compound administration (intravenous and oral), sample collection, and bioanalytical quantification to determine key pharmacokinetic parameters.

Principle of Bioavailability Assessment

Absolute bioavailability (F) is the fraction of an administered dose of unchanged drug that reaches the systemic circulation. It is determined by comparing the plasma concentration versus time profiles following intravenous (IV) and oral (PO) administration. The IV dose is considered 100% bioavailable and serves as the reference.

The calculation is as follows:

F (%) = (AUCPO / AUCIV) * (DoseIV / DosePO) * 100

Where:

  • AUCPO is the Area Under the Curve for oral administration.

  • AUCIV is the Area Under the Curve for intravenous administration.

  • DosePO is the administered oral dose.

  • DoseIV is the administered intravenous dose.

Experimental Workflow

The overall workflow for the bioavailability study is depicted below.

G cluster_prep Phase 1: Preparation cluster_dosing Phase 2: Dosing & Sampling cluster_analysis Phase 3: Analysis cluster_optional Optional Phase: Tissue Distribution A Animal Acclimatization (7-14 days) B Dose Formulation (IV & Oral Solutions) A->B C1 Group 1: IV Administration B->C1 C2 Group 2: Oral Gavage B->C2 D Serial Blood Collection (Predose, 0.25, 0.5, 1, 2, 4, 8, 24h) C1->D C2->D E Plasma Preparation (Centrifugation) D->E I Terminal Sacrifice D->I Terminal Point F Bioanalysis (LC-MS/MS Quantification) E->F G Pharmacokinetic (PK) Analysis (Calculate AUC, Cmax, Tmax) F->G H Bioavailability Calculation G->H J Tissue Collection (Liver, Kidney, Muscle, etc.) I->J K Tissue Homogenization J->K L Quantification in Tissue K->L

Caption: Experimental workflow for a this compound bioavailability study.

Materials and Reagents

Category Item
Test Article & Vehicle This compound (analytical standard, >95% purity)
Vehicle for oral administration (e.g., 0.5% CMC, corn oil)
Vehicle for IV administration (e.g., saline, PEG400/ethanol/water)
Animals Male Sprague-Dawley rats (200-250g) or C57BL/6 mice (20-25g)
Dosing Equipment Sterile syringes (1 mL, 3 mL)
Gavage needles (16-18 G for rats, 18-22 G for mice)[6][7]
Needles for IV injection (27-30 G for mice, 25-27 G for rats)[8][9]
Sampling Supplies Microcentrifuge tubes with anticoagulant (e.g., K2-EDTA)
Capillary tubes, lancets, or needles for blood collection[10]
Gauze, 70% isopropyl alcohol
Processing Equipment Centrifuge, Vortex mixer, Pipettes
Tissue homogenizer (e.g., bead beater, Potter-Elvehjem)[11][12]
Analytical HPLC-MS/MS system
Acetonitrile, Methanol, Formic Acid (LC-MS grade)
Deionized water
Solid Phase Extraction (SPE) cartridges (if needed)

Experimental Protocols

Animal Handling and Acclimatization
  • House animals in a controlled environment (12-h light/dark cycle, 22±2°C, 50±10% humidity).

  • Provide standard chow and water ad libitum.

  • Allow an acclimatization period of at least 7 days before the experiment.

  • Fast animals overnight (8-12 hours) before dosing but allow free access to water.

Protocol 1: Oral Administration (Gavage)

This protocol is adapted from established guidelines for oral gavage in rodents.[7][13][14]

  • Weigh the animal to calculate the precise dosing volume. The maximum recommended volume is 10-20 ml/kg for rats and 10 ml/kg for mice.[6][7]

  • Select an appropriately sized gavage needle. Pre-measure the required length by holding the needle alongside the animal, with the tip at the last rib; the hub should be at the mouth.[6]

  • Restrain the animal firmly, ensuring its head and body are aligned vertically to create a straight path to the esophagus.[14]

  • Insert the gavage needle into the diastema (gap between incisors and molars) and gently advance it over the tongue towards the esophagus. The animal should swallow reflexively.[7]

  • CRITICAL: Do not force the needle. If resistance is met or the animal shows respiratory distress, withdraw immediately and restart.[15]

  • Slowly administer the substance over 2-3 seconds.[13]

  • Withdraw the needle slowly and return the animal to its cage. Monitor for at least 10 minutes for any adverse reactions.[13]

Protocol 2: Intravenous (IV) Administration

This protocol is based on standard tail vein injection procedures.[8][9][16]

  • Weigh the animal and calculate the required dose volume. Recommended maximum bolus injection volume is 5 ml/kg for mice.[8]

  • To aid visualization, induce vasodilation by warming the animal's tail using a heat lamp or warm compress for 5-10 minutes.[9]

  • Place the animal in a suitable restrainer.

  • Swab the lateral tail vein with 70% alcohol.

  • Using a 27-30 G needle (for mice) with the bevel facing up, insert the needle parallel to the vein.[8][9]

  • A successful insertion may result in a "flash" of blood in the needle hub. Do not aspirate, as this can collapse the vein.[9]

  • Inject the substance slowly and steadily. If swelling appears, the injection is subcutaneous; withdraw and re-attempt at a more proximal site.

  • After injection, withdraw the needle and apply gentle pressure with gauze to the site to ensure hemostasis.[16]

Protocol 3: Serial Blood Sample Collection

Several methods are available for serial blood collection in rodents.[17][18][19][20] The saphenous vein method is described here as it is a survival procedure that does not require anesthesia.[10][18]

  • Restrain the animal securely.

  • Shave the fur over the lateral aspect of the hind limb to expose the saphenous vein.

  • Apply a small amount of petroleum jelly to the site to help the blood bead up.[10][18]

  • Puncture the vein with a sterile lancet or a 22-23 G needle.[10]

  • Collect the blood into an anticoagulant-coated capillary tube or microcentrifuge tube.

  • After collecting the required volume (typically 50-100 µL per time point), apply pressure with clean gauze until bleeding stops.

  • Collect samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

Protocol 4: Plasma and Tissue Preparation
  • Plasma: Immediately after collection, centrifuge the blood samples at 2,000 x g for 10 minutes at 4°C.

  • Carefully aspirate the supernatant (plasma) and transfer it to a new, labeled microcentrifuge tube.

  • Store plasma samples at -80°C until analysis.

  • Tissue (Optional): At the end of the study, euthanize animals via an approved method.

  • Perfuse the animal with cold saline to remove blood from tissues.

  • Excise tissues of interest (e.g., liver, kidney, muscle), weigh them, and flash-freeze in liquid nitrogen. Store at -80°C.

  • For analysis, thaw the tissue and homogenize it in a suitable buffer (e.g., 1:4 tissue-to-water or lysis buffer ratio) using a mechanical homogenizer.[11][21]

  • Centrifuge the homogenate at high speed (e.g., 13,000 x g) to pellet debris and collect the supernatant for analysis.[11]

Protocol 5: Quantification of this compound by LC-MS/MS

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the preferred method for sensitive and specific quantification of this compound in biological matrices.[22][23]

  • Sample Preparation: Perform protein precipitation by adding 3 volumes of cold acetonitrile to 1 volume of plasma or tissue homogenate supernatant. Vortex and centrifuge to pellet precipitated proteins. Transfer the supernatant for analysis.

  • Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: A suitable gradient to separate this compound from endogenous matrix components.

    • Flow Rate: 0.3-0.5 mL/min.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI), positive mode.

    • Detection: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for this compound and an internal standard.

  • Quantification: Generate a calibration curve using standard solutions of this compound in a blank biological matrix. Quantify unknown samples by interpolating their response against the calibration curve.

Data Presentation

Table 1: Recommended Dosing and Blood Collection Volumes
Parameter Mouse (25g) Rat (250g) Reference(s)
Oral Gavage Volume (Max) 0.25 mL (10 mL/kg)2.5 - 5.0 mL (10-20 mL/kg)[6][7]
IV Injection Volume (Max) 0.125 mL (5 mL/kg)1.25 mL (5 mL/kg)[8]
Total Blood Volume ~1.5 mL~15 mL[19]
Max Single Bleed 150 µL (10% of total)1.5 mL (10% of total)[19]
Max Weekly Bleed 225 µL (15% of total)2.25 mL (15% of total)[19]
Table 2: Example Pharmacokinetic Parameters for Ecdysteroids

Note: Pharmacokinetic data for this compound is limited. Data for 20-hydroxyecdysone (20E), a structurally similar ecdysteroid, is presented as an example.

Parameter Value (for 20E) Species Notes Reference(s)
Oral Bioavailability Low / PoorMammalsGenerally low due to polar structure and rapid metabolism.[1][24]
Half-life (t½) 2.4 - 4.9 hoursHumanObserved in a Phase 1 study of BIO101 (20-hydroxyecdysone).[25]
LD50 (Oral) >9 g/kgMouseDemonstrates very low toxicity for 20E.[4]
LD50 (IP) 6.4 g/kgMouseDemonstrates very low toxicity for 20E.[4]

Ecdysteroid Metabolism Pathway

Ecdysteroids undergo significant metabolism primarily in the large intestine and liver. A key process is the entero-hepatic cycle, which contributes to maintaining low but potentially active concentrations in the blood.[24][26]

G cluster_gut Gastrointestinal Tract cluster_circulation Systemic Circulation cluster_liver Liver PO Oral Ingestion (this compound) LI Large Intestine (Microbiota Action) PO->LI Transit Blood Bloodstream LI->Blood Absorption of Metabolites Metabolism Key Metabolic Steps: - 14-dehydroxylation - Reduction of 6-one - Formation of poststerone derivatives - Glucuronide conjugation LI->Metabolism Liver Hepatic Metabolism Blood->Liver Portal Vein Liver->Blood To Systemic Circulation Bile Bile Duct Liver->Bile Glucuronide Conjugation Liver->Metabolism Bile->LI Entero-hepatic Cycle (Deconjugation in Intestine)

Caption: Simplified metabolic pathway of ecdysteroids in mammals.

References

Unlocking Anabolic Potential: Synthesis and Evaluation of Novel Turkesterone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

Turkesterone, a phytoecdysteroid, has garnered significant interest for its potential anabolic properties without the androgenic side effects associated with traditional anabolic steroids. This document provides detailed protocols for the synthesis of novel this compound derivatives, specifically 11α-acyl analogs, aimed at enhancing biological efficacy. The structure-activity relationship is explored through quantitative analysis of their effects in a Drosophila melanogaster BII cell-based bioassay and an in vitro radioligand-displacement assay. Furthermore, the putative signaling pathways through which this compound and its derivatives exert their anabolic effects are illustrated, providing a comprehensive resource for the development of next-generation ergogenic and therapeutic agents.

Introduction

Phytoecdysteroids are plant-derived compounds that are structural analogs of insect molting hormones. This compound, possessing an 11α-hydroxyl group, is a prominent member of this class and has shown promise in promoting muscle growth and enhancing physical performance.[1] However, its native potency and bioavailability may be suboptimal for therapeutic applications. Chemical modification of the this compound scaffold presents a viable strategy to improve its pharmacological profile. Previous quantitative structure-activity relationship (QSAR) and molecular modeling studies have suggested that the ligand-binding domain of the ecdysteroid receptor possesses a hydrophobic pocket in the vicinity of the C-11 position of the steroid.[2][3] This insight has guided the regioselective synthesis of a series of this compound 11α-acyl derivatives to probe this interaction and potentially enhance receptor binding and subsequent biological activity.[2][4]

These derivatives have been demonstrated to retain significant biological activity, with a fascinating trend where activity initially decreases with the extension of the acyl chain length (C2 to C4), then increases (C6 to C10), and finally decreases again with longer chains (C14 and C20).[3] This suggests a specific spatial and hydrophobic requirement for optimal interaction with the receptor.

Experimental Protocols

Regioselective Synthesis of this compound 11α-Acyl Derivatives

This protocol details the multi-step synthesis for the regioselective acylation of the 11α-hydroxyl group of this compound. The strategy involves the protection of the more reactive hydroxyl groups at C-2, C-3, C-20, and C-22 prior to acylation.[2]

Materials:

  • This compound

  • Phenylboronic acid

  • Dry Dimethylformamide (DMF)

  • Dry acetone

  • 2,2-dimethoxypropane (DMP)

  • Fused p-toluenesulfonic acid (p-TsOH)

  • Acyl anhydrides (e.g., acetic anhydride, butyric anhydride, caproic anhydride, etc.)

  • Dry pyridine

  • 0.1M Hydrochloric acid (HCl)

  • Dioxane

  • Methanol (MeOH)

  • Water (H₂O)

  • Solid-Phase Extraction (SPE) cartridges (C18)

  • High-Performance Liquid Chromatography (HPLC) system with an ODS2 column

Protocol:

  • Protection of the 20,22-diol:

    • Dissolve this compound (10 mg, 20.8 µmol) and phenylboronic acid (2.7 mg, 22.1 µmol, 1.1 eq) in dry DMF (500 µL).[2]

    • Stir the solution at room temperature for 2 hours to form the 20,22-phenylboronate.[2]

  • Protection of the 2,3-diol:

    • To the reaction mixture from step 1, add dry acetone (3.5 mL), dry DMP (200 µL), and fused p-TsOH (1 mg, 10.4 µmol, 0.5 eq).[2]

    • Stir for an additional 3 hours at room temperature to form the 2,3-acetonide.[2] The product of this step is 2,3-isopropylidene this compound 20,22-phenylboronate.

  • Acylation of the 11α-hydroxyl group:

    • The protected this compound from step 2 can be used directly without complete purification.

    • To the reaction mixture, add the desired acyl anhydride (e.g., decanoic anhydride, 474 mg for the C10 derivative) and dry pyridine.[2]

    • Stir the reaction at room temperature (or up to 50°C) for 2-20 hours, monitoring the reaction progress by TLC or HPLC.[5]

  • Deprotection:

    • After the acylation is complete, quench the reaction with H₂O (20 mL).[2]

    • Add a solution of 0.1M HCl in dioxane (1:1 v/v) and stir at room temperature for 4 hours to remove the protecting groups.[5]

    • For derivatives with longer acyl chains (e.g., myristate), precipitation of the product may occur upon dilution with water. In this case, centrifuge the sample, remove the supernatant, and redissolve the pellet in methanol.[2]

  • Purification:

    • Pre-purify the reaction mixture using a C18 SPE cartridge, eluting with increasing concentrations of methanol in water.[2]

    • Further purify the product by semi-preparative HPLC on an ODS2 column with a suitable methanol/water gradient.[2]

    • Confirm the structure of the final product using NMR (¹H and ¹³C) and mass spectrometry.[2][3]

Biological Activity Assays

2.2.1. Drosophila melanogaster BII Cell-Based Bioassay for Ecdysteroid Agonists

This bioassay assesses the ability of the synthesized derivatives to activate the ecdysteroid receptor in a cellular context.

Protocol:

  • Culture Drosophila melanogaster BII cells in an appropriate medium.

  • Seed the cells in a 96-well plate and allow them to attach.

  • Treat the cells with a range of concentrations of the this compound derivatives.

  • Include a positive control (e.g., 20-hydroxyecdysone) and a negative control (vehicle).

  • Incubate for the desired period.

  • Measure the cellular response, which is typically linked to the expression of a reporter gene under the control of an ecdysteroid-responsive element.

  • Calculate the EC₅₀ value for each compound, which is the concentration that elicits a half-maximal response.

2.2.2. In Vitro Radioligand-Displacement Assay

This assay determines the binding affinity of the derivatives to the Drosophila melanogaster ecdysone receptor/ultraspiracle (EcR/USP) protein complex.

Protocol:

  • Prepare bacterially-expressed and purified DmEcR/USP receptor proteins.

  • Incubate the receptor proteins with a constant concentration of a radiolabeled ecdysteroid (e.g., [³H]ponasterone A).

  • Add increasing concentrations of the unlabeled this compound derivatives to compete for binding with the radioligand.

  • Separate the bound and free radioligand using a suitable method (e.g., filtration).

  • Measure the amount of bound radioactivity.

  • Calculate the Ki (inhibition constant) for each derivative, which reflects its binding affinity.

Data Presentation

The biological activities of a series of this compound 11α-acyl derivatives are summarized in the table below. The data is derived from the Drosophila melanogaster BII bioassay (EC₅₀) and the in vitro radioligand-displacement assay (Ki).[2]

CompoundAcyl Chain LengthBII Bioassay EC₅₀ (M)Receptor Assay Ki (M)
This compound-1.1 x 10⁻⁶1.1 x 10⁻⁶
This compound 11α-acetateC24.8 x 10⁻⁶4.9 x 10⁻⁶
This compound 11α-butyrateC41.2 x 10⁻⁵1.6 x 10⁻⁵
This compound 11α-hexanoateC65.9 x 10⁻⁶6.1 x 10⁻⁶
This compound 11α-decanoateC103.9 x 10⁻⁶4.1 x 10⁻⁶
This compound 11α-myristateC14>1.0 x 10⁻⁴>1.0 x 10⁻⁴
This compound 11α-arachidateC20>1.0 x 10⁻⁴>1.0 x 10⁻⁴
20-Hydroxyecdysone (Reference)-1.1 x 10⁻⁸1.0 x 10⁻⁸

Signaling Pathways and Experimental Workflows

The anabolic effects of this compound and its derivatives are believed to be mediated through pathways that do not involve the androgen receptor, making them an attractive alternative to traditional anabolic steroids. The primary proposed mechanisms involve the activation of the PI3K/Akt/mTOR pathway, potentially initiated by binding to estrogen receptor beta (ERβ).

Synthesis_Workflow This compound This compound Protected_this compound 2,3-isopropylidene this compound 20,22-phenylboronate This compound->Protected_this compound Phenylboronic acid, DMP, p-TsOH Acylated_Intermediate Acylated Protected this compound Protected_this compound->Acylated_Intermediate Acyl Anhydride, Pyridine Final_Derivative This compound 11α-Acyl Derivative Acylated_Intermediate->Final_Derivative 0.1M HCl/Dioxane Signaling_Pathway cluster_cell Muscle Cell This compound This compound Derivative ERb Estrogen Receptor β (ERβ) This compound->ERb Binds to PI3K PI3K ERb->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Protein_Synthesis ↑ Muscle Protein Synthesis (Hypertrophy) mTOR->Protein_Synthesis Promotes

References

Protocol for In Vivo Studies of Turkesterone on Rodent Muscle Growth

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

This document provides a detailed protocol for conducting in vivo studies in rodents to evaluate the effects of turkesterone on skeletal muscle growth. This compound, a phytoecdysteroid, has garnered interest for its potential anabolic properties without the androgenic side effects associated with traditional anabolic steroids. The protocols outlined below are synthesized from various rodent studies investigating ecdysteroids and are intended to provide a comprehensive guide for researchers.

The primary proposed mechanism for the anabolic effects of this compound involves the activation of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway, potentially through binding to the estrogen receptor beta (ERβ).[1][2][3] This pathway is a crucial regulator of muscle protein synthesis.

When designing an in vivo study, key considerations include the choice of animal model, this compound dosage and administration route, duration of the study, and the selection of appropriate endpoints to measure muscle growth and relevant signaling pathways. The following protocols provide a framework that can be adapted to specific research questions.

Experimental Protocols

Animal Model and Husbandry
  • Species and Strain: Male Wistar or Sprague-Dawley rats are commonly used for muscle growth studies.[4] C57BL/6 mice are also a suitable model.[5] The choice may depend on the specific research question and laboratory availability.

  • Age and Weight: Young adult rodents (e.g., 8-10 weeks old) are typically used to assess anabolic effects on growing muscle. Initial body weights should be recorded and animals should be randomized into experimental groups based on weight.

  • Housing: Animals should be housed in a temperature-controlled facility with a 12-hour light/dark cycle. Standard chow and water should be provided ad libitum.

  • Acclimation: Allow for an acclimation period of at least one week before the start of the experiment to minimize stress.

This compound Preparation and Administration
  • Dosage: Reported dosages in rodent studies for ecdysteroids, including this compound, vary. Common ranges are from 0.5 mg/kg to 50 mg/kg of body weight per day.[5][6] A dose-response study may be beneficial to determine the optimal concentration.

  • Vehicle: The vehicle for this compound administration will depend on its solubility and the route of administration. For oral gavage, this compound can be suspended in a vehicle such as a 0.5% carboxymethyl cellulose (CMC) solution or corn oil. For intraperitoneal injections, sterile saline or another appropriate solvent should be used.

  • Administration Route:

    • Oral Gavage (for rats and mice): This method mimics oral supplementation in humans.

      • Calculate the required volume based on the animal's body weight and the desired dose. The volume should generally not exceed 10 ml/kg for rats.

      • Use a proper-sized, ball-tipped gavage needle. Measure the distance from the animal's incisors to the last rib to ensure proper tube placement in the stomach.

      • Gently restrain the animal and insert the gavage needle into the esophagus, delivering the this compound solution.

    • Intraperitoneal (IP) Injection (for mice): This route ensures precise dosing and bypasses first-pass metabolism.

      • Use a 25-27 gauge needle. The injection volume should not exceed 10 ml/kg.

      • Restrain the mouse and lift its hindquarters. Insert the needle into the lower right quadrant of the abdomen at a 30-45 degree angle to avoid puncturing the cecum or bladder.

Experimental Design and Duration
  • Groups:

    • Control Group: Receives the vehicle only.

    • This compound Group(s): Receives this compound at one or more dosages.

    • Positive Control Group (Optional): A compound with known anabolic effects, such as an anabolic steroid, can be included for comparison.[4]

  • Duration: Studies typically range from 10 to 28 days to observe significant changes in muscle mass and fiber size.[4][5][6]

Tissue Collection and Processing

At the end of the experimental period, animals are euthanized according to approved institutional guidelines.

  • Muscle Dissection:

    • Carefully dissect key muscles of the hindlimb, such as the gastrocnemius, soleus, and tibialis anterior.

    • Record the wet weight of each muscle immediately after dissection.

  • Tissue Preservation:

    • For Histology: One portion of the muscle should be embedded in Optimal Cutting Temperature (OCT) compound and rapidly frozen in isopentane cooled by liquid nitrogen for cryosectioning.

    • For Biochemical Analysis (e.g., Western Blot): Another portion of the muscle should be snap-frozen in liquid nitrogen and stored at -80°C.

Analysis of Muscle Growth
  • Muscle Fiber Cross-Sectional Area (CSA):

    • Cut 10 µm thick transverse sections from the frozen muscle samples using a cryostat.

    • Mount the sections on glass slides.

    • Stain the sections with antibodies against laminin to clearly delineate the muscle fiber borders.

    • Capture images of the stained sections using a microscope.

    • Use image analysis software (e.g., ImageJ) to measure the cross-sectional area of individual muscle fibers.

Western Blot Analysis of Signaling Pathways
  • Protein Extraction: Homogenize the frozen muscle tissue in a lysis buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA assay.

  • Gel Electrophoresis and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies against key proteins in the PI3K/Akt/mTOR pathway (e.g., phosphorylated and total Akt, mTOR, S6K, and 4E-BP1).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities.

Data Presentation

Table 1: Summary of In Vivo Rodent Studies on Ecdysteroids and Muscle Growth

Compound Animal Model Dosage Administration Route Duration Key Findings on Muscle Growth Reference
EcdysteroneMale Wistar Rats5 mg/kg/dayNot specified21 daysIncreased fiber size of the soleus muscle, stronger effect than dianabol and SARM S1.[4]
This compoundCastrated Rats0.5 mg/kg/dayNot specified10 daysSignificant increases in muscle mass.[6]
Ajuga turkestanica ExtractAging Male C57BL/6 Mice50 mg/kg/dayNot specified28 daysNo significant change in muscle mass or fiber cross-sectional area.[5]
EcdysteroneMale Sprague-Dawley Rats50 mg/kgOral28 daysImproved grip strength.[5]
This compoundMice0.5 mg/100 gNot specifiedNot specifiedStimulated protein biosynthesis in liver tissue.[7]

Visualizations

Experimental_Workflow cluster_setup Phase 1: Experimental Setup cluster_treatment Phase 2: Treatment Period cluster_analysis Phase 3: Data Collection & Analysis animal_model Animal Model Selection (e.g., Male Wistar Rats) acclimation Acclimation (1 week) animal_model->acclimation randomization Randomization into Groups (Control, this compound) acclimation->randomization turkesterone_prep This compound Preparation (e.g., in 0.5% CMC) randomization->turkesterone_prep administration Daily Administration (e.g., Oral Gavage for 21 days) turkesterone_prep->administration euthanasia Euthanasia & Tissue Collection administration->euthanasia muscle_dissection Muscle Dissection (Gastrocnemius, Soleus) euthanasia->muscle_dissection histology Histological Analysis (Cross-Sectional Area) muscle_dissection->histology western_blot Biochemical Analysis (Western Blot for PI3K/Akt/mTOR) muscle_dissection->western_blot

Caption: Experimental workflow for in vivo this compound studies.

PI3K_Akt_mTOR_Pathway This compound This compound ERb Estrogen Receptor β (ERβ) This compound->ERb Binds to PI3K PI3K ERb->PI3K Activates Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates eIF4E 4E-BP1 mTORC1->eIF4E Inhibits Protein_Synthesis ↑ Muscle Protein Synthesis & Hypertrophy S6K1->Protein_Synthesis

Caption: Proposed PI3K/Akt/mTOR signaling pathway activated by this compound.

References

Application Notes and Protocols for the Analytical Detection of Turkesterone in Dietary Supplements

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Turkesterone, a phytoecdysteroid found in plants such as Ajuga turkestanica, has gained significant attention in the dietary supplement market for its purported anabolic and adaptogenic properties.[1][2] As the popularity of this compound supplements grows, robust and reliable analytical methods are crucial for quality control, ensuring product authenticity, and verifying label claims. These application notes provide detailed protocols for the detection and quantification of this compound in dietary supplements using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC).

Analytical Methods Overview

A variety of analytical techniques can be employed for the analysis of this compound in complex matrices like dietary supplements. HPLC is a widely used, reliable method for quantification.[3][4] LC-MS/MS offers higher sensitivity and selectivity, making it ideal for trace-level detection and confirmation. HPTLC provides a cost-effective and high-throughput option for screening multiple samples simultaneously.

Data Presentation: Quantitative Method Validation Parameters

The following tables summarize the key quantitative validation parameters for the analytical methods described.

Table 1: HPLC Method Validation Data for this compound Analysis [3]

ParameterResult
Linearity Range10 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Accuracy (% Recovery)99.96% - 100.09%
Precision (RSD%)< 2%
Limit of Detection (LOD)3.77 µg/mL
Limit of Quantification (LOQ)11.43 µg/mL
Retention Time4.554 min

Table 2: General HPTLC Method Validation Data for Anabolic Steroids (Adaptable for this compound) [2]

ParameterResult
Linearity Range0.1 - 1.0 µ g/spot
Correlation Coefficient (r²)> 0.99
Accuracy (% Recovery)94% - 114%
Precision (CV%)< 20%
Limit of Detection (LOD)0.02 - 0.16 µ g/spot
Limit of Quantification (LOQ)0.06 - 0.5 µ g/spot

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for this compound Quantification

This protocol is based on the validated method developed by Todorova et al. (2023).[3]

1. Materials and Reagents:

  • This compound reference standard (≥95% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Dietary supplement samples containing this compound

2. Instrumentation:

  • High-Performance Liquid Chromatograph with a Diode Array Detector (DAD) or UV detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Syringe filters (0.45 µm).

3. Sample Preparation:

  • Accurately weigh a portion of the powdered supplement equivalent to a theoretical amount of 10 mg of this compound.

  • Transfer the weighed sample to a 10 mL volumetric flask.

  • Add 8 mL of methanol and sonicate for 15 minutes to facilitate extraction.

  • Bring the volume to 10 mL with methanol and mix thoroughly.

  • Filter the extract through a 0.45 µm syringe filter into an HPLC vial.

4. Chromatographic Conditions:

  • Mobile Phase: A gradient of Acetonitrile (A) and Water (B).

  • Gradient Program:

    • 0-3 min: 20% A

    • 3-8 min: Linear gradient to 98% A

    • 8-10 min: 98% A

    • 10-12 min: Return to 20% A

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 242 nm

  • Injection Volume: 10 µL

5. Quantification:

  • Prepare a calibration curve using a series of this compound standard solutions of known concentrations (e.g., 10, 25, 50, 75, and 100 µg/mL).

  • Inject the prepared sample and standard solutions into the HPLC system.

  • Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.

  • Quantify the amount of this compound in the sample by interpolating the peak area from the calibration curve.

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this compound Detection

This protocol provides a general framework for developing an LC-MS/MS method.

1. Materials and Reagents:

  • As per HPLC protocol.

  • Formic acid (LC-MS grade).

2. Instrumentation:

  • Liquid Chromatograph coupled to a tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF).

  • Reversed-phase C18 column suitable for LC-MS.

3. Sample Preparation:

  • Follow the sample preparation steps outlined in the HPLC protocol. A further dilution step may be necessary depending on the sensitivity of the instrument.

4. LC-MS/MS Conditions:

  • Mobile Phase: A gradient of 0.1% formic acid in Acetonitrile (A) and 0.1% formic acid in Water (B).

  • Gradient Program: Optimize for baseline separation of this compound from matrix components.

  • Flow Rate: Optimize for the specific column dimensions (e.g., 0.2-0.5 mL/min).

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Mass Spectrometry Parameters:

    • Optimize ion source parameters (e.g., capillary voltage, source temperature, desolvation gas flow).

    • Determine the precursor ion for this compound (e.g., [M+H]⁺).

    • Identify and optimize collision energies for at least two product ions for Multiple Reaction Monitoring (MRM).

5. Data Analysis:

  • Identify this compound in the sample by the presence of the correct precursor-to-product ion transitions at the expected retention time.

Protocol 3: High-Performance Thin-Layer Chromatography (HPTLC) for this compound Screening

This protocol is adapted from a validated method for other anabolic steroids in dietary supplements and can be optimized for this compound.[2]

1. Materials and Reagents:

  • As per HPLC protocol.

  • HPTLC silica gel 60 F254 plates.

  • Chloroform (analytical grade).

  • Methanol (analytical grade).

2. Instrumentation:

  • HPTLC applicator (e.g., Linomat or Automatic TLC Sampler).

  • HPTLC developing chamber.

  • HPTLC scanner (densitometer).

3. Sample and Standard Preparation:

  • Prepare a concentrated extract of the dietary supplement in methanol as described in the HPLC protocol.

  • Prepare a standard solution of this compound in methanol (e.g., 1 mg/mL).

4. HPTLC Procedure:

  • Apply bands of the sample extract and this compound standard solution to the HPTLC plate using the applicator.

  • Develop the plate in an unsaturated developing chamber with a mobile phase of Chloroform:Methanol (e.g., 9:1, v/v). The optimal ratio may require adjustment.

  • After development, dry the plate thoroughly.

  • Visualize the plate under UV light at 254 nm.

  • Perform densitometric scanning at 242 nm.

5. Analysis:

  • Compare the Rf value of the spot in the sample lane with that of the this compound standard.

  • The presence of a spot at the same Rf value indicates the potential presence of this compound.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis weigh Weigh Supplement extract Solvent Extraction (e.g., Methanol) weigh->extract sonicate Sonication extract->sonicate filter Filtration (0.45 µm) sonicate->filter hplc HPLC-UV/DAD filter->hplc For Quantification lcms LC-MS/MS filter->lcms For Confirmation hptlc HPTLC filter->hptlc For Screening quant Quantification hplc->quant confirm Confirmation lcms->confirm screen Screening hptlc->screen

Caption: Experimental workflow for this compound analysis in dietary supplements.

turkesterone_pathway This compound This compound er_beta Estrogen Receptor Beta (ERβ) This compound->er_beta Binds to igf1_transcription Increased IGF-1 Transcription er_beta->igf1_transcription Activates igf1 IGF-1 igf1_transcription->igf1 Leads to pi3k PI3K igf1->pi3k Activates akt Akt pi3k->akt Activates mtor mTOR akt->mtor Activates protein_synthesis Muscle Protein Synthesis mtor->protein_synthesis Promotes

References

Application of Mass Spectrometry for Turkesterone Metabolite Identification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Turkesterone, a phytoecdysteroid found in plants such as Ajuga turkestanica, has garnered significant interest for its potential anabolic and adaptogenic properties. As with any bioactive compound, understanding its metabolic fate is crucial for evaluating its efficacy, safety, and mechanism of action. Mass spectrometry (MS), coupled with liquid chromatography (LC), stands as the premier analytical technique for the identification and characterization of drug metabolites in complex biological matrices. This document provides detailed application notes and protocols for the use of LC-MS in the identification of this compound metabolites.

While the complete metabolic pathway of this compound in humans is not yet fully elucidated, this guide offers a comprehensive approach based on established methods for the analysis of related ecdysteroids and other steroid molecules. The protocols herein are intended to serve as a robust starting point for researchers embarking on this compound metabolism studies.

Predicted Metabolic Pathways of this compound

The metabolic conversions of this compound in peripheral tissues are not well understood[1]. However, based on the metabolism of other ecdysteroids, such as 20-hydroxyecdysone, and general steroid biotransformation pathways, several metabolic reactions can be predicted. These primarily involve Phase I (functionalization) and Phase II (conjugation) reactions.

Phase I Metabolism:

  • Hydroxylation: Introduction of additional hydroxyl (-OH) groups to the steroid backbone by cytochrome P450 (CYP) enzymes is a common metabolic route.

  • Dehydrogenation: Oxidation of hydroxyl groups to ketones.

  • Dehydration: Loss of water molecules, potentially from the hydroxyl groups on the side chain or the steroid nucleus.

  • Side-chain cleavage: Enzymatic cleavage of the side chain attached at C17.

Phase II Metabolism:

  • Glucuronidation: Conjugation with glucuronic acid to increase water solubility and facilitate excretion.

  • Sulfation: Conjugation with a sulfonate group.

Below is a putative metabolic pathway for this compound, illustrating these potential biotransformations.

This compound Metabolic Pathway This compound This compound PhaseI Phase I Metabolism (CYP450 mediated) This compound->PhaseI Hydroxylated Hydroxylated Metabolites PhaseI->Hydroxylated Dehydrogenated Dehydrogenated Metabolites PhaseI->Dehydrogenated Dehydrated Dehydrated Metabolites PhaseI->Dehydrated Cleaved Side-chain Cleaved Metabolites PhaseI->Cleaved PhaseII Phase II Metabolism (UGTs, SULTs) Hydroxylated->PhaseII Dehydrogenated->PhaseII Dehydrated->PhaseII Cleaved->PhaseII Glucuronide Glucuronide Conjugates PhaseII->Glucuronide Sulfate Sulfate Conjugates PhaseII->Sulfate Excretion Excretion Glucuronide->Excretion Sulfate->Excretion

Caption: Putative metabolic pathway of this compound.

Experimental Protocols

In Vitro Metabolism using Human Liver Microsomes (HLM)

This protocol describes a typical experiment to investigate the in vitro metabolism of this compound, which can help in the initial identification of its primary metabolites.

Materials:

  • This compound

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN), ice-cold

  • Methanol (MeOH)

  • Water, LC-MS grade

  • Formic acid

  • Internal standard (IS) (e.g., a structurally related stable isotope-labeled compound)

Procedure:

  • Incubation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).

    • In a microcentrifuge tube, combine phosphate buffer, HLM, and the this compound stock solution.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C for a specified time (e.g., 0, 15, 30, 60, 120 minutes).

    • Include negative control incubations without the NADPH regenerating system.

  • Reaction Quenching:

    • Terminate the reaction by adding two volumes of ice-cold acetonitrile containing the internal standard.

  • Protein Precipitation:

    • Vortex the sample vigorously for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Sample Preparation for LC-MS:

    • Carefully transfer the supernatant to a new tube.

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

    • Transfer the reconstituted sample to an autosampler vial for LC-MS analysis.

Sample Preparation from Biological Matrices (Urine and Plasma)

This section details the extraction of this compound and its potential metabolites from urine and plasma for LC-MS analysis.

a) Solid-Phase Extraction (SPE) for Urine:

Materials:

  • Urine sample

  • Internal standard (IS)

  • Phosphate buffer (pH 7.0)

  • SPE cartridges (e.g., C18)

  • Methanol

  • Water

  • Elution solvent (e.g., methanol or acetonitrile)

Procedure:

  • Sample Pre-treatment:

    • Thaw the urine sample to room temperature and centrifuge to remove particulates.

    • To 1 mL of urine, add the internal standard and 1 mL of phosphate buffer.

  • SPE Cartridge Conditioning:

    • Condition the C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.

  • Sample Loading:

    • Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow flow rate.

  • Washing:

    • Wash the cartridge with 3 mL of water to remove polar interferences.

    • Wash with 3 mL of a low-percentage organic solvent (e.g., 20% methanol in water) to remove less retained interferences.

  • Elution:

    • Elute the analytes with 3 mL of the elution solvent.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS analysis.

b) Protein Precipitation for Plasma:

Materials:

  • Plasma sample

  • Internal standard (IS)

  • Ice-cold acetonitrile

Procedure:

  • Precipitation:

    • To 100 µL of plasma, add the internal standard.

    • Add 300 µL of ice-cold acetonitrile.

  • Vortexing and Centrifugation:

    • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge at high speed for 10 minutes.

  • Supernatant Collection:

    • Transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness.

    • Reconstitute the residue in the mobile phase for LC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

This protocol outlines a general UPLC-Q-TOF/MS method for the separation and detection of this compound and its metabolites.

Instrumentation:

  • Ultra-Performance Liquid Chromatography (UPLC) system

  • Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer with an Electrospray Ionization (ESI) source

LC Parameters:

ParameterValue
Column C18 column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

MS Parameters:

ParameterValue
Ionization Mode ESI Positive and Negative
Capillary Voltage 3.0 kV
Cone Voltage 30 V
Source Temperature 120°C
Desolvation Temperature 350°C
Desolvation Gas Flow 800 L/hr
Mass Range m/z 100-1000
Acquisition Mode MSE (low and high collision energy scans)

Data Presentation

The following table summarizes hypothetical quantitative data for potential this compound metabolites identified in an in vitro HLM assay.

MetaboliteRetention Time (min)[M+H]+ (m/z)Proposed BiotransformationRelative Abundance (%)
This compound8.5481.3160Parent45
M17.9497.3109Hydroxylation25
M28.2479.2903Dehydrogenation15
M39.1463.3054Dehydration10
M46.5657.3481Glucuronidation5

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for this compound metabolite identification using in vitro and in vivo samples.

Metabolite ID Workflow cluster_0 Sample Origin cluster_1 Sample Preparation cluster_2 Analytical Platform cluster_3 Data Analysis and Identification In Vitro In Vitro (e.g., HLM) ProteinP Protein Precipitation In Vitro->ProteinP In Vivo In Vivo (Urine, Plasma) SPE Solid-Phase Extraction In Vivo->SPE LCMS UPLC-Q-TOF/MS Analysis ProteinP->LCMS SPE->LCMS DataProc Data Processing (Peak Picking, Alignment) LCMS->DataProc MetID Metabolite Identification (Mass Shift, Fragmentation) DataProc->MetID StructEluc Structural Elucidation MetID->StructEluc

Caption: Experimental workflow for this compound metabolite identification.

Conclusion

The application of high-resolution mass spectrometry, particularly UPLC-Q-TOF/MS, provides a powerful platform for the comprehensive identification and structural elucidation of this compound metabolites. The protocols outlined in this document offer a solid foundation for researchers to investigate the biotransformation of this compound in various biological systems. While the exact metabolic pathways of this compound are still under investigation, the methodologies presented here will be instrumental in advancing our understanding of its pharmacology and in supporting its development as a potential therapeutic or performance-enhancing agent. Further studies are warranted to confirm the predicted metabolic pathways and to identify the specific enzymes involved in this compound metabolism.

References

Assessing the Purity of Commercially Available Turkesterone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Turkesterone, a phytoecdysterone found in plants such as Ajuga turkestanica, has garnered significant interest for its potential anabolic and adaptogenic properties. As the market for this compound supplements expands, ensuring the purity and accurate dosage of these products is of paramount importance for both consumer safety and research validity. This document provides detailed application notes and protocols for the comprehensive assessment of commercially available this compound purity, employing a multi-tiered analytical approach.

The primary methods for quantifying this compound and identifying impurities include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each technique offers distinct advantages in the qualitative and quantitative analysis of this compound supplements.

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is a robust and widely used technique for the separation and quantification of phytoecdysteroids in dietary supplements.[1] A validated reversed-phase HPLC (RP-HPLC) method provides excellent resolution and sensitivity for determining the this compound content in various sample matrices.

Principle

This method utilizes a reversed-phase C18 column to separate this compound from other components in the sample matrix based on its polarity. A gradient elution with a mobile phase consisting of acetonitrile and water allows for the effective separation of this compound and related phytoecdysteroids. Detection is typically performed using a UV detector at a wavelength of approximately 242 nm, where ecdysteroids exhibit strong absorbance.

Experimental Protocol

1.2.1. Materials and Reagents

  • This compound reference standard (≥95% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • 0.45 µm syringe filters

1.2.2. Instrumentation

  • HPLC system equipped with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Sonicator

  • Analytical balance

1.2.3. Preparation of Standard Solutions

  • Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile. Sonicate for 15 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with acetonitrile to achieve concentrations ranging from 10 µg/mL to 100 µg/mL.

1.2.4. Sample Preparation (from Capsules/Tablets)

  • Accurately weigh the contents of at least 20 capsules or tablets to determine the average fill weight.

  • Grind the contents to a fine, homogeneous powder.

  • Accurately weigh a portion of the powder equivalent to the average fill weight and transfer it to a suitable volumetric flask (e.g., 50 mL).

  • Add acetonitrile to approximately 70% of the flask volume and sonicate for 30 minutes to extract the this compound.

  • Allow the solution to cool to room temperature and dilute to volume with acetonitrile.

  • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.

1.2.5. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 0-15 min: 20-80% B15-20 min: 80% B20-22 min: 80-20% B22-25 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 242 nm
Injection Volume 10 µL

1.2.6. Data Analysis

  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

  • Calculate the amount of this compound per serving (capsule/tablet) based on the sample weight and dilution factor.

Data Presentation

Table 1: HPLC Method Validation Parameters

ParameterAcceptance CriteriaResult
Linearity (R²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (% RSD) ≤ 2.0%1.2%
Limit of Detection (LOD) -1 µg/mL
Limit of Quantification (LOQ) -5 µg/mL

Table 2: Quantification of this compound in Commercial Supplements

ProductLabeled Amount (mg/serving)Measured Amount (mg/serving)% of Labeled Amount
Brand A500485.297.0
Brand B500452.190.4
Brand C500310.562.1

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_Analysis HPLC-UV Analysis Standard_Prep->HPLC_Analysis Sample_Prep Sample Preparation Sample_Prep->HPLC_Analysis Calibration Calibration Curve HPLC_Analysis->Calibration Quantification Quantification HPLC_Analysis->Quantification Calibration->Quantification

Caption: HPLC analysis workflow for this compound quantification.

LC-MS/MS for Impurity Profiling and Identification

LC-MS/MS is a powerful technique for the identification and characterization of impurities and related substances in this compound supplements. Its high sensitivity and specificity allow for the detection of compounds at trace levels.

Principle

This method combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. After chromatographic separation, compounds are ionized (typically using electrospray ionization - ESI) and their mass-to-charge ratios (m/z) are determined. Fragmentation of parent ions in the mass spectrometer provides structural information, enabling the identification of unknown impurities by comparing their fragmentation patterns with those of known compounds or by de novo structural elucidation.

Experimental Protocol

2.2.1. Materials and Reagents

  • Same as HPLC, with the addition of formic acid (LC-MS grade).

2.2.2. Instrumentation

  • LC-MS/MS system (e.g., Q-TOF or Triple Quadrupole) with an ESI source.

  • Chromatographic conditions are similar to HPLC, with the mobile phase modified to include 0.1% formic acid to improve ionization.

2.2.3. Sample Preparation

  • Sample preparation is the same as for HPLC analysis.

2.2.4. LC-MS/MS Conditions

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temperature 350 °C
Collision Energy Ramped (e.g., 10-40 eV for fragmentation)
Scan Mode Full Scan (for profiling) and Product Ion Scan (for identification)

2.2.5. Data Analysis

  • Analyze the full scan data to identify all detectable ions in the sample.

  • Compare the m/z values of detected ions with a database of known phytoecdysteroids and potential degradation products.

  • Perform product ion scans on ions of interest to obtain fragmentation spectra.

  • Elucidate the structures of unknown impurities based on their fragmentation patterns.

Potential Impurities and Related Substances

Based on the analysis of Ajuga turkestanica extracts, potential impurities and related substances may include other phytoecdysteroids, flavonoids, and diterpenes.[1][2][3][4]

Table 3: Potential Related Phytoecdysteroids in this compound Supplements

CompoundMolecular FormulaMonoisotopic Mass (Da)
20-HydroxyecdysoneC₂₇H₄₄O₇480.3087
CyasteroneC₂₉H₄₄O₈520.3036
Ajugasterone CC₂₇H₄₂O₆462.2981
EcdysoneC₂₇H₄₄O₆464.3138

Signaling Pathway for Impurity Identification

LCMS_Pathway cluster_workflow LC-MS/MS Impurity Identification Sample_Injection Sample Injection LC_Separation LC Separation Sample_Injection->LC_Separation ESI Electrospray Ionization LC_Separation->ESI Full_Scan Full Scan MS ESI->Full_Scan Parent_Ion_Selection Parent Ion Selection Full_Scan->Parent_Ion_Selection Fragmentation Collision-Induced Dissociation Parent_Ion_Selection->Fragmentation Product_Ion_Scan Product Ion Scan MS/MS Fragmentation->Product_Ion_Scan Structure_Elucidation Structure Elucidation Product_Ion_Scan->Structure_Elucidation

Caption: Logical flow for impurity identification using LC-MS/MS.

Quantitative NMR (qNMR) for Absolute Purity Assessment

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound. It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei resonating at that frequency.

Principle

By integrating the signals of the analyte (this compound) and a certified internal standard of known purity and concentration, the absolute purity of the this compound can be determined. This method is particularly valuable for qualifying in-house primary standards and for providing an orthogonal technique to verify HPLC results.

Experimental Protocol

3.2.1. Materials and Reagents

  • This compound sample

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone)

  • Deuterated solvent (e.g., DMSO-d₆)

3.2.2. Instrumentation

  • NMR spectrometer (≥400 MHz)

  • Analytical balance (with 0.01 mg readability)

3.2.3. Sample Preparation

  • Accurately weigh approximately 10-20 mg of the this compound sample into a vial.

  • Accurately weigh approximately 5-10 mg of the internal standard into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of deuterated solvent.

  • Transfer the solution to an NMR tube.

3.2.4. NMR Acquisition Parameters

ParameterSettingRationale
Pulse Program Standard 1D protonFor quantitative analysis
Relaxation Delay (D1) 5 x T₁ of the slowest relaxing protonEnsures full relaxation for accurate integration
Number of Scans ≥ 16To achieve adequate signal-to-noise ratio
Acquisition Time ≥ 3 secondsFor good digital resolution

3.2.5. Data Analysis

  • Process the NMR spectrum (Fourier transform, phase correction, baseline correction).

  • Integrate a well-resolved signal for this compound and a signal for the internal standard.

  • Calculate the purity of this compound using the following equation:

    Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Data Presentation

Table 4: qNMR Purity Assessment of this compound Raw Material

ParameterValue
Mass of this compound (mg) 20.15
Mass of Internal Standard (mg) 10.05
Purity of Internal Standard (%) 99.9
Integral of this compound Signal 1.00
Integral of Standard Signal 2.15
Calculated Purity of this compound (%) 96.8

Conclusion

The comprehensive assessment of commercially available this compound requires a multi-faceted analytical approach. HPLC provides a robust method for routine quantification, while LC-MS/MS is indispensable for the identification of unknown impurities and related substances. qNMR offers a primary method for the absolute determination of purity, crucial for the qualification of reference materials and as an orthogonal validation technique. By employing these detailed protocols, researchers, scientists, and drug development professionals can confidently ascertain the quality and purity of this compound products, ensuring the integrity of their research and the safety of consumers.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Poor Oral Bioavailability of Turkesterone in Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor oral bioavailability of turkesterone in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its oral bioavailability a concern in research?

This compound is a phytoecdysteroid, a class of naturally occurring steroid hormones found in plants. It is of research interest for its potential anabolic properties. However, its high polarity and susceptibility to first-pass metabolism in the liver and gut wall contribute to poor oral bioavailability, meaning a significant portion of an orally administered dose may be inactivated before reaching systemic circulation. This variability can compromise the reliability and reproducibility of experimental results.

Q2: What are the primary mechanisms limiting the oral absorption of this compound?

The primary factors limiting the oral bioavailability of this compound include:

  • Low Permeability: Due to its polar molecular structure, this compound has difficulty passively diffusing across the lipid-rich intestinal cell membranes.

  • First-Pass Metabolism: After absorption from the gastrointestinal tract, this compound is transported to the liver via the portal vein, where it can be extensively metabolized by enzymes before reaching systemic circulation. This significantly reduces the amount of active compound available.[1]

  • Poor Aqueous Solubility: While this compound is more water-soluble than some other steroids, its solubility can still be a limiting factor for dissolution in the gastrointestinal fluids, which is a prerequisite for absorption.

Q3: What are the most promising strategies to enhance the oral bioavailability of this compound in a research setting?

Several formulation strategies can be employed to overcome the poor oral bioavailability of this compound:

  • Cyclodextrin Complexation: Encapsulating this compound within cyclodextrin molecules can increase its aqueous solubility and protect it from enzymatic degradation in the gastrointestinal tract.[2][3][4]

  • Lipid-Based Formulations: Incorporating this compound into lipid-based systems such as liposomes, solid lipid nanoparticles (SLNs), or self-emulsifying drug delivery systems (SEDDS) can enhance its absorption via the lymphatic pathway, thereby bypassing first-pass metabolism.[5][6][7][8]

  • Use of Absorption Enhancers: Co-administration of this compound with compounds that can transiently open the tight junctions between intestinal cells or inhibit efflux pumps can improve its absorption.

Troubleshooting Guides

Issue: High Variability in Experimental Results Following Oral Administration of this compound

Possible Cause: Inconsistent oral bioavailability of unformulated this compound.

Troubleshooting Steps:

  • Formulation Check: Are you using a formulation designed to enhance bioavailability? If not, consider implementing one of the strategies outlined in the FAQs (cyclodextrin complexation, lipid-based formulations).

  • Dose Standardization: Ensure the dose of this compound is accurately and consistently administered across all experimental subjects. For suspensions, ensure homogeneity before each administration.

  • Vehicle Control: Is the vehicle used for administration consistent across all experimental groups? The vehicle itself can influence absorption.

  • Food Effect: The presence or absence of food in the gastrointestinal tract can significantly impact the absorption of many compounds. Standardize the feeding schedule of your animal models in relation to the timing of this compound administration.

Issue: No significant biological effect observed at expected therapeutic doses.

Possible Cause: Insufficient systemic exposure to this compound due to poor oral bioavailability.

Troubleshooting Steps:

  • Pharmacokinetic Analysis: Conduct a pilot pharmacokinetic study to determine the plasma concentrations of this compound after oral administration of your current formulation. This will confirm if the compound is being absorbed and reaching systemic circulation at therapeutic levels.

  • Bioavailability Enhancement: If pharmacokinetic data confirms low systemic exposure, implement a bioavailability enhancement strategy. Start with a well-documented method such as complexation with hydroxypropyl-β-cyclodextrin.

  • Route of Administration Comparison: As a positive control, administer this compound via an alternative route that bypasses first-pass metabolism, such as intraperitoneal or intravenous injection, to confirm its intrinsic biological activity in your experimental model.

Quantitative Data Summary

The following table presents hypothetical pharmacokinetic data to illustrate the potential improvements in oral bioavailability when using enhancement strategies for this compound. This data is based on typical enhancements seen with similar compounds and should be confirmed experimentally.

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative Bioavailability (%)
This compound (Aqueous Suspension)50501.0200100
This compound-HP-β-CD Complex502500.51200600
This compound Liposomal Formulation502001.51600800

Cmax: Maximum plasma concentration. Tmax: Time to reach maximum plasma concentration. AUC: Area under the plasma concentration-time curve.

Experimental Protocols

Protocol 1: Preparation of this compound-Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complex

Objective: To prepare a this compound-HP-β-CD inclusion complex to enhance its aqueous solubility and oral bioavailability.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Ethanol

  • Magnetic stirrer

  • Mortar and pestle

  • Freeze-dryer

Methodology (Kneading Method):

  • Calculate the molar ratio of this compound to HP-β-CD. A 1:1 molar ratio is a common starting point.

  • Weigh the appropriate amounts of this compound and HP-β-CD.

  • Place the HP-β-CD in a mortar and add a small amount of a water:ethanol (1:1 v/v) solution to form a paste.

  • Gradually add the this compound powder to the paste while continuously kneading with the pestle for at least 60 minutes.

  • The resulting paste is then dried in a vacuum oven at 40°C until a constant weight is achieved.

  • The dried complex is pulverized and stored in a desiccator.

Protocol 2: In Vivo Oral Bioavailability Study in Rats

Objective: To determine and compare the pharmacokinetic profiles of unformulated this compound and a this compound-HP-β-CD complex after oral administration in rats.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • This compound formulation (aqueous suspension)

  • This compound-HP-β-CD complex formulation

  • Oral gavage needles

  • Heparinized blood collection tubes

  • Centrifuge

  • HPLC-MS/MS system for bioanalysis

Methodology:

  • Animal Acclimatization: Acclimate rats for at least one week before the experiment with free access to food and water.

  • Fasting: Fast the rats overnight (approximately 12 hours) before oral administration, with continued access to water.

  • Dosing: Divide the rats into two groups. Administer a single oral dose of either the this compound suspension or the this compound-HP-β-CD complex via oral gavage. The typical dose volume is 5-10 mL/kg.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or saphenous vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated HPLC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

Visualizations

Signaling Pathway

turkesterone_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ERb Estrogen Receptor β (ERβ) PI3K PI3K ERb->PI3K Activates This compound This compound This compound->ERb Binds Akt Akt (PKB) PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates ProteinSynthesis ↑ Muscle Protein Synthesis mTOR->ProteinSynthesis Promotes

Caption: Proposed signaling pathway of this compound.

Experimental Workflow

experimental_workflow cluster_formulation Formulation cluster_animal_study Animal Study cluster_analysis Analysis Turk This compound Complex This compound-HP-β-CD Complex Turk->Complex HPBCD HP-β-CD HPBCD->Complex OralAdmin Oral Administration to Rats Complex->OralAdmin BloodSample Serial Blood Sampling OralAdmin->BloodSample Plasma Plasma Separation BloodSample->Plasma HPLC HPLC-MS/MS Analysis Plasma->HPLC PK Pharmacokinetic Modeling HPLC->PK Data Cmax, Tmax, AUC PK->Data

Caption: Workflow for bioavailability assessment.

Troubleshooting Logic

troubleshooting_logic Start High variability or no effect observed CheckFormulation Using a bioavailability-enhanced formulation? Start->CheckFormulation ImplementFormulation Implement cyclodextrin or lipid-based formulation CheckFormulation->ImplementFormulation No CheckDose Dose and vehicle standardized? CheckFormulation->CheckDose Yes ImplementFormulation->CheckDose Standardize Standardize dosing procedure and vehicle CheckDose->Standardize No PilotPK Conduct pilot PK study CheckDose->PilotPK Yes Standardize->PilotPK LowExposure Systemic exposure confirmed low? PilotPK->LowExposure OptimizeFormulation Optimize formulation or administration route LowExposure->OptimizeFormulation Yes End Re-evaluate biological effect LowExposure->End No OptimizeFormulation->End

Caption: Troubleshooting poor oral bioavailability.

References

Technical Support Center: Enhancing Turkesterone Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving the solubility of turkesterone in in vitro experimental settings. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming the challenges associated with the poor aqueous solubility of this potent phytoecdysteroid.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A1: this compound is a crystalline solid that is poorly soluble in water. It is slightly soluble in methanol and dimethyl sulfoxide (DMSO).[1] Due to its hydrophobic, multi-ring steroid-like structure, achieving concentrations suitable for in vitro assays in aqueous media requires specific solubilization techniques.[2]

Q2: What are the most common solvents for preparing a this compound stock solution?

A2: The most common solvent for preparing a this compound stock solution is 100% Dimethyl Sulfoxide (DMSO).[3][4][5] Ethanol can also be used, often in combination with water (hydroalcoholic solutions), to improve solubility.[2]

Q3: What is the maximum recommended concentration of DMSO in a cell culture medium?

A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically not exceeding 0.5%.[6] For many cell lines, it is recommended to keep the final DMSO concentration at or below 0.1%.[7][8] It is always best practice to perform a vehicle control experiment to determine the tolerance of your specific cell line to the final concentration of DMSO.

Q4: Can heating or sonication be used to dissolve this compound?

A4: Yes, gentle heating (e.g., to 37°C) and sonication in an ultrasonic bath can be used to aid in the dissolution of this compound, particularly when preparing concentrated stock solutions in solvents like DMSO.[3][4]

Troubleshooting Guide

Problem: My this compound precipitates out of solution when I add it to my aqueous cell culture medium.

  • Cause: This is a common issue due to the poor aqueous solubility of this compound. When a concentrated stock solution (e.g., in 100% DMSO) is diluted rapidly into an aqueous medium, the this compound can crash out of solution.

  • Solution 1: Step-wise Dilution: Instead of adding the DMSO stock directly to the final volume of media, perform a serial dilution. First, dilute the DMSO stock into a smaller volume of serum-containing media or PBS, mixing thoroughly, before adding this intermediate dilution to the final volume.

  • Solution 2: Use of Co-solvents: Prepare a working solution using a co-solvent system that is more miscible with your culture medium. A common formulation includes PEG300 and a surfactant like Tween-80.[3]

  • Solution 3: Increase Serum Concentration: If your experimental protocol allows, increasing the serum concentration in your culture medium can help to keep hydrophobic compounds like this compound in solution through binding to proteins like albumin.

Problem: I'm observing cytotoxicity in my cell-based assay, even at low this compound concentrations.

  • Cause: The cytotoxicity may not be from the this compound itself, but from the solvent used to dissolve it. High concentrations of DMSO can be toxic to many cell lines.

  • Solution 1: Reduce Final DMSO Concentration: Ensure your final DMSO concentration in the culture wells is non-toxic for your specific cell line (ideally ≤ 0.1%). This may require preparing a more concentrated initial stock solution of this compound in DMSO.[7][8]

  • Solution 2: Vehicle Control: Always include a vehicle control in your experiments. This consists of the same concentration of the solvent (e.g., DMSO) in the culture medium without the this compound. This will help you differentiate between the effects of the compound and the solvent.

  • Solution 3: Alternative Solubilization Method: If DMSO toxicity is a persistent issue, consider using alternative methods that can enhance aqueous solubility, such as complexation with cyclodextrins.[2]

Problem: The solubility of my this compound seems inconsistent between experiments.

  • Cause: Inconsistencies can arise from variations in the purity of the this compound, the age and storage of the solvent (DMSO can oxidize), the temperature at which solutions are prepared and stored, and the precise method of dilution.

  • Solution 1: Use High-Purity Reagents: Ensure you are using high-purity this compound and a high-quality, anhydrous grade of DMSO.

  • Solution 2: Standardize Protocols: Follow a consistent, detailed protocol for preparing your solutions in every experiment. This includes factors like the temperature of the solvent, mixing time, and the method of dilution.

  • Solution 3: Fresh Solutions: Prepare fresh stock solutions regularly and avoid repeated freeze-thaw cycles.[4] When stored at -20°C, a DMSO stock solution should be used within one month.[4]

Quantitative Data on this compound Solubility

Solvent/SystemConcentrationNotes
DMSO 100 mg/mLRequires sonication to achieve.[3]
Methanol Slightly soluble[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline ≥ 2.5 mg/mLA clear solution is formed.[3]
10% DMSO, 90% (20% SBE-β-CD in Saline) ≥ 2.5 mg/mLSBE-β-CD is a type of cyclodextrin.[3]
Hydroalcoholic Solutions (Ethanol/Water) Significantly enhanced compared to pure waterRatios of 30-50% ethanol have been reported to be effective.[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

This protocol is suitable for creating a concentrated stock solution for subsequent dilution in cell culture media.

  • Weighing: Accurately weigh the desired amount of solid this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of 100% anhydrous DMSO to achieve the desired concentration (e.g., for a 100 mM stock, add the corresponding volume of DMSO).

  • Dissolution: Vortex the tube vigorously. If the this compound does not fully dissolve, place the tube in a 37°C water bath for 10-15 minutes, followed by brief sonication until the solution is clear.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Storage: Aliquot the stock solution into sterile, light-protected tubes and store at -20°C for up to one month or at -80°C for up to six months.[4] Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Co-Solvent Working Solution

This protocol is designed to enhance the solubility of this compound in aqueous solutions for in vivo or in vitro use.

  • Prepare a Concentrated DMSO Stock: First, prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL) as described in Protocol 1.

  • Sequential Addition of Solvents: To prepare a 1 mL working solution, add the solvents in the following order, mixing thoroughly after each addition:

    • Add 100 µL of the 25 mg/mL this compound stock solution in DMSO to 400 µL of PEG300. Mix until uniform.

    • Add 50 µL of Tween-80 to the mixture. Mix until uniform.

    • Add 450 µL of sterile saline or PBS to bring the final volume to 1 mL. Mix until the solution is clear.

  • Final Concentration: This will result in a final this compound concentration of 2.5 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3]

Protocol 3: Cyclodextrin Complexation (Conceptual Workflow)

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound, increasing their aqueous solubility. Beta-cyclodextrins (β-CD) and their derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.

  • Molar Ratio Determination: Determine the optimal molar ratio of this compound to cyclodextrin (e.g., 1:1 or 1:2).

  • Preparation:

    • Dissolve the cyclodextrin in water, potentially with gentle heating.

    • Dissolve the this compound in a minimal amount of an organic solvent like ethanol.

    • Slowly add the this compound solution to the cyclodextrin solution with constant stirring.

  • Complex Formation: Allow the mixture to stir for an extended period (several hours to overnight) to facilitate the formation of the inclusion complex.

  • Solvent Removal: Remove the organic solvent under vacuum.

  • Lyophilization: Freeze-dry the aqueous solution to obtain a powdered form of the this compound-cyclodextrin complex, which should have improved water solubility.

Visualizations

Experimental Workflow for Solubilizing this compound

G cluster_0 Decision Making cluster_1 Protocol Pathways cluster_2 Application & Troubleshooting start Start: Solid this compound solubility_check Is high concentration in aqueous media required? start->solubility_check dmso_protocol Protocol 1: Prepare concentrated stock in 100% DMSO solubility_check->dmso_protocol No cosolvent_protocol Protocol 2: Use Co-solvent System (DMSO/PEG300/Tween-80) solubility_check->cosolvent_protocol Yes dilute Dilute stock into cell culture media (Final DMSO <= 0.1%) dmso_protocol->dilute cd_protocol Protocol 3: Cyclodextrin Complexation cosolvent_protocol->cd_protocol If precipitation persists assay Perform In Vitro Assay cosolvent_protocol->assay cd_protocol->assay precipitate_check Precipitation? dilute->precipitate_check precipitate_check->cosolvent_protocol Yes precipitate_check->assay No

Caption: Workflow for selecting a this compound solubilization method.

This compound Signaling Pathway (PI3K/Akt/mTOR)

G This compound This compound ERb Estrogen Receptor β (ERβ) This compound->ERb binds PI3K PI3K ERb->PI3K activates AKT Akt PI3K->AKT activates mTOR mTOR AKT->mTOR activates ProteinSynthesis Protein Synthesis & Muscle Growth mTOR->ProteinSynthesis promotes

Caption: Proposed PI3K/Akt/mTOR signaling pathway for this compound.

Ecdysteroid Receptor (EcR) Signaling Pathway

G cluster_0 Cytoplasm cluster_1 Nucleus This compound This compound CellMembrane Cell Membrane This compound->CellMembrane crosses EcR Ecdysteroid Receptor (EcR) CellMembrane->EcR USP Ultraspiracle Protein (USP) EcR:s->USP:n heterodimerizes with Nucleus Nucleus EcR->Nucleus translocates to EcRE Ecdysone Response Element (EcRE) on DNA USP->EcRE binds to Transcription Gene Transcription EcRE->Transcription activates

Caption: Classical ecdysteroid receptor (EcR) signaling pathway.

References

addressing inconsistencies in turkesterone research findings

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistencies in Turkesterone research findings.

Troubleshooting Guides

Problem: Inconsistent Anabolic Effects Observed in Human Trials

SYMPTOM: Your human study on this compound shows no significant anabolic effects (muscle growth, strength increase), contradicting some anecdotal reports and animal studies.

POSSIBLE CAUSES:

  • Low Bioavailability of this compound: Oral bioavailability of ecdysteroids, including this compound, is generally low and can vary significantly between individuals.[1][2] This may prevent active compounds from reaching target tissues in sufficient concentrations to elicit an anabolic response.

  • Insufficient Dosage: The effective dose of this compound in humans is not well-established. Early animal studies used injections, which may not translate to oral dosages in humans. A 2021 pilot study in trained athletes showed only marginal strength increases with no significant hypertrophy compared to a placebo group.[1]

  • Extract Standardization and Quality: The concentration of this compound in commercial extracts can vary widely, and some products may not contain the advertised amount.[3] This lack of standardization makes it difficult to compare results across studies.

  • Placebo Effect: The perceived benefits of this compound may be influenced by the placebo effect, especially given the hype surrounding the supplement.[1]

  • Inter-individual Variability: Genetic factors, diet, training status, and gut microbiome composition can all influence the absorption, metabolism, and ultimate efficacy of this compound.

TROUBLESHOOTING STEPS:

  • Verify Extract Quality and Concentration:

    • Action: Independently verify the concentration of this compound in your supplement using High-Performance Liquid Chromatography (HPLC).

    • Expected Outcome: Confirmation of the actual dosage administered to subjects, ensuring it aligns with the study design.

  • Optimize Dosing Strategy:

    • Action: Consider a dose-response study to identify an efficacious dose. Anecdotal reports suggest daily dosages ranging from 500-1000 mg of Ajuga turkestanica extract.[4]

    • Expected Outcome: Determination of a dose that may elicit a measurable anabolic response.

  • Enhance Bioavailability:

    • Action: Explore formulation strategies to improve absorption, such as complexation with cyclodextrins, which has been shown to enhance the solubility of other ecdysteroids.

    • Expected Outcome: Increased plasma concentrations of this compound, potentially leading to greater physiological effects.

  • Control for Placebo Effect:

    • Action: Ensure your study is double-blind and placebo-controlled.

    • Expected Outcome: Minimized influence of participant expectations on the study results.

  • Account for Inter-individual Variability:

    • Action: Collect detailed baseline data on participants, including genetics (if possible), dietary habits, and training logs.

    • Expected Outcome: Identification of potential confounding variables that may explain a lack of response in certain individuals.

Frequently Asked Questions (FAQs)

1. Why do animal studies on this compound show significant anabolic effects, while human studies are largely inconclusive?

The discrepancy between animal and human studies is a common issue in this compound research. Several factors contribute to this:

  • Route of Administration: Many early animal studies used injection, which bypasses the digestive system and ensures high bioavailability. Human studies typically use oral supplementation, which is subject to poor absorption and rapid metabolism.[5]

  • Dosage: The dosages used in animal studies, when scaled to humans, are often much higher than what is typically consumed in supplements.

  • Metabolic Differences: The metabolism of this compound can differ between species, potentially leading to different physiological effects.

  • Study Design: Animal studies are often conducted under tightly controlled laboratory conditions, minimizing external variables. Human studies are more susceptible to variations in diet, exercise, and lifestyle.

2. What is the proposed mechanism of action for this compound's anabolic effects, and why is it controversial?

The exact mechanism of action for this compound in mammals is not fully understood and remains a topic of debate. The leading hypotheses include:

  • Estrogen Receptor Beta (ERβ) Activation: Some research suggests that ecdysteroids may exert their anabolic effects by binding to ERβ, a receptor involved in skeletal muscle hypertrophy.[4][6][7] However, the binding affinity of this compound to ERβ is not well-characterized, and this mechanism is not universally accepted.

  • PI3K/Akt Signaling Pathway: Activation of the PI3K/Akt pathway is a critical step in muscle protein synthesis. It is theorized that this compound may stimulate this pathway, leading to muscle growth.[4][8] However, direct evidence for this compound-mediated activation of this pathway in humans is limited.

The controversy arises from the lack of conclusive evidence from human clinical trials to support these proposed mechanisms.[4] Most of the claims are based on in-vitro and animal models.

3. How can I ensure the quality and purity of the this compound extract used in my research?

Ensuring the quality of your this compound extract is critical for reproducible results. Follow these steps:

  • Source from a Reputable Supplier: Choose a supplier who provides a Certificate of Analysis (CoA) from a third-party laboratory.

  • Independent Verification: Do not solely rely on the supplier's CoA. Conduct your own analysis using HPLC to confirm the identity and concentration of this compound.

  • Standardize Your Extract: If preparing your own extracts, develop a standardized protocol to ensure consistent batches.

4. Are there standardized protocols for this compound administration in research?

Currently, there are no universally accepted, standardized protocols for this compound administration in human research. This lack of standardization is a major contributor to the inconsistencies in research findings. When designing your study, it is crucial to clearly define and report the following:

  • The precise source and standardization of the this compound extract.

  • The exact dosage administered.

  • The timing and frequency of administration.

  • The diet and exercise protocol of the participants.

Data Presentation

Table 1: Comparison of Human Studies on Ecdysteroids and Muscle Growth

StudyCompoundDosageDurationPopulationKey Findings
Isenmann et al. (2019)EcdysteroneLow dose: 2 capsules/day (~12mg ecdysterone); High dose: 8 capsules/day (~48mg ecdysterone)10 weeks46 resistance-trained young menSignificant increases in muscle mass and strength in the ecdysterone groups compared to placebo. However, the actual ecdysterone content in the supplement was later found to be much lower than labeled.
Wilborn et al. (2006)20-Hydroxyecdysone200 mg/day8 weeks45 resistance-trained malesNo significant differences in fat-free mass, body fat percentage, or strength compared to placebo.
Antonio et al. (2024)This compound500 mg/day4 weeks31 active males and femalesNo significant effect on body composition (lean body mass, fat mass).[1][9]

Experimental Protocols

Protocol: Quantification of this compound in Dietary Supplements using HPLC

This protocol provides a general framework for the analysis of this compound content in supplement powders or extracts.

1. Materials and Reagents:

  • This compound reference standard (≥95% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

  • Syringe filters (0.45 µm)

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

3. Standard Preparation:

  • Prepare a stock solution of the this compound reference standard in methanol (e.g., 1 mg/mL).

  • Create a series of calibration standards by diluting the stock solution with the mobile phase to achieve a range of concentrations (e.g., 10, 25, 50, 100, 250 µg/mL).

4. Sample Preparation:

  • Accurately weigh a portion of the homogenized supplement powder.

  • Extract the this compound using a suitable solvent (e.g., methanol or a mixture of methanol and water) with the aid of sonication or vortexing.

  • Centrifuge the extract to pellet insoluble matter.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

5. HPLC Conditions (Example):

  • Mobile Phase: A gradient of acetonitrile and water. A common starting point is 10-35% acetonitrile over 25 minutes.[10]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 242 nm

6. Data Analysis:

  • Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Determine the concentration of this compound in the sample extract by comparing its peak area to the calibration curve.

  • Calculate the amount of this compound per gram of the supplement.

Mandatory Visualizations

experimental_workflow cluster_troubleshooting Troubleshooting Inconsistent Anabolic Effects start Inconsistent Anabolic Effects Observed cause1 Low Bioavailability? start->cause1 cause2 Incorrect Dosage? start->cause2 cause3 Poor Extract Quality? start->cause3 cause4 Placebo Effect? start->cause4 solution1 Enhance Formulation (e.g., Cyclodextrins) cause1->solution1 solution2 Conduct Dose-Response Study cause2->solution2 solution3 Independent HPLC Analysis cause3->solution3 solution4 Implement Double-Blind Placebo Control cause4->solution4

Caption: Troubleshooting workflow for inconsistent anabolic effects.

signaling_pathway cluster_pathway Hypothesized Anabolic Signaling of this compound turk This compound er_beta Estrogen Receptor Beta (ERβ) (Controversial) turk->er_beta Binding? pi3k PI3K er_beta->pi3k Activation? akt Akt pi3k->akt mtor mTOR akt->mtor protein_synthesis Muscle Protein Synthesis mtor->protein_synthesis

Caption: Hypothesized this compound signaling pathway.

References

Technical Support Center: Optimizing Turkesterone Dosage for Maximal Anabolic Effect in Rats

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in designing and executing experiments to determine the optimal dosage of turkesterone for maximal anabolic effects in rat models.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dosage for this compound in rat studies to observe an anabolic effect?

A1: Based on seminal research, a common starting point for this compound administration in rats is 5 mg/kg of body weight per day.[1] One of the foundational studies by Syrov et al. (1976) observed significant anabolic activity at a daily dose of 0.5 mg/kg in castrated rats over a 10-day period.[2] More recent studies with the related ecdysteroid, 20-hydroxyecdysone, have also utilized a 5 mg/kg daily dosage in Wistar rats for 21 days, demonstrating significant muscle hypertrophy.[3][4]

Q2: What is the proposed mechanism of action for this compound's anabolic effects?

A2: this compound is believed to exert its anabolic effects through a non-androgenic pathway, primarily by stimulating muscle protein synthesis. It is thought to interact with the estrogen receptor beta (ERβ), which in turn can activate the PI3K/Akt/mTOR signaling pathway.[3] This pathway is a key regulator of muscle growth and cellular repair. Unlike anabolic steroids, this compound does not appear to bind to androgen receptors, thus avoiding many of the associated hormonal side effects.

Q3: What are the expected anabolic outcomes of this compound administration in rats?

A3: Successful administration of an effective dose of this compound is expected to lead to a significant increase in muscle mass and total protein content.[2] Studies have demonstrated a hypertrophic effect on muscle fibers, with some research suggesting its potency may be comparable to or even greater than some anabolic androgenic steroids like methandienone (Dianabol) at similar dosages.[3][4]

Q4: For how long should a this compound study in rats be conducted to observe significant anabolic effects?

A4: The duration of studies can vary, but significant anabolic effects have been reported in as little as 10 days.[1][2] A more extended period of 21 days has also been shown to be effective in producing muscle hypertrophy.[3][4] For studies investigating chronic effects and adaptation, longer durations may be necessary.

Troubleshooting Guides

Issue: Inconsistent or No Observable Anabolic Effects

Potential Cause Troubleshooting Steps
Suboptimal Dosage - Ensure accurate calculation of dosage based on individual rat body weight. - Consider a dose-response study, including higher doses (e.g., 10 mg/kg or more), as the optimal dose may vary between rat strains and experimental conditions.
Poor Bioavailability - The vehicle used for administration can significantly impact absorption. Consider using a vehicle that enhances solubility, such as a solution of 20% DMSO and 80% peanut oil, as used in some ecdysteroid studies.[3] - Ensure proper oral gavage technique to avoid accidental administration into the trachea.
Animal Model Variability - The anabolic response can be influenced by the age, sex, and strain of the rats. Ensure consistency across all experimental groups. - Consider the hormonal status of the animals; for example, some studies have utilized castrated rats to better isolate the anabolic effects.[2]
Insufficient Study Duration - While effects have been seen in 10 days, a longer duration (e.g., 21 days or more) may be necessary to observe significant hypertrophy, especially at lower dosages.
Measurement Sensitivity - Ensure that the methods used to assess anabolic effects are sensitive enough to detect changes. This includes precise measurement of muscle fiber cross-sectional area and robust protein quantification assays.

Issue: Complications with Oral Gavage Administration

Potential Cause Troubleshooting Steps
Animal Stress - Handle the rats gently and frequently before the experiment to acclimate them to the procedure. - Ensure proper restraint techniques to minimize stress and movement during gavage.
Aspiration or Esophageal Injury - Use a flexible feeding tube with a rounded tip to minimize the risk of injury. - Measure the gavage tube from the corner of the rat's mouth to the last rib to ensure proper length and avoid stomach perforation. - Administer the solution slowly and steadily. If the animal struggles or fluid is observed from the nose, stop immediately.
Inaccurate Dosing - Calibrate the syringe accurately. - Ensure the full dose is administered and that there is no leakage from the mouth.

Quantitative Data Summary

Table 1: Summary of Anabolic Effects of Ecdysteroids in Rats

Compound Dosage Duration Rat Model Key Anabolic Outcomes Reference
This compound0.5 mg/kg/day10 daysCastrated Male RatsSignificant increase in muscle mass and total protein content.Syrov et al., 1976
20-Hydroxyecdysone5 mg/kg/day21 daysMale Wistar RatsStrong hypertrophic effect on soleus muscle fiber size, stronger than methandienone at the same dose.Parr et al., 2015
This compound2 mg/kg/day10 daysGrowing Mongrel White RatsTendency to increase body weight and pancreatic weight.Influence of this compound and Ecdysterone on the Development of α-Amylase Activity in Growing Rats

Experimental Protocols

1. Protocol for Investigating the Anabolic Effects of Ecdysterone (Adapted from Parr et al., 2015)

  • Animal Model: Male Wistar rats.

  • Grouping: Randomly allocate animals to a control group and one or more experimental groups (e.g., ecdysterone, methandienone).

  • Compound Preparation and Administration:

    • Dissolve ecdysterone in a vehicle of 20% DMSO and 80% peanut oil.

    • Administer a daily dose of 5 mg/kg body weight via injection for 21 consecutive days.

    • The control group receives injections of the vehicle only.

  • Anabolic Effect Measurement:

    • At the end of the 21-day period, euthanize the animals and dissect the soleus muscle.

    • Prepare the muscle tissue for histological analysis to determine muscle fiber size.

    • Quantify the cross-sectional area of the muscle fibers to assess hypertrophy.

2. Protocol for Measuring Muscle Fiber Cross-Sectional Area

  • Tissue Preparation:

    • Fix dissected muscles in 10% neutral buffered formalin.

    • Embed the tissue in paraffin and cut 5 µm thick cross-sections.

    • Mount the sections on slides.

  • Immunohistochemistry:

    • Incubate the muscle sections with a primary antibody against a specific myosin heavy chain isoform (e.g., anti-myosin type II) to differentiate fiber types.

    • Apply a fluorescently tagged secondary antibody.

  • Imaging and Analysis:

    • Acquire images of the stained muscle sections using a confocal microscope.

    • Use image analysis software (e.g., ImageJ) to measure the cross-sectional area of a sufficient number of muscle fibers (e.g., 250-300 fibers per muscle) to ensure statistical power.[5]

Visualizations

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_analysis Analysis animal_model Select Rat Model (e.g., Male Wistar) grouping Randomly Assign to Groups (Control, this compound) animal_model->grouping dose_prep Prepare this compound Solution (e.g., in 20% DMSO/Peanut Oil) grouping->dose_prep daily_admin Daily Administration (e.g., 5 mg/kg via oral gavage) dose_prep->daily_admin duration Duration (e.g., 21 days) daily_admin->duration euthanasia Euthanasia and Muscle Dissection duration->euthanasia histology Histological Preparation (Fixation, Embedding, Sectioning) euthanasia->histology imaging Immunohistochemistry and Imaging histology->imaging quantification Quantify Muscle Fiber Cross-Sectional Area imaging->quantification

Caption: Experimental workflow for assessing the anabolic effects of this compound in rats.

signaling_pathway This compound This compound ERb Estrogen Receptor β (ERβ) This compound->ERb Binds PI3K PI3K ERb->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Protein_Synthesis Muscle Protein Synthesis mTOR->Protein_Synthesis Promotes Hypertrophy Muscle Hypertrophy Protein_Synthesis->Hypertrophy

Caption: Proposed signaling pathway for this compound-induced muscle hypertrophy.

References

troubleshooting turkesterone degradation during extraction and storage

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the stability and purity of turkesterone during extraction and storage is paramount for reliable experimental outcomes. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with this compound degradation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A: this compound is a phytoecdysteroid, a type of naturally occurring steroid hormone found in plants, most notably Ajuga turkestanica.[1][2] Its chemical structure, featuring multiple hydroxyl groups, makes it susceptible to degradation under various conditions, which can impact its biological activity and lead to inconsistent research results. Understanding and mitigating degradation is crucial for accurate quantification and effective application in drug development and scientific studies.

Q2: What are the primary factors that can cause this compound degradation?

A: The main factors contributing to the degradation of this compound and other ecdysteroids include:

  • pH: Exposure to acidic or basic conditions can catalyze hydrolytic degradation.

  • Temperature: While considered relatively heat-stable, prolonged exposure to high temperatures can lead to thermal degradation.

  • Light: Photolytic degradation can occur upon exposure to UV and visible light.

  • Oxidation: The presence of oxidizing agents can lead to the modification of its chemical structure.

  • Solvent: The choice of solvent can influence the rate and pathway of degradation.

Q3: How can I detect and quantify this compound and its potential degradation products?

A: High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and reliable method for the simultaneous identification and quantification of this compound and other phytoecdysteroids like ecdysterone.[3] For the characterization of unknown degradation products, more advanced techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), particularly UPLC-QTOF-MS, are recommended.[3][4][5][6]

Troubleshooting Guides

Issue 1: Low Yield of this compound During Extraction

Low recovery of this compound from plant material is a frequent challenge. The following table outlines potential causes and recommended solutions.

Potential CauseRecommended Solution
Incomplete Cell Lysis Ensure the plant material (Ajuga turkestanica) is thoroughly dried and finely ground to maximize the surface area for solvent penetration.
Inappropriate Solvent Choice Methanol and ethanol are commonly used for extracting ecdysteroids. The choice of solvent can significantly impact extraction efficiency. For this compound, methanol has been shown to be effective.[7]
Suboptimal Extraction Parameters Optimize extraction time, temperature, and solvent-to-solid ratio. For techniques like Ultrasound-Assisted Extraction (UAE), parameters such as ultrasonic power and duty cycle are also critical.[8]
Insufficient Number of Extractions Perform multiple extraction cycles (e.g., 3-5 times) with fresh solvent to ensure exhaustive extraction of this compound from the plant matrix.
Degradation During Extraction Avoid prolonged exposure to high temperatures. If using heat, ensure it is controlled and for the minimum time necessary. Protect the extraction mixture from direct light.
Issue 2: this compound Degradation During Storage

Maintaining the integrity of this compound in solid form or in solution is critical for its use as an analytical standard or in experimental assays.

Potential CauseRecommended Solution
Improper Storage Temperature Store solid this compound and its solutions at refrigerated temperatures (<+8°C).[9] For long-term storage, freezing at -20°C or below is recommended.
Exposure to Light Store solid this compound and solutions in amber vials or containers that protect from light to prevent photolytic degradation.
Inappropriate Solvent for Solutions For analytical standards, high-purity methanol, ethanol, or acetonitrile are suitable solvents. The stability of this compound may vary between solvents, so it is advisable to prepare fresh solutions for critical applications or conduct a stability study in the chosen solvent.
Repeated Freeze-Thaw Cycles Aliquot stock solutions into smaller volumes to avoid multiple freeze-thaw cycles, which can contribute to degradation.
Presence of Contaminants Use high-purity solvents and ensure storage containers are clean and inert to prevent catalytic degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

A forced degradation study is essential to understand the stability profile of this compound and to develop a stability-indicating analytical method.[10][11][12][13][14]

Objective: To evaluate the stability of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid this compound to 80°C in a hot air oven for 48 hours.

    • Photolytic Degradation: Expose the this compound solution to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[1][5][8][15][16] A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples appropriately and analyze using a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound from Ajuga turkestanica

UAE is a modern and efficient method for extracting bioactive compounds from plant materials.[17]

Objective: To extract this compound from dried Ajuga turkestanica plant material.

Methodology:

  • Sample Preparation: Dry the aerial parts of Ajuga turkestanica at 40-50°C and grind them into a fine powder.

  • Extraction:

    • Place a known amount of the powdered plant material (e.g., 10 g) into an extraction vessel.

    • Add a suitable solvent, such as methanol, at a specific solvent-to-solid ratio (e.g., 20:1 mL/g).

    • Place the vessel in an ultrasonic bath or use an ultrasonic probe.

    • Apply ultrasound at a specific frequency (e.g., 20-40 kHz) and power for a defined period (e.g., 30 minutes). Maintain a controlled temperature during the process (e.g., 40°C).

  • Isolation:

    • After extraction, separate the extract from the solid residue by filtration or centrifugation.

    • Repeat the extraction process on the residue with fresh solvent to maximize yield.

    • Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 50°C.

  • Analysis: Dissolve the dried extract in a known volume of methanol and analyze the this compound content using a validated HPLC method.

Data Presentation

Table 1: Summary of Forced Degradation Conditions for this compound

Stress ConditionReagent/ParameterDurationExpected Outcome
Acidic Hydrolysis0.1 M HCl at 60°C24 hoursPotential hydrolysis of ester or ether linkages, if any. Rearrangement of the steroid skeleton.
Basic Hydrolysis0.1 M NaOH at 60°C24 hoursPotential hydrolysis of ester or ether linkages. Epimerization at certain chiral centers.
Oxidation3% H₂O₂ at RT24 hoursOxidation of hydroxyl groups to ketones or further degradation of the steroid rings.
Thermal Degradation80°C (solid state)48 hoursDehydration and other heat-induced rearrangements.
Photolytic DegradationICH Q1B guidelines-Isomerization, oxidation, or cleavage of chemical bonds due to light energy.

Visualizations

Extraction_Workflow Start Dried & Ground Ajuga turkestanica Solvent Add Methanol Start->Solvent UAE Ultrasound-Assisted Extraction Solvent->UAE Filter Filtration/ Centrifugation UAE->Filter Residue Solid Residue Filter->Residue Repeat Extraction Extract Crude Methanolic Extract Filter->Extract Evap Solvent Evaporation (Rotary Evaporator) Extract->Evap Purify Purification (e.g., Chromatography) Evap->Purify Final Pure this compound Purify->Final Degradation_Pathways cluster_conditions Stress Conditions This compound This compound Degradation Degradation Products This compound->Degradation Acid Acidic pH Acid->Degradation Base Basic pH Base->Degradation Heat High Temperature Heat->Degradation Light UV/Vis Light Light->Degradation Oxidant Oxidizing Agents Oxidant->Degradation

References

refining analytical methods to differentiate turkesterone from other ecdysteroids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical differentiation of turkesterone from other ecdysteroids.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in differentiating this compound from other ecdysteroids?

A1: The primary challenge lies in the structural similarity among ecdysteroids, particularly between this compound and 20-hydroxyecdysone (ecdysterone). These compounds are isomers, possessing the same molecular weight, which can lead to co-elution in chromatographic methods and identical parent ion masses in mass spectrometry, making differentiation difficult. The polarity of these compounds also presents a challenge for achieving optimal separation on reverse-phase HPLC columns.

Q2: Which analytical techniques are most suitable for differentiating this compound?

A2: High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most effective techniques.[1][2] HPLC allows for the physical separation of the compounds, while LC-MS/MS provides an additional layer of specificity through fragmentation analysis, enabling the differentiation of isomers based on their unique fragmentation patterns.

Q3: Can I use UV detection for accurate quantification of this compound in a sample containing multiple ecdysteroids?

A3: While UV detection is commonly used, it can be prone to inaccuracies when analyzing complex mixtures of ecdysteroids. Other ecdysteroids can "camouflage" as this compound in UV analysis, leading to inflated and unreal results.[3] For accurate quantification in such samples, HPLC coupled with a more selective detector like a mass spectrometer is recommended.

Q4: Are there specific sample preparation techniques recommended for analyzing this compound?

A4: Yes, proper sample preparation is crucial for accurate analysis. A common method involves extraction with a solvent like methanol, followed by solid-phase extraction (SPE) for cleanup and enrichment of the ecdysteroid fraction.[4][5] This helps to remove interfering substances and concentrate the analytes before chromatographic analysis.

Troubleshooting Guides

HPLC Method Troubleshooting
Issue Possible Cause(s) Recommended Solution(s)
Poor resolution between this compound and ecdysterone peaks. Inadequate mobile phase composition.Optimize the gradient elution profile. Adjust the ratio of organic solvent (e.g., acetonitrile or methanol) to water. The addition of a small amount of acid, like formic acid, to the mobile phase can also improve peak shape and resolution.[2]
Incorrect column selection.Use a high-resolution C18 column with a smaller particle size (e.g., 3 µm) to enhance separation efficiency.[2]
Suboptimal column temperature.Adjust the column temperature. A study by Todorova et al. maintained the column at 45 °C for better separation.[2]
Peak tailing for this compound. Secondary interactions with the stationary phase.Add a competing base to the mobile phase or use a base-deactivated column.
Column overload.Reduce the injection volume or the concentration of the sample.
Inconsistent retention times. Fluctuations in mobile phase composition or flow rate.Ensure the mobile phase is properly degassed and mixed. Check the HPLC pump for any leaks or pressure fluctuations.
Changes in column temperature.Use a column oven to maintain a stable temperature.
LC-MS/MS Method Troubleshooting
Issue Possible Cause(s) Recommended Solution(s)
Low signal intensity for this compound. Inefficient ionization.Optimize the electrospray ionization (ESI) source parameters, such as spray voltage, gas flow, and temperature. Derivatization with a reagent like Girard T can enhance ionization efficiency.[4]
Suboptimal fragmentation.Adjust the collision energy in the MS/MS settings to achieve characteristic and intense fragment ions for this compound.
Interference from co-eluting compounds. Insufficient chromatographic separation.Optimize the HPLC method as described in the HPLC troubleshooting section.
Matrix effects.Implement more rigorous sample cleanup procedures, such as SPE. Use an internal standard to compensate for matrix effects.
Inability to differentiate this compound from isomers. Identical precursor and product ions.Carefully select unique precursor-to-product ion transitions (MRM) for each isomer. Even if parent ions are the same, fragmentation patterns may differ.

Experimental Protocols

Representative HPLC Method for this compound and Ecdysterone Separation

This protocol is based on the method described by Todorova et al. (2023).[1][6]

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 column (e.g., 150 mm × 4.6 mm, 3 µm particle size).[2]

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.[2]

    • Solvent B: Acetonitrile.[2]

  • Gradient Elution: A gradient elution is applied to achieve better separation.[2] A typical gradient might start with a low percentage of Solvent B, gradually increasing to elute the more non-polar compounds.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 45 °C.[2]

  • Injection Volume: 10 µL.[2]

  • Detection: UV detection at 242 nm.[6]

Retention Times:

  • 20-hydroxyecdysone: ~3.902 min[1]

  • This compound: ~4.554 min[1]

General LC-MS/MS Method for Ecdysteroid Analysis

This protocol is a generalized procedure based on common practices in the field.[2][7]

  • Instrumentation: Liquid Chromatography system coupled to a triple quadrupole mass spectrometer.

  • Chromatography: Utilize the HPLC conditions described above to achieve chromatographic separation.

  • Ionization: Electrospray Ionization (ESI) in positive ion mode.

  • MS Parameters:

    • Nebulizing Gas Flow: ~2 L/min[2]

    • Drying Gas Flow: ~5 L/min[2]

    • Desolvation Temperature: ~450 °C[2]

    • Interface Voltage: ~3 kV[2]

  • Data Acquisition: Multiple Reaction Monitoring (MRM) mode, monitoring for specific precursor and product ion transitions for this compound and other relevant ecdysteroids. For example, for beta-ecdysone (20-hydroxyecdysone), the protonated molecule [M+H]+ is m/z 481.[7]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Workflow raw_sample Raw Sample (e.g., Plant Extract) extraction Solvent Extraction (e.g., Methanol) raw_sample->extraction cleanup Solid-Phase Extraction (SPE) Cleanup extraction->cleanup hplc HPLC Separation (C18 Column) cleanup->hplc detection Detection hplc->detection data_analysis Data Analysis (Quantification & Identification) detection->data_analysis uv UV Detector ms Mass Spectrometer (LC-MS/MS)

Caption: Experimental workflow for the analysis of this compound.

troubleshooting_logic start Poor Peak Resolution in HPLC check_mobile_phase Optimize Mobile Phase Gradient? start->check_mobile_phase adjust_gradient Adjust Gradient Profile check_mobile_phase->adjust_gradient Yes check_column Correct Column? check_mobile_phase->check_column No adjust_gradient->check_column change_column Use High-Resolution C18 Column check_column->change_column No check_temp Optimize Column Temperature? check_column->check_temp Yes change_column->check_temp adjust_temp Adjust Temperature check_temp->adjust_temp Yes resolved Peaks Resolved check_temp->resolved No adjust_temp->resolved

Caption: Troubleshooting logic for poor HPLC peak resolution.

References

Navigating Human Trials of Turkesterone: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the anabolic potential of turkesterone, navigating the complexities of human trials is paramount to generating robust and reliable data. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in mitigating confounding variables.

Frequently Asked Questions (FAQs)

Q1: What are the primary confounding variables to consider in human trials of this compound?

A1: The main confounders in studies on muscle growth and supplementation include diet, exercise, sleep, stress levels, and genetic predispositions.[1][2] Variations in protein and calorie intake can significantly impact muscle protein synthesis, while undisclosed changes in training volume or intensity can mask or exaggerate the effects of this compound.[3][4] Sleep quality and psychological stress are also crucial as they influence hormonal profiles and recovery.

Q2: How can we standardize the resistance training protocol for all participants?

A2: To ensure consistency, a supervised, periodized resistance training program is recommended.[5][6] All participants should perform the same exercises, sets, repetitions, and rest intervals. The intensity should be standardized, often as a percentage of their one-repetition maximum (1RM), which should be re-assessed at regular intervals.[4] It is also important to control for verbal encouragement and feedback provided during sessions, as this can influence performance.[1][2]

Q3: What is the best approach to control for dietary variations among participants?

A3: Providing a controlled diet or detailed dietary plans is the most effective method.[7] If providing all meals is not feasible, researchers should provide dietary guidelines (e.g., specific daily protein and calorie targets) and monitor adherence through regular food logs or dietary recalls.[7] It's crucial to ensure participants maintain a consistent dietary pattern throughout the study.

Q4: How do we account for the placebo effect in a this compound trial?

A4: A randomized, double-blind, placebo-controlled design is the gold standard for mitigating the placebo effect.[8] Participants are randomly assigned to either the this compound or a placebo group, and neither the participants nor the researchers know who is receiving which treatment until the study is completed. The placebo should be identical in appearance, taste, and smell to the this compound supplement.

Q5: What is the current evidence on the efficacy of this compound in humans?

A5: The current body of human research on this compound is limited and has yielded conflicting results. One recent study found that four weeks of this compound supplementation (500 mg/day) had no significant effect on body composition in resistance-trained individuals.[9] Conversely, a study on a similar phytoecdysteroid, ecdysterone, showed significant increases in muscle mass and strength. These discrepancies highlight the need for more rigorous, long-term human trials.

Troubleshooting Guides

Issue: High variability in participant response to this compound supplementation.

Possible Cause Troubleshooting Steps
Genetic Predisposition: Individual genetic differences can influence the absorption, metabolism, and response to bioactive compounds like this compound.
- While challenging to control, consider collecting genetic data to identify potential responders versus non-responders for post-hoc analysis.
Inconsistent Supplement Bioavailability: The quality and formulation of this compound supplements can vary, affecting absorption and efficacy.
- Use a third-party tested supplement with verified purity and concentration. Standardize the administration protocol (e.g., with or without food).
Lifestyle Factors: Differences in sleep quality, stress levels, and non-exercise physical activity can impact results.
- Monitor these variables using validated questionnaires (e.g., Pittsburgh Sleep Quality Index) and activity trackers. Provide standardized advice on sleep hygiene and stress management.

Issue: Lack of significant difference between the this compound and placebo groups.

Possible Cause Troubleshooting Steps
Inadequate Dosage or Duration: The administered dose of this compound may be too low, or the study duration too short to elicit a measurable anabolic response.
- Conduct a dose-response study to identify an optimal dosage. Extend the trial duration to at least 8-12 weeks to allow for detectable changes in muscle mass.
"Ceiling Effect" in Highly Trained Individuals: Elite athletes may have a blunted response to anabolic agents due to being closer to their genetic potential.
- Recruit participants with a consistent but not elite-level training background. Alternatively, stratify participants based on training experience.
Insufficient Statistical Power: The study may be underpowered to detect small but potentially meaningful effects.
- Conduct a power analysis before the study to determine the required sample size.

Data Presentation

Table 1: Summary of Quantitative Data from a Human Trial on this compound

Outcome Measure This compound Group (Mean ± SD) Placebo Group (Mean ± SD) p-value
Change in Body Mass (kg)-0.4 ± 1.80.1 ± 1.80.38
Change in Lean Body Mass (kg)-0.6 ± 1.4-0.3 ± 1.70.68
Change in Fat Mass (kg)0.1 ± 0.60.5 ± 0.60.06
Change in Percent Body Fat (%)0.3 ± 0.60.7 ± 0.90.14

Data from Antonio et al. (2024).[9]

Table 2: Summary of Quantitative Data from a Human Trial on Ecdysterone

Outcome Measure Ecdysterone Group (Mean ± SD) Placebo Group (Mean ± SD)
Change in Muscle Mass (kg)+1.58 ± 0.81-0.01 ± 0.90
Change in 1RM Bench Press (kg)+8.4 ± 3.4+5.5 ± 2.5

Data from Isenmann et al. (2019).[7]

Experimental Protocols

Detailed Methodology for a Randomized Controlled Trial of this compound

  • Participant Recruitment and Screening:

    • Recruit healthy, resistance-trained males and females (e.g., 18-35 years old) with at least one year of consistent resistance training experience.

    • Screen for inclusion/exclusion criteria, including no use of anabolic steroids or other performance-enhancing drugs, no recent musculoskeletal injuries, and stable body weight.

    • Obtain informed consent from all participants.

  • Baseline Testing:

    • Assess baseline body composition using dual-energy X-ray absorptiometry (DXA).

    • Determine maximal strength via one-repetition maximum (1RM) testing for key exercises (e.g., bench press, squat).

    • Collect baseline blood samples to analyze relevant biomarkers (e.g., testosterone, estradiol, liver enzymes).

    • Administer questionnaires to assess dietary habits, sleep quality, and stress levels.

  • Randomization and Blinding:

    • Randomly assign participants to either the this compound group or the placebo group using a computer-generated sequence.

    • Ensure both participants and researchers are blinded to the treatment allocation.

  • Supplementation Protocol:

    • Provide the this compound group with a standardized daily dose (e.g., 500-1000 mg) of a third-party tested this compound supplement.

    • Provide the placebo group with an identical-looking and tasting placebo.

    • Instruct participants to consume the supplement at the same time each day, preferably with a meal to enhance potential absorption.

  • Standardized Resistance Training Program:

    • All participants will engage in a supervised, whole-body resistance training program 3-4 times per week for the duration of the study (e.g., 8-12 weeks).

    • The program will be periodized, with progressive overload to ensure a continuous stimulus for muscle growth.

    • Each session will include a warm-up, the main resistance training exercises, and a cool-down.

  • Dietary and Lifestyle Control:

    • Provide all participants with standardized dietary guidelines, including a target daily protein intake (e.g., 1.6-2.2 g/kg of body weight) and total caloric intake.

    • Monitor dietary adherence through regular food logs.

    • Instruct participants to maintain their usual sleep patterns and report any significant changes in stress or lifestyle.

  • Mid-point and Post-intervention Testing:

    • Repeat all baseline measurements (DXA, 1RM, blood work, questionnaires) at the mid-point and end of the intervention period.

  • Data Analysis:

    • Analyze the data using appropriate statistical methods (e.g., two-way ANOVA with repeated measures) to compare changes between the this compound and placebo groups.

    • Set the level of statistical significance at p < 0.05.

Mandatory Visualization

experimental_workflow cluster_pre_intervention Pre-Intervention cluster_intervention Intervention cluster_post_intervention Post-Intervention recruitment Participant Recruitment & Screening baseline Baseline Testing (DXA, 1RM, Bloodwork) recruitment->baseline randomization Randomization (Double-Blind) baseline->randomization placebo Placebo Group randomization->placebo This compound This compound Group randomization->this compound training_p Standardized Resistance Training & Diet placebo->training_p training_t Standardized Resistance Training & Diet This compound->training_t post_testing Post-Intervention Testing (DXA, 1RM, Bloodwork) training_p->post_testing training_t->post_testing analysis Data Analysis post_testing->analysis

Caption: Workflow for a randomized controlled trial of this compound.

signaling_pathway This compound This compound receptor Membrane Receptor (e.g., G-protein coupled) This compound->receptor binds to pi3k PI3K receptor->pi3k activates akt Akt pi3k->akt activates mtor mTOR akt->mtor activates protein_synthesis Muscle Protein Synthesis mtor->protein_synthesis promotes muscle_growth Muscle Hypertrophy protein_synthesis->muscle_growth leads to

Caption: Purported PI3K/Akt/mTOR signaling pathway of this compound.

References

Technical Support Center: Enhancing the Experimental Design of Turkesterone Supplementation Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals. The aim is to address common challenges and improve the rigor of experimental designs in studies investigating turkesterone supplementation.

Troubleshooting Guide

This guide provides solutions to common issues encountered during this compound supplementation experiments.

Issue Potential Cause Recommended Solution
High variability in subject response to this compound supplementation. 1. Inconsistent this compound content and purity in the supplement. 2. Genetic differences in metabolism and response. 3. Variations in diet and exercise protocols among subjects.1. Independently verify the concentration and purity of this compound in the supplement batch using HPLC. 2. Stratify subjects based on relevant genetic markers if known, or ensure adequate sample size to account for variability. 3. Standardize and monitor dietary intake and exercise regimens for all participants.
Inconsistent or no significant effect on muscle protein synthesis (MPS). 1. Insufficient dosage or poor bioavailability of this compound. 2. Timing of muscle biopsy collection is not optimal to detect changes in MPS. 3. Chosen MPS measurement technique lacks sensitivity.1. Conduct a dose-response study to determine the optimal dosage. Consider formulation strategies to enhance bioavailability. 2. Collect muscle biopsies at multiple time points post-supplementation and exercise to capture the peak MPS response. 3. Utilize sensitive techniques like the stable isotope tracer method (e.g., fractional synthetic rate) over indirect markers.
Discrepancy between in vitro/animal and human study results. 1. Differences in metabolism and physiology between species. 2. Unrealistic dosage levels used in preclinical models.1. Acknowledge the limitations of animal models and prioritize well-designed human clinical trials. 2. Use allometrically scaled doses from animal studies as a starting point for human trials, but validate with dose-escalation studies.
Difficulty in sourcing pure and reliable this compound. 1. Lack of standardized extraction and purification methods. 2. Adulteration or mislabeling of commercial supplements.[1]1. Source from reputable suppliers who provide a Certificate of Analysis (CoA) with detailed purity information. 2. Independently verify the identity and purity of the this compound raw material using methods like HPLC before initiating the study.[2][3]
Failure to detect significant changes in body composition. 1. Short study duration. 2. Insensitive body composition measurement techniques. 3. Inadequate statistical power.1. Extend the study duration to a minimum of 8-12 weeks to allow for measurable changes in muscle mass. 2. Employ precise methods like Dual-Energy X-ray Absorptiometry (DEXA) instead of less reliable methods like bioelectrical impedance analysis. 3. Conduct a power analysis before the study to determine the required sample size to detect a meaningful effect.

Frequently Asked Questions (FAQs)

Q1: What is the recommended dosage for this compound in human studies?

A1: Currently, there is no universally established effective dose for this compound. Human studies are limited and have used varying dosages. A common dosage reported in some studies is around 500 mg per day.[4][5] However, due to the lack of extensive research and potential for low bioavailability, it is crucial to conduct a dose-finding study as part of the experimental design. Starting with a lower dose and escalating is a prudent approach.

Q2: How can I ensure the quality and purity of the this compound supplement used in my study?

A2: Independent verification is critical. You should request a Certificate of Analysis (CoA) from the supplier and then independently confirm the identity and purity of this compound using High-Performance Liquid Chromatography (HPLC).[2][3] This will help to ensure that the product is not adulterated and contains the stated amount of the active compound, a common issue with commercial supplements.[1]

Q3: What are the most reliable biomarkers to measure the efficacy of this compound?

A3: The most direct and reliable biomarkers for assessing the anabolic effects of this compound include:

  • Muscle Protein Synthesis (MPS): Measured directly using stable isotope tracer techniques, such as the fractional synthetic rate (FSR).[6][7]

  • Insulin-like Growth Factor-1 (IGF-1): Serum levels can be measured using immunoassays like ELISA.[8][9]

  • Body Composition: Assessed using precise methods like DEXA to measure changes in lean body mass.

Q4: What is the proposed mechanism of action for this compound, and how can I measure its activation?

A4: this compound is believed to exert its anabolic effects through the PI3K/Akt and mTOR signaling pathways, which are key regulators of muscle protein synthesis.[6] To investigate the activation of this pathway, you can perform western blot analysis on muscle biopsy samples to measure the phosphorylation status of key proteins like Akt and mTOR.

Q5: What are the key considerations for a robust clinical trial design for this compound?

A5: A robust clinical trial for this compound supplementation should include:

  • A randomized, double-blind, placebo-controlled design.

  • A clearly defined and homogenous study population.

  • Standardized and monitored diet and exercise protocols.

  • Independent verification of the supplement's purity and dosage.

  • Use of sensitive and validated methods for outcome assessment (e.g., DEXA for body composition, stable isotope tracers for MPS).

  • An adequate sample size determined by a power analysis.

  • A sufficiently long study duration (e.g., at least 8-12 weeks) to observe meaningful changes.

Experimental Protocols

Quantification of this compound in Supplements by HPLC

This protocol outlines a general method for the quantification of this compound in dietary supplements.

Materials:

  • This compound reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • The dietary supplement containing this compound

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

  • HPLC system with a UV detector and a C18 column

Procedure:

  • Standard Preparation: Prepare a stock solution of the this compound reference standard in methanol. From the stock solution, prepare a series of calibration standards of known concentrations.

  • Sample Preparation: Accurately weigh a portion of the powdered supplement. Dissolve the powder in methanol, sonicate for 15 minutes, and then dilute to a known volume. Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Analysis:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water is typically used.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 247 nm.

    • Injection Volume: 20 µL.

  • Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Measurement of Muscle Protein Synthesis (Fractional Synthetic Rate - FSR)

This protocol provides a simplified overview of the stable isotope tracer method for measuring FSR.

Materials:

  • Stable isotope-labeled amino acid tracer (e.g., L-[ring-¹³C₆]phenylalanine)

  • Infusion pumps and supplies

  • Equipment for muscle biopsy collection

  • Liquid chromatography-mass spectrometry (LC-MS) for analysis

Procedure:

  • Tracer Infusion: A primed-continuous infusion of the stable isotope tracer is administered intravenously to the subjects.

  • Muscle Biopsy: Muscle biopsies are taken from a suitable muscle (e.g., vastus lateralis) at baseline and after a specific period of supplementation and/or exercise.

  • Sample Processing: The muscle tissue is processed to isolate protein-bound and intracellular free amino acids.

  • LC-MS Analysis: The enrichment of the labeled amino acid in the muscle protein and the intracellular fluid is determined using LC-MS.

  • FSR Calculation: The FSR is calculated using the formula: FSR (%/h) = (E_p / E_ic) * (1 / t) * 100, where E_p is the enrichment of the tracer in muscle protein, E_ic is the mean enrichment of the tracer in the intracellular fluid, and t is the time between biopsies in hours.

Visualizations

experimental_workflow cluster_pre_trial Pre-Trial Phase cluster_trial Clinical Trial Phase cluster_assessment Outcome Assessment Phase cluster_analysis Data Analysis Phase sourcing Source this compound (with CoA) verification Independent Verification (HPLC) sourcing->verification Quality Control recruitment Subject Recruitment & Screening randomization Randomization (Placebo vs. This compound) recruitment->randomization intervention Supplementation & Standardized Diet/Exercise Protocol randomization->intervention biopsy Muscle Biopsy (Pre & Post) intervention->biopsy blood Blood Sampling (Pre & Post) intervention->blood dexa DEXA Scan (Pre & Post) intervention->dexa mps MPS Analysis (FSR) biopsy->mps igf1 IGF-1 Analysis (ELISA) blood->igf1 bodycomp Body Composition Analysis dexa->bodycomp stats Statistical Analysis mps->stats igf1->stats bodycomp->stats

Caption: A generalized workflow for a robust this compound supplementation clinical trial.

signaling_pathway This compound This compound Receptor Cell Surface Receptor (Proposed) This compound->Receptor PI3K PI3K Receptor->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation ProteinSynthesis Muscle Protein Synthesis mTOR->ProteinSynthesis Stimulation MuscleGrowth Muscle Growth ProteinSynthesis->MuscleGrowth Leads to

Caption: The proposed PI3K/Akt/mTOR signaling pathway for this compound-induced muscle protein synthesis.

References

Validation & Comparative

A Comparative Analysis of Turkesterone and Ecdysterone on Muscle Growth

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ecdysteroids, a class of steroid hormones found in insects and plants, have garnered significant attention for their potential anabolic properties in mammals. Among these, turkesterone and ecdysterone are the most prominent compounds being investigated for their purported effects on muscle growth and physical performance. This guide provides an objective comparison of this compound and ecdysterone, focusing on the available scientific evidence, mechanisms of action, and experimental data to inform research and development in this area.

Mechanism of Action: A Shared Pathway

Both this compound and ecdysterone are believed to exert their anabolic effects primarily through the stimulation of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a critical regulator of muscle protein synthesis.[1][2] Unlike anabolic-androgenic steroids, these phytoecdysteroids do not bind to the androgen receptor, suggesting a mechanism of action that is independent of hormonal pathways and potentially devoid of the associated adverse effects.[1][3]

Recent research suggests that the anabolic effects of ecdysterone are mediated through binding to the estrogen receptor beta (ERβ).[1][2][4] This interaction is thought to trigger a cascade of events leading to the activation of the PI3K/Akt pathway and subsequent downstream effects on protein synthesis and muscle hypertrophy.[1][2] While the exact mechanism for this compound is less elucidated in humans, it is hypothesized to follow a similar pathway.

Signaling Pathway Diagram

Muscle_Growth_Signaling_Pathway Ecdysteroid Ecdysterone / This compound ERb Estrogen Receptor β (ERβ) Ecdysteroid->ERb PI3K PI3K ERb->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation ProteinSynthesis ↑ Muscle Protein Synthesis mTOR->ProteinSynthesis Hypertrophy ↑ Muscle Hypertrophy ProteinSynthesis->Hypertrophy

Caption: Proposed signaling pathway for ecdysteroid-induced muscle growth.

Comparative Efficacy: Human Clinical Data

A significant disparity exists in the quality and quantity of human clinical trial data for ecdysterone compared to this compound. Ecdysterone has been the subject of more rigorous investigation, with at least one key study demonstrating statistically significant anabolic effects. In contrast, the human data for this compound is sparse and, to date, has not shown a significant impact on muscle growth.

Quantitative Data Summary
CompoundStudyDosageDurationKey Findings on Muscle Growth
Ecdysterone Isenmann et al. (2019)[5][6]Low Dose: 12 mg/dayHigh Dose: 48 mg/day10 weeksHigh Dose group showed a significantly higher increase in muscle mass compared to placebo.[5][6] Significantly more pronounced increases in one-repetition bench press performance were also observed.[5]
This compound Shanely et al. (2024)[7][8]500 mg/day4 weeksNo statistically significant differences in lean body mass, fat mass, or percent body fat between the this compound and placebo groups.[7][8]

Experimental Protocols

Ecdysterone: Isenmann et al. (2019)

A detailed examination of the methodology employed in the pivotal 2019 study by Isenmann and colleagues provides a framework for understanding the positive results associated with ecdysterone.

  • Study Design: A 10-week, double-blind, placebo-controlled intervention study.[5][6]

  • Participants: 46 young men with at least one year of resistance training experience.[5][6]

  • Intervention Groups:

    • Placebo

    • Low Dose Ecdysterone (Ec1): 12 mg of ecdysterone per day.[9]

    • High Dose Ecdysterone (Ec2): 48 mg of ecdysterone per day.[9]

  • Training Protocol: All participants engaged in a structured resistance training program for the duration of the study.

  • Outcome Measures:

    • Muscle mass was assessed to determine changes in body composition.

    • One-repetition maximum (1-RM) on the bench press was measured to evaluate strength gains.[5]

  • Key Findings: The high-dose ecdysterone group demonstrated a significant increase in muscle mass and strength compared to the placebo group.[5][6] No adverse effects on liver or kidney biomarkers were observed.[5]

This compound: Shanely et al. (2024)

The first human clinical trial on this compound, published in 2024, did not yield positive results for muscle growth.

  • Study Design: A 4-week, randomized, placebo-controlled trial.[7][8]

  • Participants: 31 active men and women.[7][8]

  • Intervention Groups:

    • Placebo

    • This compound: 500 mg per day.[7][8]

  • Outcome Measures: Body composition was assessed using dual-energy X-ray absorptiometry (DXA) to measure changes in lean body mass, fat mass, and body fat percentage.[10]

  • Key Findings: After four weeks, there were no significant differences in any of the body composition measures between the this compound and placebo groups.[7][8]

Experimental Workflow Diagram

Experimental_Workflow Recruitment Participant Recruitment (Defined Inclusion/Exclusion Criteria) Baseline Baseline Measurements (Body Composition, Strength, etc.) Recruitment->Baseline Randomization Randomization Baseline->Randomization GroupA Group A (e.g., Ecdysterone) Randomization->GroupA GroupB Group B (e.g., this compound) Randomization->GroupB Placebo Placebo Group Randomization->Placebo Intervention Intervention Period (Supplementation + Standardized Training) GroupA->Intervention GroupB->Intervention Placebo->Intervention PostIntervention Post-Intervention Measurements (Repeat Baseline Measures) Intervention->PostIntervention Analysis Statistical Analysis (Comparison of Changes Between Groups) PostIntervention->Analysis Results Results & Conclusion Analysis->Results

Caption: A generalized workflow for a clinical trial on muscle growth supplements.

Discussion and Future Directions

The current body of scientific literature provides more robust support for the anabolic effects of ecdysterone in humans compared to this compound. The positive findings from the Isenmann et al. (2019) study on ecdysterone are promising and warrant further investigation to replicate the results and explore optimal dosing strategies.

The lack of positive human data for this compound, coupled with concerns about the quality and authenticity of commercially available supplements, highlights a critical need for rigorous, well-controlled clinical trials.[11] Future research on both compounds should focus on:

  • Direct Head-to-Head Comparisons: Conducting studies that directly compare the effects of this compound and ecdysterone on muscle hypertrophy and strength in human subjects.

  • Dose-Response Studies: Determining the optimal dosages of each compound for maximizing anabolic effects while ensuring safety.

  • Long-Term Safety and Efficacy: Evaluating the effects of prolonged supplementation on muscle growth, performance, and overall health.

  • Mechanistic Studies: Further elucidating the precise molecular mechanisms through which these ecdysteroids exert their effects in human skeletal muscle.

  • Supplement Quality Control: Ensuring the purity and accurate dosage of the compounds used in clinical trials to produce reliable and reproducible results.

Conclusion

Based on the available scientific evidence, ecdysterone demonstrates a more compelling potential for enhancing muscle growth in humans than this compound. A well-conducted clinical trial has provided quantitative data supporting its anabolic effects. In contrast, the evidence for this compound's efficacy in humans is currently lacking, with a preliminary study showing no significant benefits. For researchers and drug development professionals, ecdysterone represents a more promising lead for further investigation as a potential anabolic agent. Rigorous scientific validation of this compound is required before its purported benefits can be substantiated.

References

The Anabolic Potential of Turkesterone: A Comparative Analysis of Human Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – The quest for novel anabolic agents with favorable safety profiles has led to a growing interest in phytoecdysteroids, a class of compounds found in plants and insects. Among these, turkesterone has gained considerable attention within the fitness and bodybuilding communities for its purported muscle-building effects. This guide provides a comprehensive comparison of the available human clinical trial data on this compound and other phytoecdysteroids, offering researchers, scientists, and drug development professionals an objective overview of the current state of evidence.

Executive Summary

The anabolic effects of this compound in humans remain largely unsubstantiated by rigorous clinical evidence. To date, only one preliminary human study has specifically investigated the impact of this compound on body composition, reporting no significant anabolic effects. In contrast, another ecdysteroid, ecdysterone, has demonstrated statistically significant increases in muscle mass and strength in a human clinical trial. The proposed mechanism of action for these compounds involves the activation of estrogen receptor beta (ERβ) and the subsequent stimulation of the PI3K/Akt signaling pathway, a key regulator of muscle protein synthesis. However, this has primarily been observed in preclinical studies. This guide will delve into the details of the available human studies, present the quantitative data in a comparative format, and illustrate the proposed signaling pathways.

Human Clinical Trial Data: this compound vs. Ecdysterone

The stark difference in the available human data between this compound and ecdysterone is a critical point of comparison. While both are phytoecdysteroids, their observed effects in human trials diverge significantly.

This compound: A Lack of Anabolic Evidence in Humans

A preliminary investigation by Antonio et al. represents the only human clinical trial specifically examining the effects of this compound on body composition. The study found that daily supplementation with 500 mg of this compound for four weeks did not produce any significant changes in lean body mass, fat mass, or overall body mass compared to a placebo group.[1][2][3]

Table 1: Effects of this compound Supplementation on Body Composition (4 Weeks)

Outcome MeasureThis compound Group (Mean ± SD)Placebo Group (Mean ± SD)p-value
Change in Body Mass (kg)-0.4 ± 1.80.1 ± 1.80.38
Change in Lean Body Mass (kg)-0.6 ± 1.4-0.3 ± 1.70.68
Change in Fat Mass (kg)0.1 ± 0.60.5 ± 0.60.06
Change in Body Fat (%)0.3 ± 0.60.7 ± 0.90.14

Data from Antonio, J., et al. A Preliminary Investigation of this compound: It's Not Deca.[1][2][3]

Ecdysterone: Evidence of Anabolic Effects

In contrast to this compound, a 10-week study on ecdysterone supplementation in resistance-trained young men, conducted by Isenmann et al. (2019), yielded significant anabolic results.[4][5][6][7] Participants who consumed ecdysterone demonstrated significantly greater increases in muscle mass and strength compared to the placebo group.[4][5][6][7]

Table 2: Effects of Ecdysterone Supplementation on Muscle Mass and Strength (10 Weeks)

Outcome MeasureEcdysterone Group (High Dose)Placebo Group
Increase in Muscle Mass Significant IncreaseNo Significant Increase
Increase in 1-Repetition Max Bench Press Significant IncreaseNo Significant Increase

Qualitative summary based on Isenmann, E., et al. (2019). Ecdysteroids as non-conventional anabolic agent: performance enhancement by ecdysterone supplementation in humans.[4][5][6][7]

Experimental Protocols

A detailed examination of the experimental designs is crucial for interpreting the findings of these studies.

This compound Study Protocol (Antonio et al.)
  • Study Design: A randomized, double-blind, placebo-controlled trial.

  • Participants: Thirty-one healthy, active males and females.

  • Intervention: Participants were randomly assigned to receive either 500 mg of this compound (from Ajuga turkestanica extract) or a placebo (rice flour) daily for four weeks.

  • Outcome Measures: Body composition was assessed using dual-energy X-ray absorptiometry (DXA) at baseline and after four weeks.

  • Diet and Exercise: Participants were instructed to maintain their regular diet and exercise habits throughout the study.[2]

Ecdysterone Study Protocol (Isenmann et al., 2019)
  • Study Design: A 10-week intervention study with a strength training component.

  • Participants: 46 resistance-trained young men.

  • Intervention: Participants were divided into groups receiving different doses of an ecdysterone-containing supplement or a placebo. All participants, except for a control group, engaged in a structured resistance training program.

  • Outcome Measures: Primary outcomes included changes in muscle mass and one-repetition bench press performance. Blood and urine samples were also analyzed.

  • Supplement Analysis: The study included an analysis of the supplement to confirm the ecdysterone content and screen for anabolic steroid contamination.[4][6][7]

Proposed Signaling Pathways for Ecdysteroid-Mediated Anabolism

The anabolic effects of ecdysteroids are believed to be mediated through a signaling pathway that is distinct from that of traditional anabolic steroids. Preclinical studies suggest that ecdysteroids, such as ecdysterone, do not bind to androgen receptors but instead exert their effects through estrogen receptor beta (ERβ).[8][9] This interaction is thought to initiate a cascade of intracellular events, primarily involving the PI3K/Akt/mTOR pathway, which is a central regulator of muscle protein synthesis and hypertrophy.[10][11][12]

Ecdysteroid_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Ecdysteroid Ecdysteroid ERb Estrogen Receptor β (ERβ) Ecdysteroid->ERb PI3K PI3K ERb->PI3K Activation Akt Akt (PKB) PI3K->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Protein_Synthesis ↑ Muscle Protein Synthesis mTORC1->Protein_Synthesis Hypertrophy Muscle Hypertrophy Protein_Synthesis->Hypertrophy

Caption: Proposed Ecdysteroid Anabolic Signaling Pathway.

Standardized Workflow for Human Clinical Trials of Anabolic Supplements

The rigorous evaluation of any potential anabolic agent requires a well-structured clinical trial. The following diagram illustrates a typical workflow for such an investigation.

Clinical_Trial_Workflow cluster_planning Phase 1: Planning & Design cluster_execution Phase 2: Trial Execution cluster_analysis Phase 3: Data Analysis & Reporting Protocol Protocol Development & IRB Approval Recruitment Participant Recruitment & Screening Protocol->Recruitment Baseline Baseline Data Collection (Body Comp, Strength, etc.) Recruitment->Baseline Randomization Randomization (Supplement vs. Placebo) Baseline->Randomization Intervention Intervention Period (Supplementation & Training) Randomization->Intervention Monitoring Adverse Event Monitoring Intervention->Monitoring Post_Testing Post-Intervention Data Collection Intervention->Post_Testing Analysis Statistical Analysis Post_Testing->Analysis Reporting Interpretation & Publication Analysis->Reporting

Caption: Standardized Workflow for Anabolic Supplement Clinical Trials.

Conclusion

The current body of human clinical evidence does not support the claims of this compound as an effective anabolic agent. The single published study to date showed no significant impact on muscle mass or body composition. Conversely, the related ecdysteroid, ecdysterone, has shown promise in a clinical setting, with demonstrated increases in muscle mass and strength. It is imperative for researchers and professionals in drug development to critically evaluate the existing literature and recognize the disparity in evidence between different phytoecdysteroids. Future research, in the form of well-designed, placebo-controlled clinical trials, is necessary to definitively determine the anabolic potential and safety profile of this compound in humans. Until such data becomes available, any claims regarding its efficacy should be approached with a high degree of scientific skepticism.

References

Unraveling Anabolic Pathways: A Comparative Analysis of Turkesterone and Testosterone in Muscle Tissue

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the molecular underpinnings of anabolic compounds is paramount for therapeutic innovation. This guide provides a comparative analysis of the gene expression profiles and signaling pathways activated by turkesterone, a phytoecdysteroid, and testosterone, the primary male androgen, in skeletal muscle tissue. While direct comparative gene expression profiling studies are currently unavailable in the scientific literature, this guide synthesizes existing experimental data to contrast their known mechanisms of action.

At a Glance: Contrasting Molecular Mechanisms

The anabolic effects of testosterone are primarily mediated through the androgen receptor (AR), a nuclear transcription factor that directly regulates gene expression. In contrast, evidence suggests that this compound exerts its muscle-building properties through pathways independent of the AR, with studies pointing towards the involvement of estrogen receptor beta (ERβ) and the activation of the PI3K/Akt signaling cascade.

FeatureThis compoundTestosterone
Primary Receptor Estrogen Receptor Beta (ERβ) (postulated)[1][2][3][4]Androgen Receptor (AR)[5][6][7][8]
Mechanism of Action Non-genomic signaling, activation of PI3K/Akt pathway[9][10][11]Primarily genomic (direct DNA binding and gene regulation), with some non-genomic effects[6][8]
Key Signaling Molecules PI3K, Akt, mTOR[9][10][12][13][14]AR, Heat Shock Proteins, Co-activators/Co-repressors[6][8]
Downstream Effects Increased protein synthesis[10][11][15]Increased muscle protein synthesis, satellite cell proliferation, and myonuclear accretion[6][8]
Reported Gene Targets Potential for increased IGF-1 and reduced myostatin expression[10]Regulates a wide array of genes involved in muscle growth, differentiation, and metabolism[16][17]

Visualizing the Signaling Cascades

To illustrate the distinct molecular pathways of this compound and testosterone in muscle cells, the following diagrams, generated using the DOT language, depict their currently understood mechanisms of action.

Testosterone_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone AR Androgen Receptor (AR) Testosterone->AR Binds HSP Heat Shock Proteins (HSP) AR->HSP Dissociates PI3K PI3K AR->PI3K Activates (Non-genomic) ARE Androgen Response Element (ARE) AR->ARE Binds Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Gene_Expression Target Gene Expression mTORC1->Gene_Expression Promotes Protein Synthesis ARE->Gene_Expression Regulates

Testosterone Signaling Pathway in Muscle Cells.

Turkesterone_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm This compound This compound ERb Estrogen Receptor β (ERβ) This compound->ERb Activates PI3K PI3K ERb->PI3K Activates Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Protein_Synthesis Increased Protein Synthesis mTORC1->Protein_Synthesis

Proposed this compound Signaling Pathway in Muscle Cells.

A Hypothetical Experimental Protocol for Direct Comparison

To definitively compare the gene expression profiles of muscle tissue treated with this compound versus testosterone, a robust experimental design is required. The following protocol outlines a potential methodology for such a study.

Objective: To compare the global gene expression profiles of C2C12 myotubes treated with this compound and testosterone.

Experimental Workflow

Experimental_Workflow A 1. C2C12 Myoblast Culture B 2. Differentiation into Myotubes A->B C 3. Treatment Application B->C D - Vehicle (Control) - this compound - Testosterone E 4. RNA Extraction D->E F 5. Library Preparation & RNA Sequencing E->F G 6. Bioinformatic Analysis F->G H - Differential Gene Expression - Pathway Analysis - Gene Ontology Enrichment

Experimental Workflow for Comparative Gene Expression Analysis.

Detailed Methodologies

1. Cell Culture and Differentiation:

  • C2C12 myoblasts will be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • To induce differentiation into myotubes, the growth medium will be replaced with differentiation medium (DMEM with 2% horse serum and 1% penicillin-streptomycin) once the cells reach 80-90% confluency. The differentiation medium will be changed every 48 hours for 4-5 days.

2. Treatment:

  • Differentiated C2C12 myotubes will be treated with one of the following for 24 hours:

    • Vehicle control (e.g., 0.1% DMSO)

    • This compound (e.g., 10 µM)

    • Testosterone (e.g., 100 nM)

  • Each treatment condition will be performed in triplicate.

3. RNA Extraction and Quality Control:

  • Total RNA will be extracted from the myotubes using a commercially available RNA extraction kit according to the manufacturer's instructions.

  • RNA concentration and purity will be assessed using a spectrophotometer (e.g., NanoDrop), and RNA integrity will be evaluated using an Agilent Bioanalyzer.

4. Library Preparation and RNA Sequencing:

  • mRNA will be enriched from the total RNA using oligo(dT) magnetic beads.

  • Sequencing libraries will be prepared using a standard library preparation kit, including fragmentation, reverse transcription, adapter ligation, and PCR amplification.

  • The prepared libraries will be sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate paired-end reads.

5. Bioinformatic Analysis:

  • Quality Control: Raw sequencing reads will be assessed for quality using tools like FastQC, and adapters and low-quality reads will be trimmed.

  • Alignment: The cleaned reads will be aligned to the mouse reference genome (e.g., GRCm39) using a splice-aware aligner such as STAR.

  • Quantification: Gene expression levels will be quantified using tools like RSEM or featureCounts.

  • Differential Gene Expression Analysis: Differential expression analysis between the treatment groups (this compound vs. Control, Testosterone vs. Control, and this compound vs. Testosterone) will be performed using packages like DESeq2 or edgeR in R. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 will be considered significantly differentially expressed.

  • Pathway and Gene Ontology (GO) Enrichment Analysis: To understand the biological functions of the differentially expressed genes, pathway analysis (e.g., using KEGG or Reactome databases) and GO enrichment analysis will be performed using tools like GSEA or DAVID.

Conclusion

While both this compound and testosterone exhibit anabolic properties in skeletal muscle, the available evidence strongly suggests they achieve these effects through distinct molecular pathways. Testosterone's actions are well-characterized and primarily mediated by the androgen receptor, leading to direct regulation of gene expression. In contrast, this compound appears to operate through an AR-independent mechanism, likely involving the activation of estrogen receptor beta and the PI3K/Akt signaling pathway. The proposed experimental protocol provides a framework for future research to directly compare their global effects on the muscle transcriptome, which will be crucial for a more complete understanding of their respective mechanisms and potential therapeutic applications.

References

Unveiling the Safety Profile of Turkesterone: A Comparative Analysis with Natural Anabolic Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the safety and toxicological profile of any new compound is paramount. Turkesterone, a phytoecdysteroid garnering significant attention for its purported anabolic properties, is no exception. This guide provides a comprehensive comparison of the current scientific evidence on the safety of this compound against its prominent natural alternatives: ecdysterone, creatine, ashwagandha, and betaine anhydrous. The following analysis is based on available human clinical trials and toxicology reports to facilitate an evidence-based assessment.

Executive Summary of Safety Profiles

A critical evaluation of the existing literature reveals a significant disparity in the quality and quantity of safety data available for this compound compared to its alternatives. While this compound's popularity has surged, its safety profile in humans remains largely uncharacterized due to a notable lack of rigorous clinical trials.[1] In contrast, alternatives like creatine have been the subject of extensive research for over two decades, establishing a robust safety profile.[2]

The most commonly reported side effects for this compound are mild and gastrointestinal in nature, such as nausea and an upset stomach, particularly when taken without food.[3] However, the absence of long-term human studies means that a comprehensive understanding of its potential adverse effects is currently unavailable.[4] Ecdysterone, a closely related phytoecdysteroid, has a slightly more developed safety profile with some human studies indicating it is well-tolerated and does not appear to cause liver or kidney toxicity.[5][6][7]

Creatine is widely regarded as safe with a low incidence of side effects, primarily gastrointestinal discomfort and muscle cramping, which are often anecdotal and not consistently observed in clinical trials.[8][9] Ashwagandha has been shown to be generally safe in clinical trials, with some participants reporting mild, transient side effects like drowsiness and gastrointestinal upset.[10][11] Betaine anhydrous is also considered safe, with potential side effects including nausea, stomach upset, and diarrhea.[12]

Comparative Analysis of Safety Data

To facilitate a direct comparison, the following tables summarize the available quantitative data from human studies on the safety of this compound and its alternatives.

Table 1: Reported Side Effects in Human Clinical Trials

CompoundCommon Side EffectsLess Common/Anecdotal Side Effects
This compound Nausea, upset stomach, lightheadedness, digestive issues (often when taken on an empty stomach).[3]Limited data available from human trials.
Ecdysterone Generally well-tolerated with no significant side effects reported in available human studies.[5][6][7]No significant adverse effects on liver or kidney biomarkers have been noted.[6][7]
Creatine Gastrointestinal discomfort (e.g., bloating, cramping) when taken in high doses without sufficient water.[8]Anecdotal reports of muscle cramping and dehydration have not been consistently supported by clinical trials.[9]
Ashwagandha Mild and transient drowsiness, gastrointestinal upset, and nausea.[10][11]No serious adverse events have been consistently reported in clinical trials.[13]
Betaine Anhydrous Nausea, stomach upset, diarrhea.[12]Body odor has been reported as a possible side effect.[12]

Table 2: Dosages Used in Human Safety and Efficacy Trials

CompoundTypical Dosage Range in StudiesDuration of Studies
This compound 500 mg per day.[14][15][16]4 weeks.[14][15][16]
Ecdysterone Up to 800 mg per day.[5]Up to 10 weeks.[5][6]
Creatine Loading phase: ~20 g/day for 5-7 days; Maintenance phase: 3-5 g/day .[2][17]Short-term (days) to long-term (up to 5 years).[17][18]
Ashwagandha 300-600 mg of root extract per day.[13][19]8 to 12 weeks.[11]
Betaine Anhydrous 2.5 g per day.[20][21]6 weeks.[20][21]

Experimental Protocols: A Methodological Overview

This compound: A 2024 study investigated the effects of 500 mg of this compound daily for four weeks in active men and women.[14][15][16] The study was a randomized, placebo-controlled trial.[3][14][15][16] Body composition was the primary outcome measured, and the study reported no significant physiological effects.[14][15][16] However, detailed safety monitoring protocols and specific biomarkers of toxicity were not extensively reported in the available summaries.

Ecdysterone: A 10-week intervention study on 46 young men investigated the performance-enhancing effects of ecdysterone supplementation.[6][7] Participants were divided into groups receiving different doses of an ecdysterone-containing supplement or a placebo.[6] The study included analysis of blood and urine samples for ecdysterone and biomarkers for liver and kidney toxicity.[6][7] The supplement was also tested for anabolic steroid contamination.[6][22]

Creatine: Numerous double-blind, placebo-controlled trials have assessed the safety of creatine supplementation.[8][18] These studies typically involve a loading phase (e.g., 20g/day for 5-7 days) followed by a maintenance phase (3-5g/day) for several weeks to years.[2][17] Safety monitoring in these trials is comprehensive, including blood and urine analyses to assess renal and hepatic function.[18]

Ashwagandha: A randomized, double-blind, placebo-controlled clinical study evaluated the effects of 300 mg of ashwagandha root extract twice daily for 8 weeks in healthy young men engaged in resistance training.[13] Safety was assessed by monitoring for adverse events reported by the participants.[19]

Betaine Anhydrous: A six-week study investigated the effects of 2.5 g of betaine supplementation per day on body composition and performance in CrossFit-trained individuals.[21] The study was a randomized, placebo-controlled trial.[21] While the primary focus was on performance, safety is typically monitored in such studies through self-reported side effects and, in more comprehensive trials, through blood markers.

Visualizing Methodologies and Pathways

To further clarify the processes involved in safety validation and the proposed mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_preclinical Preclinical Assessment cluster_clinical Clinical Trials (Human) In vitro studies In vitro studies Animal toxicology studies Animal toxicology studies In vitro studies->Animal toxicology studies Initial Safety Phase 1 (Safety) Phase 1 (Safety) Animal toxicology studies->Phase 1 (Safety) IND Application Phase 2 (Efficacy & Dosing) Phase 2 (Efficacy & Dosing) Phase 1 (Safety)->Phase 2 (Efficacy & Dosing) Establish Safety Phase 3 (Large-scale Efficacy & Safety) Phase 3 (Large-scale Efficacy & Safety) Phase 2 (Efficacy & Dosing)->Phase 3 (Large-scale Efficacy & Safety) Confirm Efficacy Regulatory Review Regulatory Review Phase 3 (Large-scale Efficacy & Safety)->Regulatory Review Market Approval Market Approval Regulatory Review->Market Approval

Caption: A generalized workflow for the validation of a new dietary supplement's safety profile.

signaling_pathways cluster_this compound This compound/Ecdysterone cluster_creatine Creatine This compound This compound ERβ Estrogen Receptor β This compound->ERβ Binding PI3K/Akt Pathway PI3K/Akt Pathway ERβ->PI3K/Akt Pathway Muscle Protein Synthesis Muscle Protein Synthesis PI3K/Akt Pathway->Muscle Protein Synthesis Creatine Creatine PCr Phosphocreatine Creatine->PCr ATP Regeneration ATP Regeneration PCr->ATP Regeneration Enhanced Performance Enhanced Performance ATP Regeneration->Enhanced Performance

References

Comparative Analysis of Turkesterone and Synthetic Anabolic Steroids on Strength Gains: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of turkesterone, a naturally occurring phytoecdysteroid, and synthetic anabolic-androgenic steroids (AAS) concerning their effects on strength and muscle hypertrophy. The information is intended for researchers, scientists, and professionals in drug development, focusing on mechanisms of action, experimental data, and methodological considerations.

Introduction

This compound is an ecdysteroid, a class of steroid hormones found in insects and certain plants like Ajuga turkestanica.[1] It has gained significant attention as a potential natural anabolic agent that may promote muscle growth without the adverse androgenic effects associated with synthetic anabolic steroids.[2][3] Anabolic-androgenic steroids are synthetic derivatives of testosterone designed to maximize anabolic effects on muscle and bone.[4][5] While their efficacy in promoting muscle mass and strength is well-documented, their use is linked to significant health risks.[4][6] This guide compares the two classes of compounds based on available scientific evidence.

Mechanisms of Action: A Comparative Overview

The anabolic effects of this compound and synthetic anabolic steroids are mediated through distinct signaling pathways. This compound is believed to operate independently of androgen receptors, whereas AAS function as direct agonists of these receptors.

This compound: The primary proposed mechanism for this compound involves the activation of the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of muscle protein synthesis (MPS).[1][7] Some evidence suggests this activation may be initiated through binding to estrogen receptor beta (ERβ), leading to a downstream increase in insulin-like growth factor-1 (IGF-1) transcription.[2][8] Unlike AAS, this compound does not bind to androgen receptors and therefore does not suppress endogenous testosterone production.[1][2]

Turkesterone_Pathway This compound This compound ERb Estrogen Receptor β (ERβ) (Membrane Bound) This compound->ERb Binds PI3K PI3K ERb->PI3K Activates Akt Akt (PKB) PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates MPS ↑ Muscle Protein Synthesis (MPS) mTOR->MPS Hypertrophy Muscle Hypertrophy MPS->Hypertrophy

Figure 1: Proposed signaling pathway for this compound's anabolic effects.

Synthetic Anabolic Steroids (AAS): AAS exert their effects by binding to and activating androgen receptors (AR) within the cytoplasm of muscle cells.[4][9] This hormone-receptor complex then translocates to the cell nucleus, where it binds to specific DNA sequences known as androgen response elements (AREs). This action modulates the transcription of target genes that control protein synthesis, satellite cell proliferation, and myonuclei formation, leading to muscle fiber growth.[4][9][10] AAS also possess anti-catabolic properties by competing with glucocorticoids for their receptors.[9][11]

AAS_Pathway AAS Anabolic Steroid (e.g., Testosterone) AR Androgen Receptor (AR) (Cytoplasm) AAS->AR Binds AAS_AR_Complex AAS-AR Complex AR->AAS_AR_Complex Nucleus Nucleus AAS_AR_Complex->Nucleus Translocates Transcription ↑ Gene Transcription (ARE Binding) mRNA mRNA Transcription->mRNA MPS ↑ Muscle Protein Synthesis (MPS) mRNA->MPS Hypertrophy Muscle Hypertrophy & Myonuclei Accrual MPS->Hypertrophy

Figure 2: Classical signaling pathway for synthetic anabolic steroid effects.

Comparative Efficacy: Experimental Data on Strength and Hypertrophy

Direct comparative human trials between this compound and AAS are lacking. The available data is derived primarily from animal models for direct comparisons and separate human trials for each compound class.

Table 1: Summary of Findings from Animal Studies

Compound Class Study Animal Key Findings Reference
Ecdysteroids Rats Exhibited a stronger hypertrophic effect on soleus muscle fiber size compared to Dianabol and SARM S 1 at the same dose (5 mg/kg). [12]
Ecdysteroids Rats Increased muscle mass comparable to or exceeding anabolic steroids like Dianabol. [1]
This compound Castrated Rats Daily administration of 0.5 mg/kg for 10 days resulted in significant increases in muscle mass and total protein content. [8]

| AAS | Rats | Association with strength training led to a 31% increase in plantar muscle hypertrophy compared to sedentary controls. |[13] |

Table 2: Summary of Findings from Human Studies

Compound Class Study Population Dosage Duration Key Findings on Strength/Hypertrophy Reference
Ecdysterone Male Collegiate Weightlifters Two different doses 10 weeks Significant improvements in 1-rep max for back squat and bench press compared to placebo. [14]
This compound Resistance-Trained Males 500 mg/day 4 weeks No significant effect on body composition (lean body mass, fat mass) compared to placebo. [15]
AAS Powerlifters (Users vs. Non-Users) High doses (self-reported) Several years Steroid users had significantly larger muscle fiber areas and a higher number of myonuclei. [10]

| AAS | Trained Athletes | Varied | Varied | Reviews indicate strength increases of 5-20% and lean body mass gains of 2-5 kg. |[13] |

The data from animal models suggests that ecdysteroids, including this compound, may possess potent anabolic properties, sometimes rivaling those of certain synthetic steroids.[1][12] However, this has not been consistently replicated in human trials. A 2021 pilot study on this compound showed no statistically significant difference in hypertrophy compared to a placebo group.[1] Furthermore, a recent human trial found that 500 mg of this compound daily for four weeks had no effect on body composition.[15] The limited and often conflicting results in human studies highlight the need for more rigorous research.[16][17]

In contrast, the efficacy of AAS in promoting significant gains in muscle mass and strength in humans is well-established, with studies consistently demonstrating increases in muscle fiber size, myonuclear number, and overall strength, particularly when combined with resistance training.[10][13]

Experimental Protocols and Methodologies

The quality of evidence is contingent on the experimental design. Below are examples of methodologies used in studies investigating these compounds and a generalized workflow for future comparative studies.

Example Protocol 1: Ecdysterone in Resistance-Trained Humans (Based on Isenmann et al., 2019)

  • Objective: To investigate the performance-enhancing effects of ecdysterone supplementation in male subjects during a 10-week resistance training program.

  • Design: A double-blind, randomized, placebo-controlled trial.

  • Participants: 46 young men with at least one year of resistance training experience.

  • Intervention: Participants were assigned to one of three groups: a placebo group, a low-dose ecdysterone group, or a high-dose ecdysterone group. The intervention lasted for 10 weeks.

  • Training: All participants followed a standardized three-day-per-week resistance training program focusing on major muscle groups.

  • Primary Outcome Measures: Changes in muscle mass (determined by bioimpedance analysis) and strength (1-repetition maximum in bench press and back squat).

  • Results: The ecdysterone-supplemented groups showed significantly higher increases in muscle mass and 1-RM strength compared to the placebo group.[14][17] Note: Post-study analysis revealed the supplement contained only 6% of the labeled ecdysterone dose, complicating the interpretation of these results.[17]

Example Protocol 2: Anabolic Steroids in Strength-Trained Athletes (Based on Kadi et al.)

  • Objective: To compare the muscle cellular characteristics of powerlifters using AAS with those who have never used them.

  • Design: Cross-sectional comparative study.

  • Participants: High-level powerlifters who reported using high doses of AAS for several years and a control group of high-level powerlifters who had never used steroids.

  • Methodology: Muscle biopsies were obtained from the trapezius muscle of all participants.

  • Primary Outcome Measures: Enzyme-immunohistochemical analysis was used to assess muscle fiber type composition, fiber area, myonuclear number, and frequency of satellite cells.

  • Results: The AAS users exhibited significantly larger muscle fiber areas and a greater number of myonuclei per fiber compared to non-users, suggesting that AAS contribute to muscle growth through both hypertrophy and the formation of new muscle fibers via satellite cell activation.[10]

Experimental_Workflow cluster_pre Pre-Intervention cluster_intervention Intervention Phase cluster_post Post-Intervention Recruitment Subject Recruitment (Defined Population, e.g., Resistance-Trained Males) Screening Screening & Informed Consent Recruitment->Screening Baseline Baseline Testing (Strength, Body Comp, Blood Markers) Screening->Baseline Randomization Randomization Baseline->Randomization GroupA Group A (this compound) Randomization->GroupA GroupB Group B (Anabolic Steroid) Randomization->GroupB GroupC Group C (Placebo) Randomization->GroupC Training Standardized Resistance Training Protocol (e.g., 8-12 Weeks) GroupA->Training GroupB->Training GroupC->Training PostTesting Post-Intervention Testing (Repeat Baseline Measures) Training->PostTesting Analysis Data Analysis (Statistical Comparison of Groups) PostTesting->Analysis

References

A Comparative Guide to the In Vivo Androgenic Activity of Turkesterone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of turkesterone, an ecdysteroid derived from the Ajuga turkestanica plant, focusing on its purported lack of androgenic activity in vivo. For decades, researchers have investigated ecdysteroids for their anabolic properties, with a key point of interest being their potential to stimulate muscle growth without the androgenic side effects associated with traditional anabolic-androgenic steroids (AAS). This document synthesizes available data, comparing this compound to classical androgens to confirm its non-androgenic nature.

Mechanism of Action: A Divergence from Classical Androgens

Androgenic compounds exert their effects by binding to and activating the androgen receptor (AR), a nuclear receptor that functions as a ligand-activated transcription factor. Upon activation, the AR translocates to the nucleus, where it binds to androgen response elements (AREs) on target genes, initiating transcription that leads to physiological effects in androgen-sensitive tissues like the prostate, seminal vesicles, and skeletal muscle.

In contrast, this compound and its parent class of ecdysteroids operate through a distinctly different, non-androgenic pathway. In vivo and in vitro studies suggest that ecdysteroids do not bind to the androgen receptor.[1] Instead, their anabolic effects are hypothesized to be mediated through alternative signaling pathways, such as the activation of estrogen receptor beta (ERβ) and the phosphoinositide 3-kinase (PI3K)/Akt pathway, which are crucial for muscle protein synthesis.[1][2] This fundamental difference in the mechanism of action is the basis for this compound's non-androgenic profile.

G cluster_0 Classical Androgenic Pathway cluster_1 This compound's Proposed Anabolic Pathway Testosterone Testosterone AR Androgen Receptor (AR) Testosterone->AR AR_Complex Testosterone-AR Complex AR->AR_Complex Nucleus_A Nucleus AR_Complex->Nucleus_A ARE Androgen Response Element (ARE) Gene_A Gene Transcription ARE->Gene_A Effect_A Androgenic & Anabolic Effects Gene_A->Effect_A This compound This compound ERB Estrogen Receptor β (ERβ) This compound->ERB PI3K PI3K/Akt Pathway ERB->PI3K mTOR mTOR Activation PI3K->mTOR MPS Muscle Protein Synthesis mTOR->MPS Effect_B Anabolic Effects (Non-Androgenic) MPS->Effect_B

Figure 1. Contrasting signaling pathways of classical androgens and this compound.

The Hershberger Assay: The In Vivo Standard for Androgenicity

The Hershberger assay is a standardized and validated short-term in vivo bioassay used to assess a substance's potential to elicit androgenic or anti-androgenic effects.[3][4][5] It is considered the gold standard for this purpose by regulatory bodies like the Organisation for Economic Co-operation and Development (OECD).[5][6]

The protocol for the Hershberger assay is well-defined to ensure reproducibility and reliability.[3][4]

  • Animal Model : The assay utilizes peripubertal male rats that have been castrated. Castration removes the primary source of endogenous androgens, making the androgen-sensitive tissues highly responsive to exogenous androgenic compounds.[4]

  • Dosing : The castrated rats are treated with the test substance for 10 consecutive days.[3][4] To test for androgenic activity, the substance is administered alone. To test for anti-androgenic activity, it is co-administered with a reference androgen like testosterone propionate (TP).[3]

  • Endpoint Measurement : At the end of the 10-day period, five specific androgen-dependent tissues are excised and weighed. These tissues are the ventral prostate, seminal vesicles (including coagulating glands), levator ani-bulbocavernosus muscle, Cowper's glands, and the glans penis.[3]

  • Interpretation :

    • Androgenic Activity : A statistically significant increase in the weight of at least two of the five tissues compared to a vehicle-treated control group indicates androgenic activity.[4]

    • Anti-Androgenic Activity : A statistically significant decrease in the tissue weights in the group co-administered with the test substance and TP, compared to the group receiving TP alone, indicates anti-androgenic activity.[3]

G cluster_groups Treatment Arms start Start: Peripubertal Male Rats castration Castration & Recovery (≥7 days) start->castration grouping Randomize into Treatment Groups (n≥6 per group) castration->grouping dosing Daily Dosing for 10 Days grouping->dosing A Vehicle Control B Testosterone Propionate (TP) (Positive Androgen Control) C Test Substance D TP + Test Substance necropsy Necropsy (18-36h after last dose) weighing Excise & Weigh 5 Androgen- Dependent Tissues necropsy->weighing analysis Statistical Analysis weighing->analysis end Conclusion on Androgenicity analysis->end A->necropsy B->necropsy C->necropsy D->necropsy

Figure 2. Standardized workflow of the OECD Hershberger Bioassay.

Comparative Data on Androgenic Activity

While no specific Hershberger assay results for this compound have been published in peer-reviewed literature, the consistent finding that ecdysteroids do not bind to the androgen receptor provides strong evidence for a lack of androgenic effect.[1] In a study on castrated rats, the administration of another ecdysteroid, 20-hydroxyecdysone (20E), did not prevent the atrophy of the prostate and seminal vesicles, further indicating a lack of androgenic action on these tissues. The table below compares the expected outcomes for this compound with known anabolic-androgenic steroids (AAS) based on their mechanisms and available in vivo data.

ParameterThis compound (Ecdysteroid)Testosterone Propionate (AAS)Nandrolone Decanoate (AAS)
Androgen Receptor Binding NoYesYes
Effect on Ventral Prostate Weight No significant increaseSignificant increase[3][6]Significant increase[7]
Effect on Seminal Vesicle Weight No significant increaseSignificant increase[3][6]Significant increase[7]
Effect on Levator Ani Muscle Weight Anabolic effect reportedSignificant increase[3][6]Significant increase[7]
Hormonal Profile Impact Does not suppress endogenous testosterone, LH, or FSHSuppresses endogenous testosterone, LH, and FSHSuppresses endogenous testosterone, LH, and FSH

Table 1: Comparative In Vivo Androgenic Profiles

The data clearly distinguishes this compound from classical AAS. While both may exert anabolic effects on muscle tissue, only AAS demonstrate androgenic activity by stimulating the growth of androgen-sensitive tissues like the prostate and seminal vesicles.

Conclusion

Based on the current body of scientific evidence, this compound does not exhibit androgenic activity in vivo. Its mechanism of action, which does not involve binding to the androgen receptor, fundamentally separates it from anabolic-androgenic steroids. This is further supported by the lack of stimulatory effects on androgen-dependent organs in animal models.

For researchers and drug development professionals, this compound and other ecdysteroids represent a class of compounds with potential anabolic activity devoid of the androgenic side effects that limit the therapeutic use of traditional steroids. However, it is crucial to note that while preclinical data are promising, rigorous human clinical trials are necessary to fully elucidate the efficacy and safety profile of this compound for therapeutic applications.

References

Validating the Ergogenic Effects of Turkesterone in Trained Athletes: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for safe and effective ergogenic aids has led to a growing interest in phytoecdysteroids, a class of compounds found in plants and insects. Among these, turkesterone has gained considerable attention for its purported anabolic properties. This guide provides an objective comparison of the current scientific evidence for this compound's effects on muscle growth and strength in trained individuals, contrasted with the more widely researched ecdysteroid, 20-hydroxyecdysone, and the established ergogenic aid, creatine monohydrate.

Summary of Evidence: this compound vs. Alternatives

The current body of evidence for this compound's effectiveness in trained human athletes is sparse and inconclusive. In contrast, a related ecdysteroid, 20-hydroxyecdysone (ecdysterone), has shown conflicting results in human trials. Creatine monohydrate remains the benchmark, with a substantial body of research supporting its efficacy.

Quantitative Data Comparison

The following table summarizes the results from key studies on each compound, focusing on changes in lean body mass and strength in resistance-trained individuals.

Study (Compound) Duration Dosage Change in Lean Body Mass (Supplement Group) Change in Lean Body Mass (Placebo Group) Change in Bench Press 1RM (Supplement Group) Change in Bench Press 1RM (Placebo Group)
Recent this compound Trial (2024) 4 weeks500 mg/dayNo significant effectNo significant effectNot ReportedNot Reported
Isenmann et al. (2019) (Ecdysterone) 10 weeksEcdysterone-containing supplementSignificantly higher increase vs. placeboData not specified as absolute changeSignificantly more pronounced increase vs. placeboData not specified as absolute change
Wilborn et al. (2006) (Ecdysterone) 8 weeks200 mg/dayNo significant difference vs. placeboNo significant difference vs. supplementNo significant difference vs. placeboNo significant difference vs. supplement
Volek et al. (1999) (Creatine) 12 weeks25g/day (1 wk load), 5g/day (11 wk maintenance)+6.3% (Fat-Free Mass)+3.1% (Fat-Free Mass)+24%+16%

Note: The Isenmann et al. (2019) study reported statistically significant increases in muscle mass for the ecdysterone group over placebo but did not provide specific mean change values in the abstract.

Proposed Anabolic Signaling Pathway

Ecdysteroids, including this compound, are believed to exert their anabolic effects without binding to androgen receptors, a key distinction from anabolic steroids. The proposed mechanism involves the activation of the PI3K/Akt signaling pathway, which is a central regulator of muscle protein synthesis and cell growth. Some research also suggests a potential interaction with estrogen receptor beta (ER-β) to initiate this cascade.

This compound This compound/ Ecdysterone ERb Estrogen Receptor β (Proposed) This compound->ERb PI3K PI3K ERb->PI3K Activation Akt Akt (Protein Kinase B) PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation MPS Muscle Protein Synthesis mTOR->MPS Stimulation

Proposed Ecdysteroid Anabolic Signaling Pathway

Detailed Experimental Protocols

Ecdysterone Supplementation (Isenmann et al., 2019)
  • Objective: To investigate the performance-enhancing effects of an ecdysterone-containing supplement in resistance-trained young men.

  • Participants: 46 healthy, resistance-trained young men.

  • Design: A 10-week, double-blind, placebo-controlled intervention study. Participants were assigned to one of three groups: placebo, low-dose ecdysterone, or high-dose ecdysterone. All participants followed a structured resistance training program.

  • Supplementation: Participants received different doses of an ecdysterone-containing supplement.

  • Key Outcome Measures: Muscle mass (hypertrophy) and one-repetition bench press performance. Blood and urine samples were analyzed for biomarkers of performance enhancement and to screen for prohibited substances.

Ecdysterone Supplementation (Wilborn et al., 2006)
  • Objective: To examine the effects of 20-hydroxyecdysone on training adaptations in resistance-trained males.

  • Participants: 45 resistance-trained males (mean age 20.5 years).

  • Design: An 8-week, double-blind, placebo-controlled, parallel-group design. Participants were matched by fat-free mass and randomized to one of four groups: placebo, methoxyisoflavone, 20-hydroxyecdysone (E), or CSP3.

  • Supplementation: The ecdysterone group received 200 mg/day of 20-hydroxyecdysone.

  • Key Outcome Measures: Body composition (fat-free mass, % body fat), 1RM bench press, 1RM leg press, and anabolic/catabolic hormone status.

Creatine Supplementation (Volek et al., 1999)
  • Objective: To examine the effect of creatine supplementation in conjunction with heavy resistance training on muscle fiber hypertrophy and performance.

  • Participants: 19 healthy, resistance-trained men.

  • Design: A 12-week, double-blind, randomized controlled trial. Participants were matched and then randomly assigned to either a creatine or placebo group.

  • Supplementation: The creatine group consumed 25 g/day for the first week (loading phase), followed by a maintenance dose of 5 g/day for the remaining 11 weeks.

  • Key Outcome Measures: Body mass, fat-free mass, 1RM bench press, 1RM squat, and muscle fiber cross-sectional areas.

Experimental Workflow Example

The following diagram illustrates a typical workflow for a randomized controlled trial investigating an ergogenic aid.

cluster_0 Phase 1: Pre-Intervention cluster_1 Phase 2: Intervention cluster_2 Phase 3: Post-Intervention Recruitment Recruit Trained Athletes Screening Informed Consent & Baseline Screening Recruitment->Screening Baseline Baseline Testing (Strength, Body Comp.) Screening->Baseline Randomization Randomization Baseline->Randomization GroupA Group A (Supplement) Randomization->GroupA GroupB Group B (Placebo) Randomization->GroupB Training Supervised Resistance Training Program (10 Weeks) GroupA->Training GroupB->Training PostTesting Post-Intervention Testing (Strength, Body Comp.) Training->PostTesting Analysis Data Analysis PostTesting->Analysis Results Results & Conclusion Analysis->Results

Typical Randomized Controlled Trial Workflow

Conclusion

Based on the currently available scientific literature, there is a significant lack of robust evidence to validate the purported ergogenic effects of this compound in trained human athletes. The limited studies have not shown significant improvements in body composition. The evidence for the related compound, ecdysterone, is conflicting, with one study demonstrating positive effects on muscle mass and strength, while another found no significant benefits.

In contrast, creatine monohydrate is supported by a vast body of research demonstrating its ability to enhance fat-free mass and strength in response to resistance training. For researchers and drug development professionals, this compound and other ecdysteroids may represent an interesting area for future investigation, particularly concerning their non-androgenic anabolic signaling pathways. However, until more rigorous, large-scale human clinical trials are conducted, their efficacy remains unproven. Creatine monohydrate continues to be the more evidence-based choice for an ergogenic aid to improve lean mass and strength in trained athletes.

The Delivery Dilemma: A Comparative Analysis of Ecdysteroid Bioavailability Enhancement

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the anabolic potential of phytoecdysteroids like turkesterone presents a compelling area of investigation. However, their practical application is significantly hampered by poor oral bioavailability. This guide provides a comparative analysis of different delivery systems aimed at enhancing the efficacy of ecdysteroids, with a primary focus on the more extensively studied 20-hydroxyecdysone (ecdysterone) as a proxy for this compound, due to a notable lack of direct comparative studies on this compound itself. The insights gleaned from ecdysterone research offer a valuable roadmap for the development of effective this compound formulations.

Ecdysteroids, including this compound, are believed to exert their anabolic effects in part through the activation of the PI3K/Akt/mTOR signaling pathway, a critical regulator of muscle protein synthesis.[1][2] However, their inherent low solubility and susceptibility to metabolic processes in the gut and liver result in limited absorption when administered orally in their raw form.[2][3] To overcome this challenge, various drug delivery technologies are being explored, with cyclodextrin complexation showing significant promise in preclinical studies.

Enhancing Ecdysteroid Delivery: A Quantitative Comparison

The most well-documented method for improving ecdysteroid bioavailability is through complexation with cyclodextrins, which are cyclic oligosaccharides capable of encapsulating poorly soluble molecules. This encapsulation enhances their solubility and stability. While direct comparative studies on different this compound delivery systems are scarce, research on ecdysterone provides valuable quantitative insights.

Delivery SystemCompoundImprovement MetricResultFold IncreaseReference
β-Cyclodextrin Complex 20-HydroxyecdysoneWater Solubility100x higher than parent compound100[4][5]
Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complex EcdysteroneSolubility in Simulated Gastric Fluid (SGF)5.93x higher than free ecdysterone5.93[6][7]
Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complex EcdysteroneSolubility in Simulated Intestinal Fluid (SIF)9.96x higher than free ecdysterone9.96[6][7]
Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complex EcdysteroneOral Bioavailability2.97x higher than free ecdysterone2.97[6][7]
Nanoparticle Formulations (General) Various CompoundsBioavailability2 to 10 times the non-nanoparticulated forms2-10[8]
Lipid-Based Delivery Systems (General) Hydrophobic DrugsBioavailability~2 to 5 times in most cases2-5[8]

Note: The data for nanoparticle and lipid-based systems are general estimations from a review article and not specific to ecdysteroids.[8]

Signaling Pathway and Experimental Workflow

The anabolic effects of ecdysteroids are thought to be mediated through the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth and protein synthesis.

Ecdysteroid Signaling Pathway This compound This compound/ Ecdysteroid ERb Estrogen Receptor β (ERβ) This compound->ERb Binds to PI3K PI3K ERb->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates ProteinSynthesis Muscle Protein Synthesis mTOR->ProteinSynthesis Promotes

Caption: Ecdysteroid-mediated activation of the PI3K/Akt/mTOR signaling pathway.

A systematic approach is crucial for evaluating and comparing the efficacy of different delivery systems. The following workflow outlines a general experimental design.

Experimental Workflow cluster_prep Formulation Preparation cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis Raw Raw this compound Solubility Solubility Assay (e.g., in SGF, SIF) Raw->Solubility CD Cyclodextrin Complex CD->Solubility Lipo Liposomal Formulation Lipo->Solubility Nano Nanoparticle Formulation Nano->Solubility Dissolution Dissolution Testing Solubility->Dissolution Characterization Physicochemical Characterization (SEM, DSC, XRD, etc.) Dissolution->Characterization PK_study Pharmacokinetic Study (Animal Model) Characterization->PK_study PD_study Pharmacodynamic Study (e.g., Muscle Protein Synthesis) PK_study->PD_study Bioavailability Calculate Bioavailability (AUC, Cmax, Tmax) PK_study->Bioavailability Efficacy Assess Anabolic Effects PD_study->Efficacy

Caption: General experimental workflow for comparing this compound delivery systems.

Experimental Protocols

Detailed methodologies are essential for the rigorous evaluation of novel delivery systems. Below are summaries of key experimental protocols derived from studies on ecdysteroid formulations.

Preparation of Ecdysterone/HP-β-CD Inclusion Complex (Solvent Evaporation Method)
  • Phase-Solubility Study: To determine the optimal mass ratio of ecdysterone to hydroxypropyl-β-cyclodextrin (HP-β-CD), a phase-solubility study is performed. An excess amount of ecdysterone is added to aqueous solutions containing increasing concentrations of HP-β-CD. The suspensions are shaken at a constant temperature until equilibrium is reached. The supernatant is then filtered and analyzed for ecdysterone concentration using High-Performance Liquid Chromatography (HPLC).

  • Complex Preparation: Ecdysterone and HP-β-CD, at the predetermined optimal mass ratio (e.g., 1:1), are dissolved in a suitable solvent such as ethanol.

  • Solvent Evaporation: The solvent is removed under reduced pressure at a controlled temperature (e.g., 40°C) using a rotary evaporator.

  • Drying: The resulting solid is dried in a vacuum oven to remove any residual solvent.

  • Characterization: The prepared inclusion complex is then characterized using techniques such as Scanning Electron Microscopy (SEM) for morphology, Differential Scanning Calorimetry (DSC) to assess thermal behavior, X-ray Diffraction (XRD) to determine the crystalline state, and Nuclear Magnetic Resonance (¹H NMR) and Fourier-Transform Infrared Spectroscopy (FT-IR) to confirm the formation of the inclusion complex.[6]

In Vitro Dissolution Study
  • Media Preparation: Simulated Gastric Fluid (SGF, pH 1.2) and Simulated Intestinal Fluid (SIF, pH 6.8) are prepared according to pharmacopeial standards.

  • Dissolution Apparatus: A standard dissolution apparatus (e.g., USP Apparatus 2, paddle method) is used. The dissolution medium is maintained at 37 ± 0.5°C.

  • Procedure: A specific amount of the test substance (e.g., free ecdysterone or the ecdysterone-HP-β-CD complex) is placed in the dissolution vessel.

  • Sampling: At predetermined time intervals, samples of the dissolution medium are withdrawn and replaced with fresh medium.

  • Analysis: The concentration of ecdysterone in the collected samples is determined by HPLC. The cumulative percentage of drug dissolved is then plotted against time.[6][7]

In Vivo Bioavailability Study (Animal Model)
  • Animal Model: A suitable animal model, such as Sprague-Dawley rats, is used. The animals are fasted overnight before the experiment.

  • Dosing: The animals are divided into groups and administered either the free ecdysteroid or the formulated delivery system (e.g., ecdysterone-HP-β-CD complex) orally via gavage. A control group receives the vehicle. For absolute bioavailability determination, an intravenous (IV) dose is administered to a separate group.

  • Blood Sampling: Blood samples are collected from the tail vein or another appropriate site at predetermined time points post-administration.

  • Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

  • Sample Analysis: The concentration of the ecdysteroid in the plasma samples is quantified using a validated analytical method, typically Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including the area under the curve (AUC), maximum plasma concentration (Cmax), and time to reach maximum concentration (Tmax). Oral bioavailability is calculated by comparing the AUC of the oral dose to the AUC of the IV dose.[6][7]

Conclusion and Future Directions

The available evidence, primarily from studies on ecdysterone, strongly suggests that cyclodextrin-based delivery systems can significantly enhance the solubility and oral bioavailability of ecdysteroids. While these findings provide a promising foundation for the development of more effective this compound supplements, further research is critically needed.

Direct comparative studies evaluating various delivery systems for this compound, including cyclodextrins, liposomes, and nanoparticles, are essential. Moreover, human clinical trials are required to validate the anabolic efficacy and safety of these enhanced formulations. The experimental protocols outlined in this guide provide a framework for conducting such rigorous investigations, which will be instrumental in unlocking the full therapeutic potential of this compound and other ecdysteroids.

References

Independent Verification of Turkesterone's Effect on Protein Synthesis Pathways: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Turkesterone, a phytoecdysteroid, has garnered significant attention for its purported anabolic properties, particularly its ability to stimulate muscle protein synthesis. This guide provides an objective comparison of this compound with its primary alternative, ecdysterone, focusing on independently verified effects on protein synthesis pathways. While in-vitro studies suggest promising activity for both compounds, a notable disparity exists in the availability of human clinical data, with ecdysterone having a more substantial, albeit still developing, body of evidence. This document summarizes the current quantitative data, details key experimental protocols for independent verification, and visualizes the involved biological pathways and workflows.

Comparative Analysis of this compound and Ecdysterone

The primary alternative to this compound in research and supplementation is ecdysterone (20-hydroxyecdysone), another phytoecdysteroid. The following table summarizes the available quantitative data on their effects on protein synthesis and muscle growth.

Compound Experimental Model Key Finding Quantitative Data Citation
This compound In-vitro (C2C12 Murine Myotubes)Increased protein synthesis~20% increase at 0.1 µM[1]
HumanNo significant effect on lean body mass or fat massNot statistically significant[2]
Ecdysterone In-vitro (C2C12 Murine Myotubes)Increased protein synthesis~20% increase at 0.1 µM[1]
In-vitro (C2C12 Murine Myotubes)Increased myotube diameterSignificant increase at 1 µM, comparable to Dihydrotestosterone (DHT) and IGF-1[3][4]
Human (Resistance-Trained Males)Significantly increased muscle mass and strengthSignificantly higher increases in muscle mass and one-repetition bench press performance compared to placebo[3][5][6][7][8][9]

Signaling Pathways and Experimental Workflows

The anabolic effects of this compound and ecdysterone are believed to be mediated primarily through the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway. This pathway is a central regulator of cell growth and protein synthesis.

This compound / Ecdysterone This compound / Ecdysterone PI3K PI3K This compound / Ecdysterone->PI3K Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Protein Synthesis Protein Synthesis mTOR->Protein Synthesis Promotes

Figure 1. Proposed PI3K/Akt/mTOR signaling pathway for ecdysteroids.

The following diagram illustrates a typical experimental workflow for assessing the impact of these compounds on protein synthesis in a laboratory setting.

cluster_0 In-Vitro Experiment C2C12 Myoblast Culture C2C12 Myoblast Culture Myotube Differentiation Myotube Differentiation C2C12 Myoblast Culture->Myotube Differentiation Compound Treatment Compound Treatment Myotube Differentiation->Compound Treatment Protein Synthesis Assay Protein Synthesis Assay Compound Treatment->Protein Synthesis Assay Data Analysis Data Analysis Protein Synthesis Assay->Data Analysis Western Blot (p-Akt, p-mTOR) Western Blot (p-Akt, p-mTOR) Protein Synthesis Assay->Western Blot (p-Akt, p-mTOR) Pathway Analysis SUnSET Assay SUnSET Assay Protein Synthesis Assay->SUnSET Assay Global Synthesis Rate

Figure 2. Experimental workflow for in-vitro analysis.

Detailed Experimental Protocols

In-Vitro Analysis of Protein Synthesis in C2C12 Myotubes

This protocol is based on the methodology described by Gorelick-Feldman et al. (2008).[1]

a. Cell Culture and Differentiation:

  • Mouse C2C12 myoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS).

  • To induce differentiation into myotubes, the growth medium is replaced with DMEM containing 2% horse serum when cells reach approximately 80% confluency. The differentiation medium is replaced daily for 4-5 days.

b. SUnSET Assay for Protein Synthesis Quantification:

  • The SUrface SEnsing of Translation (SUnSET) assay is a non-radioactive method to measure global protein synthesis.

  • Differentiated myotubes are treated with the test compound (e.g., this compound, ecdysterone) or vehicle control for a specified duration (e.g., 4 hours).

  • During the final 30 minutes of treatment, puromycin is added to the culture medium at a final concentration of 1 µM.[10]

  • Cells are then washed with ice-cold PBS and lysed.

  • Protein concentration is determined, and equal amounts of protein are subjected to SDS-PAGE and Western blotting.

  • Puromycin incorporation is detected using a specific anti-puromycin antibody, and the signal intensity is quantified as a measure of protein synthesis.

Western Blot Analysis of PI3K/Akt/mTOR Pathway Activation

a. Protein Extraction and Quantification:

  • Following treatment with the test compounds, C2C12 myotubes are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein concentration in the lysates is determined using a BCA assay.

b. Electrophoresis and Blotting:

  • Equal amounts of protein (typically 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

c. Antibody Incubation and Detection:

  • The membrane is incubated overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of key signaling proteins. Recommended primary antibodies include:

    • Phospho-Akt (Ser473)

    • Total Akt

    • Phospho-mTOR (Ser2448)

    • Total mTOR

  • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • The signal is visualized using an enhanced chemiluminescence (ECL) substrate and captured with an imaging system.

  • The ratio of phosphorylated to total protein is calculated to determine the activation state of the pathway.

Human Clinical Trial Methodology for Anabolic Effects

This protocol is a summary of the methodology used in the study by Isenmann et al. (2019) on ecdysterone.[5][6][8][9]

a. Study Design:

  • A double-blind, placebo-controlled study with resistance-trained young men over a 10-week period.

  • Participants are randomly assigned to groups receiving a placebo, a low dose of the compound, or a high dose of the compound.

b. Intervention:

  • All participants follow a standardized resistance training program for the duration of the study.

  • Supplementation is administered daily.

c. Outcome Measures:

  • Primary outcomes: Changes in lean body mass (measured by bioimpedance analysis or DEXA) and strength (e.g., one-repetition max on exercises like bench press and squat).

  • Secondary outcomes: Blood and urine analysis for biomarkers of performance and safety (e.g., liver and kidney function markers).

Conclusion

The available independent, in-vitro evidence suggests that both this compound and ecdysterone can increase protein synthesis in muscle cells, likely via the PI3K/Akt/mTOR pathway.[1] However, the translation of these findings to human subjects is not yet well-established for this compound, with a preliminary study showing no significant anabolic effect.[2] In contrast, ecdysterone has demonstrated positive effects on muscle mass and strength in at least one human clinical trial.[5][6][8][9]

For researchers and drug development professionals, ecdysterone currently represents a more validated starting point for investigating non-hormonal anabolic agents. Further rigorous, independent human clinical trials are essential to substantiate the in-vitro findings for this compound and to fully elucidate the mechanisms and therapeutic potential of these phytoecdysteroids. The provided experimental protocols offer a framework for such independent verification.

References

A Cross-Species Comparative Analysis of Turkesterone's Metabolic Impact

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic effects of turkesterone and related ecdysteroids across different species, based on available experimental data. Ecdysteroids, including this compound and the more extensively studied 20-hydroxyecdysone (ecdysterone), are a class of steroid hormones found in arthropods and various plants.[1][2] While they regulate critical developmental processes like molting in insects, their pharmacological effects in mammals have garnered significant interest.[1][3] This document synthesizes findings on their impact on protein, carbohydrate, and lipid metabolism, details the experimental methodologies employed in key studies, and visualizes the underlying biological pathways.

It is critical to note that direct cross-species comparative studies are limited. Much of the available data on mammals comes from rodent models, with very few studies conducted in humans.[4][5] Furthermore, research on ecdysterone is more abundant than on this compound specifically; however, this compound is often considered a more potent analogue.[5]

Comparative Metabolic Effects

The metabolic impact of this compound and other ecdysteroids varies significantly between insects and mammals due to different receptor systems. In mammals, these compounds do not bind to the androgen receptor but are thought to exert their effects primarily through the estrogen receptor beta (ERβ) and subsequent activation of signaling pathways like PI3K/Akt.[2][6] In contrast, insects possess a specific nuclear receptor complex, EcR/USP, which mediates the hormonal effects of ecdysteroids.[1]

Protein Metabolism

The most pronounced and studied effect of ecdysteroids in mammals is the stimulation of protein synthesis, leading to anabolic or hypertrophic effects in skeletal muscle.

Species/ModelCompoundDosageDurationKey FindingsReference
Mammals (Rat) This compound, 20-Hydroxyecdysone0.5 mg/kg/day10 daysSignificant increases in muscle mass and total protein content in castrated rats, comparable to some anabolic steroids.[5]Syrov (1976)[5]
Mammals (Rat) 20-Hydroxyecdysone5 mg/kg/day21 daysStronger hypertrophic effect on soleus muscle fiber size compared to metandienone (Dianabol) and SARM S-1.[6]Parr et al. (2019)[6][7]
Mammals (Rat) This compoundNot specifiedNot specifiedIncreased protein synthesis, cross-sectional skeletal muscle area, and mitochondrial biogenesis in aged rats.[5]Lawrence et al.[5]
Mammals (Human) 20-Hydroxyecdysone12 mg/day (from supplement)10 weeksSignificantly higher increases in muscle mass observed in strength-training young men.[7]Isenmann et al. (2019)[7]
Mammals (Human) This compoundNot specifiedNot specifiedA preliminary investigation failed to find significant effects on serum IGF-1, a marker related to anabolism.[5][8]Roberts et al. (2024)[5][8]
In Vitro (C2C12 Myotubes) 20-Hydroxyecdysone1 µMNot specifiedSignificant increase in myotube diameter, comparable to dihydrotestosterone and IGF-1.[6]Parr et al. (2019)[6]
Insects EcdysteroidsVariesVariesRegulates the synthesis of proteins required for molting and metamorphosis. Not an anabolic effect in the mammalian sense.[1][9]General Insect Physiology[1][9]
Carbohydrate & Lipid Metabolism

Research suggests ecdysteroids may favorably influence carbohydrate and lipid metabolism, potentially contributing to improved body composition. However, evidence in this area is less extensive than for protein synthesis, and human data is particularly scarce and inconclusive.

Species/ModelCompoundDosageDurationKey FindingsReference
Mammals (Rat) Rhaponticum carthamoides Extract (contains ecdysteroids)Not specifiedNot specifiedSignificantly improved glucose and lipid metabolism compared to other plant extracts.[10]Dushkin et al.[10]
Mammals (General) EcdysteroidsNot specifiedNot specifiedVarious studies report beneficial hypoglycemic and hypocholesterolemic effects.[11][12][13]Lafont & Dinan (2003)[11][12][13]
Mammals (Human) This compoundNot specified24 hoursA preliminary study failed to reveal any significant main effects on lipid and carbohydrate metabolism.[5][8]Roberts et al. (2024)[5][8]
In Vitro (Human Adipocytes) This compoundNot specifiedNot specifiedAssociated with a reduction in lipid accumulation.[10]Todorova et al.[10]

Signaling Pathways & Experimental Workflow

Contrasting Signaling Pathways: Mammals vs. Insects

The mechanisms of ecdysteroid action are fundamentally different in mammals and insects. In mammals, the anabolic effects are largely attributed to the activation of the PI3K/Akt pathway, independent of androgen receptors. In insects, ecdysteroids bind to a dedicated nuclear receptor to regulate gene expression for development.

Signaling_Pathways cluster_mammals Mammalian Anabolic Pathway cluster_insects Insect Molting & Development Pathway T_mam This compound / Ecdysterone ERb Estrogen Receptor β (ERβ) T_mam->ERb PI3K PI3K ERb->PI3K Activates Akt Akt (PKB) PI3K->Akt mTOR mTOR Akt->mTOR Protein_Syn ↑ Protein Synthesis (Muscle Hypertrophy) mTOR->Protein_Syn T_ins Ecdysterone EcR Ecdysone Receptor (EcR) T_ins->EcR Complex EcR/USP Complex EcR->Complex USP Ultraspiracle Protein (USP) USP->Complex DNA Ecdysone Response Element (EcRE) in DNA Complex->DNA Binds to Gene_Exp Gene Expression (Molting & Metamorphosis) DNA->Gene_Exp Regulates

Caption: Comparative signaling pathways of ecdysteroids in mammals and insects.

General Experimental Workflow for Animal Studies

The following diagram illustrates a typical workflow for an in vivo study investigating the metabolic effects of this compound in a rodent model.

Experimental_Workflow A 1. Animal Acclimatization (e.g., Male Wistar Rats, controlled environment) B 2. Random Allocation into Groups - Control (Vehicle) - this compound (e.g., 5 mg/kg) - Positive Control (e.g., Metandienone) A->B C 3. Daily Administration (e.g., Oral gavage or injection for 21-30 days) B->C D 4. Data & Sample Collection - Body Weight Monitoring - Blood Samples (for metabolic markers) - Physical Performance Tests C->D E 5. Tissue Harvesting (Post-euthanasia) - Skeletal Muscle (e.g., Soleus) - Liver, Adipose Tissue D->E F 6. Analysis - Histology (Muscle fiber size) - Biomarker Assays (e.g., Glucose, Lipids, IGF-1) - Gene/Protein Expression (e.g., Western Blot for Akt/mTOR) E->F G 7. Statistical Evaluation & Comparison F->G

Caption: Generalized workflow for in vivo metabolic studies of this compound.

Detailed Experimental Protocols

Accurate interpretation of the data requires a thorough understanding of the methodologies used. Below are summaries of protocols from key studies.

Protocol 1: In Vivo Anabolic Potency in Rats (Parr et al., 2019)
  • Objective: To determine the anabolic potency of ecdysterone compared to known anabolic agents.[6]

  • Animal Model: Male Wistar rats.[6]

  • Groups:

    • Control: Vehicle only (20% DMSO and 80% peanut oil).[6]

    • Ecdysterone: 5 mg/kg body weight.[6]

    • Metandienone: 5 mg/kg body weight.[6]

    • SARM S-1: 5 mg/kg body weight.[6]

  • Administration: Daily injection for 21 days.[6]

  • Primary Endpoint: Measurement of the muscle fiber size of the soleus muscle.[6]

  • Key Result: Ecdysterone exhibited a stronger hypertrophic effect on muscle fiber size than the other tested anabolic agents at the same dose.[6]

Protocol 2: In Vitro Hypertrophy Model (Parr et al., 2019)
  • Objective: To assess the direct anabolic properties of ecdysterone on muscle cells.[6]

  • Model: C2C12 myotubes (differentiated mouse myoblast cell line).[6]

  • Treatments:

    • Ecdysterone (1 µM).[6]

    • Dihydrotestosterone (1 µM).[6]

    • IGF-1 (1.3 nM).[6]

  • Primary Endpoint: Determination of myotube diameter after incubation with test compounds.[6]

  • Key Result: Ecdysterone induced a significant increase in myotube diameter, comparable to both dihydrotestosterone and IGF-1.[6]

Protocol 3: Acute Metabolic Effects in Humans (Roberts et al., 2024)
  • Objective: To investigate if acute this compound ingestion enhances IGF-1 and resting metabolic rate (RMR) in humans.[5][8]

  • Subjects: Eleven apparently healthy males (average age 23.3).[5][8]

  • Design: Crossover study with different this compound conditions and a placebo.[5][8]

  • Data Collection: Samples collected pre-ingestion, 3 hours post-ingestion, and 24 hours post-ingestion.[5][8]

  • Endpoints: Serum IGF-1, RMR, lipid metabolism, and carbohydrate metabolism.[5][8]

  • Key Result: The study failed to show any statistically significant effects of this compound on the measured metabolic parameters, though non-significant increases in IGF-1 and RMR were noted.[5][8][14]

Conclusion

The available evidence indicates that this compound and other phytoecdysteroids have a significant anabolic effect in mammals, primarily demonstrated in rodent models and in vitro, by stimulating protein synthesis via the PI3K/Akt pathway.[5][6] This mechanism is distinct from that of classic anabolic steroids and from the hormonal role ecdysteroids play in insects.

Data on this compound's broader metabolic impact on glucose and lipid metabolism is more preliminary. While some animal and in vitro studies suggest beneficial effects, such as improved glucose metabolism and reduced lipid accumulation, the limited human research has not yet substantiated these findings.[5][10] The discrepancy between promising results in animal models and the lack of significant effects in preliminary human trials highlights the need for further long-term, well-controlled clinical studies to elucidate the true metabolic impact and therapeutic potential of this compound in humans.[5][8] Researchers should proceed with an awareness of the current gaps in the literature, particularly the scarcity of human data.

References

Safety Operating Guide

Proper Disposal Procedures for Turkesterone in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of Turkesterone, a plant-derived ecdysteroid, intended for researchers, scientists, and drug development professionals. The following procedures are based on available safety data and general laboratory waste management best practices.

Summary of Key Disposal and Safety Information

A Safety Data Sheet (SDS) for this compound (hydrate) indicates that the substance is not classified as hazardous.[1] For research quantities, specific hazards such as flammability, explosion risk, or dangerous decomposition products are not known.[1] However, adherence to proper laboratory waste disposal protocols is crucial to ensure a safe working environment and regulatory compliance.

ParameterInformationSource
Hazard Classification Not classified as hazardous[1]
Known Sensitizing Effects None known[1]
Hazardous Decomposition No dangerous decomposition products known[1]
Disposal Recommendation Smaller quantities can be disposed of with household waste. Disposal must be made according to official regulations.[1]

Step-by-Step Disposal Protocol

Researchers must always consult their institution's specific waste management policies and local regulations before disposing of any chemical waste.[2][3] The following is a general procedural guide for the disposal of this compound from a research laboratory.

  • Waste Identification and Classification :

    • Pure this compound (unused or expired): While not classified as hazardous, it should be treated as chemical waste.

    • This compound Solutions: If dissolved in a hazardous solvent (e.g., halogenated solvents), the entire solution is considered hazardous chemical waste and must be disposed of accordingly.[3][4] Aqueous solutions of this compound, depending on local regulations, may be permissible for drain disposal if the concentration is very low and the local wastewater treatment facility allows it.[4][5] However, it is best practice to collect all chemical waste for professional disposal.

    • Contaminated Labware (e.g., pipette tips, gloves, empty containers): Solid waste contaminated with this compound should be segregated from non-contaminated general lab waste.[2] Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as chemical waste before the container is discarded or recycled.[6]

  • Waste Segregation and Storage :

    • Maintain separate, clearly labeled waste containers for solid and liquid chemical waste.[2][6]

    • Do not mix this compound waste with other incompatible chemical wastes.[4]

    • Store waste containers in a designated, well-ventilated satellite accumulation area away from general lab traffic.[4][5]

    • Ensure all waste containers are properly sealed to prevent spills or volatilization.[4]

  • Labeling :

    • All waste containers must be clearly labeled with "Hazardous Waste" (or as required by your institution), the full chemical name ("this compound"), and the approximate quantity.[2][6]

  • Disposal :

    • Arrange for the collection of the waste by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.[2]

    • For smaller, non-hazardous quantities, and where institutional and local regulations permit, disposal with general waste may be an option, as suggested by the SDS.[1] However, the most prudent approach in a professional laboratory setting is to manage it through the chemical waste stream.

Experimental Workflow for this compound Disposal Decision-Making

The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory environment.

G cluster_0 Start: this compound Waste Generated cluster_1 Waste Characterization cluster_2 Segregation & Collection cluster_3 Final Disposal start Identify this compound Waste Stream is_pure Pure this compound (Solid)? start->is_pure is_solution This compound in Solution? start->is_solution is_contaminated Contaminated Labware? start->is_contaminated solid_waste Collect in Labeled Solid Chemical Waste Container is_pure->solid_waste Yes liquid_waste Is Solvent Hazardous? is_solution->liquid_waste Yes sharps_waste Dispose in Sharps Container is_contaminated->sharps_waste Sharps non_sharps_waste Collect in Labeled Solid Waste Container is_contaminated->non_sharps_waste Non-sharps final_disposal Arrange for Pickup by EHS or Licensed Contractor solid_waste->final_disposal aqueous_waste Collect in Labeled Aqueous Waste Container liquid_waste->aqueous_waste No (Aqueous) hazardous_liquid_waste Collect in Labeled Hazardous Liquid Waste Container liquid_waste->hazardous_liquid_waste Yes aqueous_waste->final_disposal hazardous_liquid_waste->final_disposal sharps_waste->final_disposal non_sharps_waste->final_disposal

Caption: Decision workflow for this compound waste disposal.

References

Essential Safety and Handling Guidelines for Turkesterone in a Research Setting

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory personnel, including researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides essential safety protocols and logistical information for the handling and disposal of Turkesterone in a laboratory environment.

While this compound (hydrate) is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is prudent to treat it as a potentially hazardous material until more comprehensive toxicological data is available.[1][2] Adherence to standard laboratory safety procedures is crucial to minimize any potential risks.

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is provided in the table below. Much of the data is currently undetermined, underscoring the need for cautious handling.

PropertyData
Molecular FormulaC27H44O8
Molecular Weight496.63 g/mol
AppearanceOff-White to Pale Yellow Solid
Purity≥95%
SolubilitySlightly soluble in DMSO and Methanol. Insoluble in water.
Storage Temperature-20°C, Hygroscopic, Under inert atmosphere
Melting Point166-170°C
Boiling Point740.1±60.0 °C (Predicted)
Flash PointNot applicable
FlammabilityProduct is not flammable
Danger of ExplosionProduct does not present an explosion hazard

Data sourced from multiple suppliers and safety data sheets.[1][2][3]

Personal Protective Equipment (PPE) and Handling Protocols

The following protocols are based on the precautionary principle, treating this compound with a degree of caution due to the incomplete safety data.

Personal Protective Equipment (PPE)

Standard laboratory PPE should be worn at all times when handling this compound. This includes:

  • Eye Protection: Safety glasses with side shields or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile gloves).

  • Body Protection: A laboratory coat.

Handling Procedures
  • General Handling: Avoid ingestion, inhalation, and contact with eyes and skin.[2] After handling, wash hands and any exposed skin thoroughly.

  • Weighing and Aliquoting: When handling the solid form, conduct these operations in a well-ventilated area or a chemical fume hood to minimize the risk of inhaling dust particles.

  • Solution Preparation: this compound is supplied as a solid.[2] Stock solutions can be prepared by dissolving the compound in a suitable solvent like DMSO or methanol.[2][4] It is recommended to purge the solvent with an inert gas before preparing the solution.[2] To enhance solubility, the solution can be warmed to 37°C and sonicated.[4]

  • First Aid Measures:

    • After inhalation: Move the individual to fresh air. If they experience any complaints, consult a doctor.[1]

    • After skin contact: The product is generally not irritating to the skin.[1] However, it is good practice to wash the affected area with soap and water.

    • After eye contact: Rinse the opened eye for several minutes under running water.[1]

    • After swallowing: If symptoms persist, seek medical advice.[1]

Storage and Stability
  • Storage Conditions: Store this compound at -20°C in a tightly sealed container, protected from light and moisture (hygroscopic).[2][3][4] It should be stored under an inert atmosphere.[3]

  • Stability: The solid form is stable for at least four years when stored correctly.[2] Stock solutions should be stored in aliquots to avoid repeated freeze-thaw cycles.[4] When stored at -80°C, use within 6 months; at -20°C, use within 1 month.[4]

Disposal Plan

While this compound is not classified as hazardous, all chemical waste should be disposed of responsibly.

  • Solid Waste: Collect solid this compound waste in a designated, labeled container.

  • Liquid Waste: Collect solutions of this compound in a labeled, sealed waste container.

  • Disposal Route: Dispose of all waste in accordance with local, state, and federal regulations for chemical waste. Consult your institution's environmental health and safety (EHS) department for specific guidance.

Visualizing Safe Handling Workflows

To further clarify the procedural steps for handling this compound, the following diagrams illustrate the operational workflow and the hierarchy of controls for minimizing exposure.

G cluster_receiving Receiving and Storage cluster_handling Handling and Experimentation cluster_disposal Waste Disposal Receive this compound Receive this compound Store at -20°C Store at -20°C Receive this compound->Store at -20°C Don PPE Don PPE Store at -20°C->Don PPE Weigh Solid Weigh Solid Don PPE->Weigh Solid Prepare Stock Solution Prepare Stock Solution Weigh Solid->Prepare Stock Solution Perform Experiment Perform Experiment Prepare Stock Solution->Perform Experiment Collect Waste Collect Waste Perform Experiment->Collect Waste Label Waste Container Label Waste Container Collect Waste->Label Waste Container Dispose via EHS Dispose via EHS Label Waste Container->Dispose via EHS

Caption: Workflow for handling this compound in a laboratory setting.

G Elimination/Substitution Elimination / Substitution (Most Effective) Engineering Controls Engineering Controls (e.g., Fume Hood) Elimination/Substitution->Engineering Controls Administrative Controls Administrative Controls (e.g., SOPs, Training) Engineering Controls->Administrative Controls PPE Personal Protective Equipment (e.g., Gloves, Goggles) (Least Effective) Administrative Controls->PPE

Caption: Hierarchy of controls for minimizing exposure to this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Turkesterone
Reactant of Route 2
Turkesterone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.